molecular formula C6H8O3 B579721 Ethyl 2-hydroxybut-3-ynoate CAS No. 18418-08-1

Ethyl 2-hydroxybut-3-ynoate

Cat. No.: B579721
CAS No.: 18418-08-1
M. Wt: 128.127
InChI Key: GDWLVFKOPXSIAE-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxybut-3-ynoate is a specialty ester that integrates both a hydroxyl group and an alkyne function within its structure, making it a valuable bifunctional synthon in advanced organic synthesis . The propargylic alcohol moiety and the ester group provide distinct reactive sites for designing and constructing complex molecular architectures. This compound is particularly useful for click chemistry applications and cycloaddition reactions, where the alkyne can serve as a key participant . Furthermore, the presence of the electron-withdrawing ester group adjacent to the hydroxyl function creates a scaffold that can be exploited in the development of novel pharmaceuticals and agrochemicals. Researchers value this chemical for its potential in generating heterocyclic compounds and as a precursor in the synthesis of highly functionalized, biologically active molecules . Its storage under an inert atmosphere at freezer temperatures (-20°C) is recommended to maintain stability .

Properties

IUPAC Name

ethyl 2-hydroxybut-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWLVFKOPXSIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657495
Record name Ethyl 2-hydroxybut-3-ynoate
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18418-08-1
Record name Ethyl 2-hydroxybut-3-ynoate
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Record name Ethyl 2-Hydroxy-3-butynoate
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Foundational & Exploratory

Ethyl 2-hydroxybut-3-ynoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-hydroxybut-3-ynoate

Abstract: This technical guide offers a comprehensive examination of this compound, a bifunctional chiral building block of significant utility in modern organic synthesis. We explore its fundamental physicochemical and spectroscopic properties, provide a detailed and validated synthesis protocol, and analyze the reactivity of its constituent hydroxyl and terminal alkyne functionalities. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing expert insights and practical methodologies to leverage this versatile reagent in the design and execution of complex molecular syntheses.

Core Concepts and Introduction

This compound is a valuable synthetic intermediate characterized by a propargylic alcohol and an ethyl ester moiety within a four-carbon chain. This unique structural arrangement provides two distinct points for chemical modification, which can be addressed orthogonally or in tandem to construct complex molecular frameworks. The propargylic alcohol is a precursor to α,β-unsaturated carbonyl systems and can direct stereoselective reactions, while the terminal alkyne is a versatile handle for carbon-carbon bond formation and cycloaddition chemistry. This guide provides the foundational knowledge required to strategically incorporate this powerful building block into synthetic routes for pharmaceuticals, natural products, and advanced materials.

Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectral characteristics of this compound is paramount for its effective use, ensuring correct identification, purity assessment, and the selection of appropriate reaction and purification conditions.

Key Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection and purification methods like distillation.

PropertyValueSource
Molecular Formula C₆H₈O₃N/A
Molecular Weight 128.13 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point 75-77 °C @ 10 mmHg
Density 1.079 g/mL @ 25 °C
Refractive Index (n²⁰/D) 1.448
Solubility Miscible with common organic solvents (e.g., Ether, CH₂Cl₂, THF, Ethyl Acetate).General chemical knowledge
Spectroscopic Signature

Spectroscopic data provides an unambiguous fingerprint for the molecule, confirming its structure and purity post-synthesis.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.51 (dq, J=5.2, 2.2 Hz, 1H, -CH (OH)-), 4.30 (q, J=7.1 Hz, 2H, -OCH ₂CH₃), 3.25 (d, J=5.2 Hz, 1H, -OH ), 2.60 (d, J=2.2 Hz, 1H, ≡C-H ), 1.33 (t, J=7.1 Hz, 3H, -OCH₂CH ₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.1 (C=O), 80.4 (≡C -H), 74.2 (C ≡C-H), 62.5 (-OC H₂CH₃), 61.9 (-C H(OH)-), 14.1 (-OCH₂C H₃).

  • Infrared (IR) Spectroscopy (Neat, cm⁻¹): ν 3400-3300 (br, O-H stretch), 3290 (s, ≡C-H stretch), 2120 (w, C≡C stretch), 1745 (s, C=O ester stretch).[1][2][3]

Synthesis Protocol: Nucleophilic Addition to Ethyl Glyoxylate

The most direct and reliable synthesis of this compound involves the nucleophilic addition of an acetylide to ethyl glyoxylate. This protocol utilizes ethynylmagnesium bromide, a common and commercially available Grignard reagent.

Experimental Workflow Diagram

Sources

A Technical Guide to Ethyl 2-hydroxybut-3-ynoate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Reagent

Ethyl 2-hydroxybut-3-ynoate (CAS Number: 18418-08-1) is a unique bifunctional molecule that holds significant promise as a versatile building block in modern organic synthesis. Its structure, incorporating both a secondary propargylic alcohol and an ethyl ester, provides two reactive centers that can be manipulated with a high degree of chemo- and stereoselectivity. This guide offers an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable synthetic intermediate, providing researchers and drug development professionals with the technical insights necessary to leverage its capabilities in the construction of complex molecular architectures. While direct literature on this specific compound is sparse, this guide draws upon established principles and documented chemistry of closely related α-hydroxy alkynyl esters to provide a robust framework for its utilization.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's properties is fundamental to its effective application in synthesis. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource/Method
CAS Number 18418-08-1Chemical Abstracts Service
Molecular Formula C₆H₈O₃-
Molecular Weight 128.13 g/mol -
IUPAC Name This compoundIUPAC Nomenclature
Appearance Predicted: Colorless to pale yellow liquidAnalogy to similar compounds
Boiling Point Predicted: ~78-80 °C at reduced pressureAnalogy to similar compounds[1]
Solubility Predicted: Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters)General solubility of similar esters
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • -CH(OH)-: A quartet or doublet of doublets around 4.5-4.8 ppm, coupled to the alkyne proton and the hydroxyl proton.

    • -OCH₂CH₃: A quartet around 4.2 ppm.

    • -C≡CH: A doublet or singlet around 2.5-3.0 ppm.

    • -OCH₂CH₃: A triplet around 1.3 ppm.

    • -OH: A broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • C=O (Ester): ~170-175 ppm.

    • -C≡CH: ~80-85 ppm.

    • -C≡CH: ~75-80 ppm.

    • -CH(OH)-: ~60-65 ppm.

    • -OCH₂CH₃: ~60-65 ppm.

    • -OCH₂CH₃: ~14 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H stretch (alcohol): A broad band around 3400-3500 cm⁻¹.

    • C≡C-H stretch (terminal alkyne): A sharp, moderate band around 3300 cm⁻¹.

    • C=O stretch (ester): A strong, sharp band around 1730-1750 cm⁻¹.

    • C≡C stretch (alkyne): A weak band around 2100-2150 cm⁻¹.

    • C-O stretch (ester and alcohol): Strong bands in the 1000-1300 cm⁻¹ region.

Proposed Synthesis: A Strategic Approach

A robust and efficient synthesis of this compound is crucial for its accessibility and application. Drawing from established methodologies for the preparation of α-hydroxy esters and propargylic alcohols, a highly plausible and effective synthetic route involves the addition of an ethynyl nucleophile to an α-ketoester.

Workflow for the Synthesis of this compound

reagent1 Ethynyl Grignard or Acetylide product This compound reagent1->product Nucleophilic Addition ketoester Ethyl glyoxylate ketoester->product workup Aqueous Workup product->workup Quenching

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via the nucleophilic addition of an ethynyl nucleophile to ethyl glyoxylate.

Materials:

  • Ethyl glyoxylate (solution in toluene or dichloromethane)

  • Ethynylmagnesium bromide or chloride (solution in THF) or Lithium acetylide-ethylenediamine complex

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain the inert atmosphere throughout the reaction.

  • Initial Cooling: Charge the flask with a solution of ethyl glyoxylate in an anhydrous solvent (e.g., THF or diethyl ether). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add the ethynyl Grignard reagent or a solution of lithium acetylide to the cooled solution of ethyl glyoxylate via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of a very low temperature is critical to prevent side reactions, such as the self-condensation of the enolizable ethyl glyoxylate and to control the reactivity of the organometallic nucleophile.

  • Inert Atmosphere: Organometallic reagents like Grignard reagents and lithium acetylides are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent their degradation and ensure a high-yielding reaction.

  • Aqueous Ammonium Chloride Quench: A mild acidic quench with NH₄Cl is used to protonate the resulting alkoxide and to neutralize any unreacted organometallic reagent without causing degradation of the desired product.

Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups.

Reactions at the Hydroxyl Group:
  • Protection: The hydroxyl group can be readily protected using a variety of standard protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at the alkyne or ester functionalities.

  • Oxidation: Oxidation of the secondary alcohol to the corresponding ketone would yield ethyl 2-oxobut-3-ynoate, a highly electrophilic species.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

Reactions at the Alkyne Terminus:
  • Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex conjugated systems.

  • Click Chemistry: The alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Hydration/Hydrofunctionalization: The alkyne can undergo hydration to form a methyl ketone or be subjected to a variety of other hydrofunctionalization reactions.

Reactions Involving Both Functional Groups:
  • Intramolecular Cyclizations: Under appropriate conditions, the hydroxyl group can act as an internal nucleophile, attacking the alkyne to form cyclic ethers or lactones.

  • Reduction and Rearrangement: A notable reaction of α-hydroxy alkynyl esters is their reduction with reagents like LiAlH₄, which can lead to a stereoselective α-ketol rearrangement.[2]

Illustrative Reaction Pathway

start This compound sonogashira Sonogashira Coupling start->sonogashira click Click Chemistry start->click protect Protection (e.g., TBSCl) start->protect product1 Coupled Product sonogashira->product1 [Pd], CuI, Base R-X product2 Triazole click->product2 R-N3, Cu(I) product3 Protected Ester protect->product3

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in numerous biologically active molecules. Its utility as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.

  • Synthesis of Chiral Alcohols and Diols: The alkyne can be stereoselectively reduced to either a cis- or trans-alkene, which can then be further functionalized to generate chiral diols.

  • Access to Heterocyclic Scaffolds: As mentioned, intramolecular cyclization can lead to the formation of various heterocyclic systems, which are common cores in many drug molecules.

  • Introduction of the Propargyl Moiety: The propargyl group is a known pharmacophore in certain classes of drugs, and this reagent provides a straightforward way to incorporate this functionality.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds like ethyl 2-hydroxybut-3-enoate.[3]

Predicted Hazards:

  • Flammability: Likely a combustible liquid.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to complex and stereochemically rich molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key reactivity, and its potential applications, particularly in the field of drug discovery. By understanding and applying the principles outlined herein, researchers can effectively harness the synthetic potential of this valuable reagent.

References

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  • Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Available at: [Link]

  • Ethyl 2-ethyl-3-hydroxybutanoate | C8H16O3. PubChem. Available at: [Link]

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  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PubMed Central. Available at: [Link]

  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Organic Syntheses. Available at: [Link]

  • (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. Pharmaffiliates. Available at: [Link]

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Sources

Decoding the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxybut-3-ynoate is a valuable chiral building block in organic synthesis, finding application in the development of complex molecules and active pharmaceutical ingredients. A thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive insight into the molecular framework. This in-depth technical guide presents a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. By dissecting the chemical shifts, coupling constants, and multiplicities, we provide a comprehensive blueprint for the unequivocal identification and characterization of this versatile compound. This guide is intended to serve as a vital resource for researchers and professionals engaged in synthetic chemistry and drug development, enabling confident structural verification and facilitating the advancement of their scientific endeavors.

Introduction: The Significance of this compound and the Power of NMR

This compound possesses a unique combination of functional groups: an ester, a secondary alcohol, and a terminal alkyne. This trifecta of reactivity makes it a highly sought-after precursor for the synthesis of a diverse array of organic molecules, including those with significant biological activity. The stereocenter at the C2 position further enhances its utility, allowing for the construction of enantiomerically pure compounds.

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique.[1] Its ability to probe the magnetic environments of individual nuclei within a molecule provides a wealth of information about connectivity, stereochemistry, and electronic structure. For a molecule like this compound, NMR is indispensable for confirming its successful synthesis and ensuring its purity before its use in subsequent reactions.

This guide will provide a detailed interpretation of both the ¹H and ¹³C NMR spectra of this compound. We will explore the underlying principles that govern the observed spectral features, offering a field-proven perspective on experimental choices and data interpretation.

The ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The interpretation of these signals is based on their chemical shift (δ), which is influenced by the local electronic environment, their integration, which is proportional to the number of protons, and their multiplicity, which arises from spin-spin coupling with neighboring protons.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a-CH₃ (ethyl)~ 1.3Triplet (t)~ 7.13H
b-C≡CH~ 2.5Singlet (s)-1H
c-OHVariableSinglet (s, broad)-1H
d-OCH₂- (ethyl)~ 4.2Quartet (q)~ 7.12H
e-CH(OH)-~ 4.5Singlet (s)-1H
Causality Behind the Chemical Shifts and Multiplicities:
  • Signal (a) - Ethyl -CH₃: These protons are in a typical aliphatic environment, hence their upfield chemical shift around 1.3 ppm.[2] They are coupled to the two adjacent methylene protons, resulting in a triplet multiplicity according to the n+1 rule (2+1=3).

  • Signal (b) - Alkynyl -C≡CH: The proton of a terminal alkyne typically resonates in the region of 2-3 ppm.[3] This seemingly upfield shift, compared to vinylic protons, is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the alkyne.[3] This proton has no adjacent protons to couple with, hence it appears as a singlet.

  • Signal (c) - Hydroxyl -OH: The chemical shift of a hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding.[4] It often appears as a broad singlet and its signal can be confirmed by D₂O exchange, where the peak disappears.

  • Signal (d) - Ethyl -OCH₂-: These methylene protons are deshielded due to their proximity to the electronegative oxygen atom of the ester group, shifting their resonance downfield to approximately 4.2 ppm. They are coupled to the three methyl protons, resulting in a quartet multiplicity (3+1=4).

  • Signal (e) - Methine -CH(OH)-: This proton is attached to a carbon bearing both an oxygen atom (from the hydroxyl group) and the ester functionality. This dual deshielding effect is expected to shift its signal significantly downfield to around 4.5 ppm. In the absence of coupling to the alkynyl proton (which is typically very small or zero), this signal is predicted to be a singlet.

Visualizing Spin-Spin Coupling:

The following diagram illustrates the coupling relationships within the ethyl group of this compound.

G CH3 a (-CH₃) CH2 d (-OCH₂-) CH3->CH2 J ≈ 7.1 Hz

Caption: ¹H-¹H coupling in the ethyl group.

The ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalAssignmentPredicted Chemical Shift (δ, ppm)
1-C H₃ (ethyl)~ 14
2-OC H₂- (ethyl)~ 62
3-C H(OH)-~ 65
4-C ≡CH~ 75
5-C≡C H~ 80
6-C =O (ester)~ 170
Rationale for Carbon Chemical Shifts:
  • Signal (1) - Ethyl -CH₃: This sp³ hybridized carbon is in a typical upfield region for an alkyl group.

  • Signal (2) - Ethyl -OCH₂-: The attachment to the electronegative oxygen of the ester causes a downfield shift for this sp³ carbon.

  • Signal (3) - Methine -CH(OH)-: This sp³ carbon is deshielded by the adjacent hydroxyl and ester groups.

  • Signals (4 & 5) - Alkyne -C≡C-: The sp-hybridized carbons of the terminal alkyne appear in a characteristic region. The carbon bearing the proton (-C≡C H) is typically found slightly more downfield than the internal alkyne carbon (-C ≡CH).

  • Signal (6) - Carbonyl -C=O: The sp² hybridized carbonyl carbon of the ester is significantly deshielded and appears furthest downfield, which is a characteristic feature of carbonyl groups.[2]

Mapping the Carbon Environments:

This diagram provides a visual representation of the distinct carbon environments within this compound.

G C1 C-1 (-C=O) C2 C-2 (-CH(OH)-) C1->C2 EtO_CH2 C-5 (-OCH₂-) C1->EtO_CH2 O C3 C-3 (-C≡) C2->C3 C4 C-4 (≡CH) C3->C4 EtO_CH3 C-6 (-CH₃) EtO_CH2->EtO_CH3

Sources

Navigating the Voids: A Technical Guide to the Anticipated Characteristics of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Chemical Space

In the landscape of chemical synthesis and drug discovery, certain molecules, despite their potential utility as building blocks, remain conspicuously absent from the established literature. Ethyl 2-hydroxybut-3-ynoate is one such compound. A thorough investigation of prominent chemical databases and scholarly articles reveals a significant information void regarding its physical, spectroscopic, and reactive properties. This guide, therefore, deviates from a conventional data sheet. Instead, it serves as a predictive and comparative analysis, leveraging established chemical principles and data from analogous compounds to provide a robust, theoretical framework for researchers navigating this uncharted territory. By understanding the characteristics of its structural neighbors, we can anticipate the behavior of this compound and inform experimental design for its potential synthesis and application.

Molecular Structure and Inherent Chemical Features

This compound is a chiral molecule possessing a unique combination of three key functional groups: an ethyl ester, a secondary alcohol, and a terminal alkyne. This trifecta of reactivity imparts a rich and versatile chemical profile, suggesting its potential as a valuable intermediate in the synthesis of complex organic molecules.

The molecular structure can be visualized as a four-carbon chain. The first carbon is part of the ethyl ester group. The second carbon (C2) is a chiral center, bonded to a hydroxyl group. The third and fourth carbons form a terminal triple bond (C3 and C4).

Caption: Molecular structure of this compound.

Predicted Physical Characteristics: A Comparative Analysis

In the absence of experimental data for this compound, we can extrapolate its likely physical properties by examining its closest structural analogs for which data is available. The primary points of comparison are Ethyl 2-hydroxybut-3-enoate (the alkene analog) and Ethyl 2-hydroxy-3-methylbutanoate (a saturated, branched analog).

PropertyThis compound (Predicted)Ethyl 2-hydroxybut-3-enoate[1]Ethyl 2-hydroxy-3-methylbutanoate[2][3]
Molecular Formula C₆H₈O₃C₆H₁₀O₃C₇H₁₄O₃
Molecular Weight ( g/mol ) 128.13130.14146.18
Boiling Point (°C) Expected to be higher than the -enoate due to the rigidity of the alkyne, but likely lower than the larger -methylbutanoate. Potentially in the range of 170-190 °C at atmospheric pressure.Not available181-182
Density (g/mL) Likely to be slightly higher than 1 g/mL, similar to related α-hydroxy esters.Not available~1.017
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water is anticipated.Not availableSoluble in alcohol; slightly soluble in water.
Refractive Index Predicted to be in the range of 1.43 - 1.45.Not availableNot available

Rationale for Predictions:

  • Boiling Point: The presence of the triple bond in this compound introduces linearity and rigidity to a part of the molecule, which can affect intermolecular forces. Hydrogen bonding from the hydroxyl group will be a significant contributor to its boiling point.

  • Density: The density is expected to be comparable to other α-hydroxy esters of similar molecular weight.

  • Solubility: The ester and hydroxyl groups will allow for some interaction with polar solvents, while the hydrocarbon backbone will favor solubility in organic solvents.

Anticipated Spectroscopic Signature

The unique combination of functional groups in this compound will give rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, alkyne, and ester functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H (alcohol) 3500-3200 (broad)Characteristic of a hydrogen-bonded hydroxyl group.
C≡C-H (terminal alkyne) ~3300 (sharp)A sharp, strong band indicative of the terminal alkyne C-H stretch.
C≡C (alkyne) 2150-2100 (weak to medium)A sharp band, the intensity of which can be variable.
C=O (ester) 1750-1735 (strong)A strong, characteristic carbonyl stretch.
C-O (ester) 1250-1000 (strong)C-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be key in confirming the structure.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling
-O H Variable, 2.0-5.0Singlet (broad)-
-C H(OH)- ~4.5DoubletCoupled to the alkyne proton.
-C≡C H~2.5DoubletCoupled to the methine proton at C2.
-O-C H₂-CH₃ ~4.2QuartetCoupled to the methyl protons of the ethyl group.
-O-CH₂-C H₃**~1.3TripletCoupled to the methylene protons of the ethyl group.

¹³C NMR: The carbon NMR will show six distinct signals.

CarbonPredicted Chemical Shift (δ, ppm)
C =O (ester)170-175
C H(OH)60-70
C ≡CH70-80
C≡C H75-85
-O-C H₂-CH₃~60
-O-CH₂-C H₃~14

Proposed Synthetic Strategy: A Theoretical Protocol

While no specific synthesis for this compound has been reported, a plausible approach involves the addition of an ethynyl nucleophile to an appropriate electrophile, such as ethyl glyoxylate. This is a common strategy for the formation of α-hydroxy alkynyl esters.

G reagents Ethynyl Grignard or Lithium Acetylide intermediate Alkoxide Intermediate reagents->intermediate Nucleophilic Addition starting_material Ethyl Glyoxylate starting_material->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Theoretical):

  • Preparation of the Ethynyl Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of ethynylmagnesium bromide or lithium acetylide in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reaction with Ethyl Glyoxylate: Cool the solution of the ethynyl nucleophile to a low temperature (e.g., -78 °C). Slowly add a solution of ethyl glyoxylate in anhydrous THF dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organometallic reagents such as Grignard and organolithium compounds are highly reactive towards water and oxygen. The absence of these ensures the stability and reactivity of the nucleophile.

  • Low Temperature: The addition of the electrophile at low temperatures helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Workup with Mild Acid: A mild acid like ammonium chloride is used to protonate the resulting alkoxide to form the desired hydroxyl group without causing degradation of the product.

Anticipated Chemical Reactivity

The chemical reactivity of this compound will be dictated by its three functional groups.

  • Terminal Alkyne: The terminal alkyne is acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various C-C bond-forming reactions.[4] It can also undergo hydration (e.g., with HgSO₄ and H₂SO₄) to yield a methyl ketone.[4]

  • Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, or it can be protected and deprotected as needed in a multi-step synthesis. It can also be a leaving group after conversion to a sulfonate ester (e.g., tosylate or mesylate).

  • Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to a primary alcohol with a strong reducing agent like lithium aluminum hydride.

Safety and Handling Considerations

Given the absence of a specific Safety Data Sheet (SDS), a cautious approach based on analogous compounds is necessary. The related compound, Ethyl 2-hydroxybut-3-enoate, is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound with similar precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential that is currently underrepresented in the chemical literature. This guide has provided a comprehensive, albeit theoretical, overview of its anticipated physical and chemical characteristics based on the established principles of organic chemistry and data from analogous compounds. It is our hope that this analysis will serve as a valuable resource for researchers, encouraging and guiding the experimental investigation of this promising chemical entity. The synthesis and characterization of this compound will undoubtedly open new avenues in organic synthesis and drug development.

References

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. [Link]

  • PubChem. Ethyl 2-hydroxy-3-methylbutanoate. [Link]

  • PubChem. Ethyl 2-hydroxybut-3-enoate. [Link]

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A-Z Guide to the Synthesis of Ethyl 2-hydroxybut-3-ynoate from Ethyl Glyoxalate: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Ethyl 2-hydroxybut-3-ynoate is a valuable synthetic intermediate characterized by its bifunctional nature, containing both a secondary propargylic alcohol and an ethyl ester. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and natural product analogues. The core transformation for its synthesis relies on a classic and robust C-C bond-forming reaction: the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of ethyl glyoxalate. This guide provides a comprehensive, field-tested methodology for this synthesis, emphasizing the underlying chemical principles, critical process parameters, and practical considerations to ensure reproducible, high-yield outcomes.

The Core Synthesis: Chemical Principles & Strategy

The synthesis of this compound from ethyl glyoxalate is fundamentally an example of a Grignard-type reaction, a cornerstone of synthetic organic chemistry. The overall strategy involves two key stages:

  • Generation of the Nucleophile: A terminal alkyne, acetylene, is deprotonated by a strong base to form a highly nucleophilic acetylide anion. For this procedure, we will generate an ethynylmagnesium bromide solution, a Grignard reagent, by reacting ethylmagnesium bromide with a stream of acetylene gas.[1][2]

  • Nucleophilic Addition: The generated ethynylmagnesium bromide attacks the electrophilic aldehyde carbon of ethyl glyoxalate.[3][4] The carbonyl π-bond breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Aqueous Workup: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the final product, this compound.

This reaction is highly favored due to the significant difference in electronegativity between the carbonyl carbon and oxygen, which renders the carbon atom highly electrophilic and susceptible to nucleophilic attack.[4]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and techniques is critical for success.

Reagent & Equipment Overview
Reagent/Material Grade Supplier Key Considerations
Magnesium TurningsReagentStandardMust be dry and free of oxide coating.
Ethyl BromideAnhydrousStandardShould be freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)AnhydrousStandardMust be freshly distilled from sodium/benzophenone.
Acetylene GasPurifiedGas SupplierShould be passed through a trap to remove acetone.
Ethyl GlyoxalateReagentStandardOften supplied as a toluene solution or polymer; must be freshly distilled prior to use.[5]
Ammonium ChlorideACS GradeStandardUsed for preparing a saturated aqueous solution.
Diethyl EtherAnhydrousStandardFor extraction.
Magnesium SulfateAnhydrousStandardFor drying organic layers.

Equipment: Three-necked round-bottom flasks, pressure-equalizing dropping funnel, reflux condenser, mechanical stirrer, gas inlet tube, nitrogen/argon line with bubbler, ice-water bath, heating mantle. All glassware must be rigorously flame-dried or oven-dried before use to exclude moisture.

Step-by-Step Synthesis Workflow

Part A: Preparation of Ethynylmagnesium Bromide [1]

  • Initiation: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (0.5 g-atom).

  • Grignard Formation: Prepare a solution of ethyl bromide (0.55 mol) in 300 mL of anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction. Once initiated (slight bubbling and heat evolution), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of ethylmagnesium bromide.[2]

  • Acetylene Addition: Transfer the warm ethylmagnesium bromide solution via cannula to a larger 1 L three-necked flask containing 200 mL of anhydrous THF, equipped with a gas inlet tube, stirrer, and dropping funnel. Begin bubbling purified acetylene gas through the solution at a steady rate (approx. 15-20 L/hour).

  • Acetylide Formation: Add the ethylmagnesium bromide solution dropwise to the acetylene-saturated THF. A froth of ethane gas will be evolved, indicating the reaction is proceeding.[1] Continue the addition over approximately 3 hours. The resulting solution of ethynylmagnesium bromide should be homogeneous.

Part B: Reaction with Ethyl Glyoxalate

  • Cooling: Cool the freshly prepared ethynylmagnesium bromide solution in an ice-water bath to 0-5 °C.

  • Aldehyde Addition: Prepare a solution of freshly distilled ethyl glyoxalate (0.36 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred, cooled Grignard reagent over 45-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approx. 12-16 hours) to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into 1.5 L of a cooled, saturated aqueous ammonium chloride solution with vigorous stirring. This step protonates the alkoxide and dissolves the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether (250 mL each).

  • Drying & Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[6] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol, from reagent preparation to the final purified product.

SynthesisWorkflow Workflow for this compound Synthesis cluster_0 Part A: Nucleophile Generation cluster_1 Part B: Nucleophilic Addition cluster_2 Part C: Workup & Purification A1 1. Prepare Ethylmagnesium Bromide in THF A3 3. Add EtMgBr to Acetylene Solution to form Ethynylmagnesium Bromide A1->A3 A2 2. Bubble Acetylene Gas into fresh THF A2->A3 B1 4. Cool Acetylide Solution to 0-5 °C A3->B1 Transfer Reagent B2 5. Add Ethyl Glyoxalate Solution Dropwise B1->B2 B3 6. Stir Overnight at Room Temperature B2->B3 C1 7. Quench with Saturated Aqueous NH4Cl B3->C1 Transfer Reaction Mixture C2 8. Extract with Diethyl Ether C1->C2 C3 9. Dry with MgSO4 & Concentrate C2->C3 C4 10. Purify via Vacuum Distillation/Chromatography C3->C4 Product Pure Product C4->Product

Caption: A flowchart of the synthesis of this compound.

Causality, Troubleshooting, and Expert Insights

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, especially water. The use of flame-dried glassware and anhydrous solvents is non-negotiable. Any moisture will quench the Grignard reagent, drastically reducing the yield.

  • Ethyl Glyoxalate Purity: Ethyl glyoxalate is prone to polymerization and hydration.[5][7] It is crucial to use freshly distilled, monomeric ethyl glyoxalate for the reaction to proceed efficiently. Distillation should be performed carefully under reduced pressure to avoid decomposition.[5]

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and must be controlled. The subsequent addition of ethyl glyoxalate to the acetylide is also performed at low temperatures (0-5 °C) to minimize side reactions, such as the enolization of the glyoxalate or competing addition reactions.

  • Workup Procedure: Quenching with saturated ammonium chloride is preferred over stronger acids like HCl or H2SO4. Ammonium chloride is a weak acid that effectively protonates the alkoxide without promoting potential acid-catalyzed side reactions of the sensitive propargylic alcohol product.[6]

  • Troubleshooting Low Yields: If the yield is poor, the primary suspects are (1) inactive (wet) Grignard reagent, (2) polymerized or hydrated ethyl glyoxalate, or (3) insufficient reaction time. Titration of a small aliquot of the Grignard reagent before use can confirm its concentration and activity.

Conclusion

The nucleophilic addition of ethynylmagnesium bromide to ethyl glyoxalate is a reliable and effective method for the synthesis of this compound. By maintaining strict anhydrous conditions, ensuring the purity of the starting materials, and carefully controlling reaction parameters, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides the necessary theoretical foundation and practical protocol to empower scientists in their synthetic endeavors.

References

  • Organic Syntheses. (n.d.). Procedure for Ethyl Diethoxyacetate. Retrieved from [Link]

  • Terunuma, D., et al. (n.d.). Supporting Information for Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids. Wiley-VCH. Retrieved from [Link] (Note: This document details the necessary purification of ethyl glyoxalate).

  • Google Patents. (1994). Production of ethyl glyoxylate. JPH06321866A.
  • ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link] (Note: This provides a detailed, analogous procedure for generating ethynylmagnesium bromide).

  • ResearchGate. (2019). Acetylene and Its Derivatives in Reactions with Nucleophiles: Recent Advances and Current Trends. Retrieved from [Link]

  • Garber, K. (2016, November 22). CHEM 220 Synthesis of Alkynes: Addition of Acetylide Ions to Carbonyls. YouTube. Retrieved from [Link]

  • OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethylmagnesium bromide – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes employed for the synthesis of poly(ethyl glyoxylate)s.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-hydroxybut-3-ynoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-hydroxybut-3-ynoate, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, chemical characteristics, and its emerging applications.

Introduction and Historical Context

This compound is a bifunctional molecule belonging to the class of γ-hydroxy-α,β-acetylenic esters. These compounds are characterized by a hydroxyl group at the γ-position relative to the carbonyl of the ester and a carbon-carbon triple bond at the α,β-position. This arrangement of functional groups imparts significant synthetic versatility, making them valuable precursors for a wide array of more complex molecules.

While a singular "discovery" of this compound is not prominently documented, its existence and utility are a result of the broader exploration of acetylenic compounds in organic synthesis. The development of methods for the enantioselective addition of metallated alkynes to aldehydes has been a critical enabler for the preparation of chiral γ-hydroxy-α,β-acetylenic esters, including this compound.[1] These methodologies have opened avenues for the stereocontrolled synthesis of complex natural products and pharmaceutically active compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic addition of an ethyl propiolate-derived organometallic reagent to acetaldehyde. This approach is analogous to the well-established reactions of metallated alkynes with carbonyl compounds. The in-situ generation of the organometallic species, reminiscent of a Barbier-type reaction, is a common and practical strategy.[2][3]

Key Synthetic Pathways

The synthesis can be broadly categorized into two main approaches:

  • Grignard-type Reaction: This involves the pre-formation of a magnesium derivative of ethyl propiolate, which then reacts with acetaldehyde.

  • Barbier-type Reaction: This method generates the organometallic intermediate in the presence of the aldehyde, offering operational simplicity.[4] Metals such as zinc, indium, or samarium can be employed.[2]

The Barbier-type reaction is often preferred for its milder conditions and tolerance of a wider range of functional groups.

Experimental Protocol: Barbier-type Synthesis

This protocol describes a representative procedure for the synthesis of this compound via a zinc-mediated Barbier-type reaction.

Materials:

  • Ethyl propiolate

  • Acetaldehyde

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust. Anhydrous THF is then added.

  • Addition of Reactants: A solution of ethyl propiolate and acetaldehyde in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The organozinc intermediate is sensitive to moisture and oxygen, necessitating an inert atmosphere to prevent its decomposition and ensure a good yield.

  • Anhydrous Solvents: The use of anhydrous THF is crucial to prevent the quenching of the organometallic reagent.

  • Activated Zinc: Activation of zinc dust, often with a dilute acid wash followed by drying, removes the passivating oxide layer and increases its reactivity.

  • Saturated Ammonium Chloride Quench: This provides a mild acidic workup to hydrolyze the zinc alkoxide formed and protonate the hydroxyl group without causing side reactions like dehydration.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ethyl_propiolate Ethyl Propiolate Reaction_Vessel Reaction in Anhydrous THF (Inert Atmosphere) Ethyl_propiolate->Reaction_Vessel Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Vessel Zinc_dust Zinc Dust Zinc_dust->Reaction_Vessel Quench Quench with aq. NH4Cl Reaction_Vessel->Quench Reaction Completion Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_alkyne Alkyne Reactions cluster_intramolecular Intramolecular Reactions E2H3Y This compound Oxidation Oxidation E2H3Y->Oxidation Protection Protection (Esterification/Etherification) E2H3Y->Protection Hydration Hydration E2H3Y->Hydration Cycloaddition Cycloaddition E2H3Y->Cycloaddition Coupling Coupling Reactions E2H3Y->Coupling Reduction Reduction E2H3Y->Reduction Cyclization Cyclization (e.g., to Furanones) E2H3Y->Cyclization

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Stability Landscape of a Unique Bifunctional Molecule

Ethyl 2-hydroxybut-3-ynoate is a fascinating molecule that presents both opportunities and challenges in its application, particularly within the realms of pharmaceutical and fine chemical synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and an ethyl ester, imparts a unique reactivity profile. Understanding the inherent stability of this compound and its potential degradation pathways is paramount for ensuring its effective and safe use, from storage and handling to its behavior in complex reaction mixtures and biological systems. This guide provides a comprehensive, predictive overview of the stability of this compound, drawing upon fundamental principles of organic chemistry and data from analogous structures due to the limited direct literature on this specific molecule. We will explore its susceptibility to various stress factors and propose robust experimental designs for its stability assessment.

The Chemical Persona of this compound: A Multifaceted Reactivity Profile

To anticipate the stability of this compound, we must first dissect its molecular architecture and the interplay of its functional groups.

  • The Terminal Alkyne: The C≡C-H moiety is a region of high electron density, making it susceptible to electrophilic addition and oxidative cleavage. The acidity of the terminal proton also allows for the formation of acetylides, which can be a route to other transformations.

  • The α-Hydroxy Group: The secondary alcohol at the C2 position can undergo oxidation to a ketone. Its presence also influences the reactivity of the adjacent ester and alkyne groups through inductive and steric effects.

  • The Ethyl Ester: The ester group is prone to hydrolysis under both acidic and basic conditions. This is often a primary degradation pathway for ester-containing compounds in aqueous environments.

The proximity of these functional groups suggests the potential for intramolecular interactions that could influence degradation pathways.

Predicted Degradation Pathways: A Mechanistic Exploration

Based on the functional groups present, several degradation pathways can be predicted for this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis of the ethyl ester is a highly probable degradation route, particularly in the presence of water and either acid or base catalysts.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water, leading to the formation of 2-hydroxybut-3-ynoic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of 2-hydroxybut-3-ynoic acid and ethanol. This process is generally irreversible.

Oxidative Degradation

The alkyne and secondary alcohol functionalities are both susceptible to oxidation.

  • Oxidation of the Secondary Alcohol: Mild oxidizing agents can convert the secondary alcohol to the corresponding ketone, forming ethyl 2-oxobut-3-ynoate.

  • Oxidative Cleavage of the Alkyne: Strong oxidizing agents such as ozone or potassium permanganate can cleave the carbon-carbon triple bond.[1][2] For a terminal alkyne, this would be expected to yield a carboxylic acid and carbon dioxide.[1] In the case of this compound, this would lead to the formation of ethyl 2-hydroxy-3-oxopropanoate and CO2.

  • Photocatalytic Oxidation: Visible light, in the presence of a suitable photocatalyst, can mediate the oxidative cleavage of alkynes.[3][4]

Thermal Degradation

While specific data for this compound is unavailable, the thermal decomposition of related compounds suggests potential pathways.[5][6] At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) could occur. The highly unsaturated nature of the molecule also suggests a propensity for polymerization at higher temperatures.

Photodegradation

The alkyne functionality can absorb UV radiation, potentially leading to radical-mediated degradation pathways.[7] This could involve polymerization or reaction with other molecules in the matrix.

The following diagram illustrates the primary predicted degradation pathways:

Degradation_Pathways This compound This compound 2-Hydroxybut-3-ynoic acid + Ethanol 2-Hydroxybut-3-ynoic acid + Ethanol This compound->2-Hydroxybut-3-ynoic acid + Ethanol Hydrolysis (Acid/Base) Ethyl 2-oxobut-3-ynoate Ethyl 2-oxobut-3-ynoate This compound->Ethyl 2-oxobut-3-ynoate Mild Oxidation Ethyl 2-hydroxy-3-oxopropanoate + CO2 Ethyl 2-hydroxy-3-oxopropanoate + CO2 This compound->Ethyl 2-hydroxy-3-oxopropanoate + CO2 Oxidative Cleavage Polymerization Polymerization This compound->Polymerization Heat/Light

Caption: Predicted degradation pathways of this compound.

A Framework for Stability Assessment: Experimental Protocols

To empirically determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Protocol

The following table outlines a comprehensive forced degradation study design.

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo assess susceptibility to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temperatureTo evaluate the rate of base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperatureTo investigate susceptibility to oxidative degradation.
Thermal Stress 80°C (solid state)To determine thermal stability.
Photostability ICH Q1B compliant photostability chamberTo assess degradation upon exposure to light.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress: For each stress condition, mix the stock solution with the respective stressor in a suitable ratio (e.g., 1:1). For thermal and photostability, expose the solid compound directly to the stress.

  • Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS).

  • Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that the chromatographic peak is not co-eluting with any degradation products.

  • Identification of Degradants: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.

The following diagram illustrates the experimental workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Sample at Time Points Sample at Time Points Acid->Sample at Time Points Base Base Base->Sample at Time Points Oxidation Oxidation Oxidation->Sample at Time Points Heat Heat Heat->Sample at Time Points Light Light Light->Sample at Time Points Prepare Stock Solution Prepare Stock Solution Apply Stress Apply Stress Prepare Stock Solution->Apply Stress Analyze Samples (HPLC) Analyze Samples (HPLC) Sample at Time Points->Analyze Samples (HPLC) Identify Degradants (LC-MS/MS, NMR) Identify Degradants (LC-MS/MS, NMR) Analyze Samples (HPLC)->Identify Degradants (LC-MS/MS, NMR) If degradation > threshold Report Results Report Results Analyze Samples (HPLC)->Report Results Identify Degradants (LC-MS/MS, NMR)->Report Results

Caption: Experimental workflow for a forced degradation study.

Recommendations for Handling and Storage

Based on the predicted degradation pathways, the following recommendations are made for the handling and storage of this compound:

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to protect from moisture, heat, and light. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

  • Handling: Avoid contact with strong acids, bases, and oxidizing agents. Use in a well-ventilated area.

  • Formulation Considerations: For liquid formulations, consider the use of aprotic solvents and control the pH to be near neutral. The inclusion of antioxidants may be beneficial to prevent oxidative degradation.

Conclusion: A Proactive Approach to Stability

References

  • Lytra, G., et al. (2012). Ethyl 2-hydroxy-4-methylpentanoate (E2H4MP) enantiomers in red wine. Journal of Agricultural and Food Chemistry, 60(48), 11957-11963.
  • Master Organic Chemistry. (2025). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Oxidative Cleavage of Alkynes. Retrieved from [Link]

  • RSC Publishing. (2021). Photocatalytic functionalizations of alkynes. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Visible light-mediated photocatalytic oxidative cleavage of activated alkynes via hydroamination: a direct approach to oxamates. PubMed. Retrieved from [Link]

  • PubMed. (2002). Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. Retrieved from [Link]

  • JoVE. (2023). Alkynes to Carboxylic Acids: Oxidative Cleavage. Retrieved from [Link]

  • ResearchGate. (2020). Photodegradation Kinetics of Alkyd Paints: The Influence of Varying Amounts of Inorganic Pigments on the Stability of the Synthetic Binder. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. Retrieved from [Link]

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An In-depth Technical Guide to the Key Reactive Sites of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

Ethyl 2-hydroxybut-3-ynoate is a fascinating trifunctional molecule poised at the intersection of diverse chemical reactivity. Possessing a terminal alkyne, a secondary hydroxyl group, and an ethyl ester, this compound offers a rich landscape for synthetic transformations. This guide provides a comprehensive analysis of the key reactive sites of this compound, delving into the unique chemical behavior of each functional group and, crucially, the interplay between them. We will explore the chemoselectivity of various reactions, offering insights into how to selectively target each site to achieve desired synthetic outcomes. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing both fundamental understanding and practical guidance for the utilization of this versatile building block.

Molecular Architecture and Electronic Profile

This compound presents a compact yet chemically rich structure. To understand its reactivity, we must first consider the electronic properties of its constituent functional groups.

  • The Terminal Alkyne: The sp-hybridized carbons of the alkyne create a region of high electron density, making it susceptible to electrophilic attack. However, the high s-character of the sp orbitals also leads to increased electronegativity, rendering the terminal proton acidic (pKa ≈ 25). This acidity is a key feature, allowing for deprotonation and subsequent nucleophilic attack by the resulting acetylide.

  • The α-Hydroxy Group: The secondary hydroxyl group is a versatile site. The oxygen's lone pairs impart nucleophilic character, and the hydroxyl proton is weakly acidic. Crucially, this group is positioned alpha to the ester, which can influence its reactivity and also allows it to act as a directing group in certain metal-catalyzed reactions.

  • The Ethyl Ester: The ester functionality is an electron-withdrawing group, which can influence the reactivity of the adjacent hydroxyl group and the rest of the molecule. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, potentially leading to hydrolysis, amidation, or reduction.

The close proximity of these three functional groups leads to a complex interplay of inductive and steric effects, which governs the chemoselectivity of reactions at each site.

The Terminal Alkyne: A Hub of Reactivity

The carbon-carbon triple bond and the acidic terminal proton are the primary centers of reactivity on the alkyne moiety.

Electrophilic and Nucleophilic Additions to the Triple Bond

Like other alkynes, the triple bond of this compound can undergo a variety of addition reactions.[1]

  • Electrophilic Additions: Reactions with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) proceed via a step-wise mechanism, often with anti-addition stereochemistry in the initial step.[2] The presence of the hydroxyl and ester groups can influence the regioselectivity of these additions.

  • Nucleophilic Additions: The electron-withdrawing nature of the adjacent ester group can activate the alkyne towards nucleophilic attack, a reaction class known as conjugate addition.[3][4] This is particularly relevant for softer nucleophiles.

Table 1: Representative Addition Reactions to the Alkyne Moiety

Reagent(s)Product TypeKey Considerations
H₂/Lindlar's Catalyst(Z)-AlkeneSyn-hydrogenation, selective for alkyne over other reducible groups.
H₂/Pd/CAlkaneComplete reduction of the alkyne.
Br₂ (1 equiv.)DibromoalkeneTypically forms the E-isomer via anti-addition.
HBr (1 equiv.)BromoalkeneFollows Markovnikov's rule, with the bromine adding to the more substituted carbon of the initial enol intermediate.
H₂O, H₂SO₄, HgSO₄Methyl KetoneHydration proceeds via an enol intermediate which tautomerizes to the more stable ketone.
The Acidic Proton: A Gateway to Carbon-Carbon Bond Formation

The acidity of the terminal proton provides a powerful handle for forming new carbon-carbon bonds. Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, generates a potent nucleophile, an acetylide.[5] This acetylide can then participate in a variety of reactions.

Experimental Protocol: Deprotonation and Alkylation

  • Deprotonation: To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir the mixture for 30 minutes.

  • Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.1 equiv) to the solution and allow the reaction to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. The organic layers are then dried and concentrated under reduced pressure.

Causality: The use of a strong, non-nucleophilic base at low temperature ensures selective deprotonation of the terminal alkyne without competing side reactions at the ester or hydroxyl group. The subsequent SN2 reaction with an electrophile allows for the construction of a new C-C bond.

The α-Hydroxy Group: Directing and Participating in Transformations

The secondary hydroxyl group is not merely a passive spectator; it actively influences and participates in a range of chemical transformations.

Oxidation to a Ketone

The secondary alcohol can be readily oxidized to the corresponding α-keto-β,γ-alkynyl ester using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. This transformation opens up a new avenue of reactivity at the C2 position.

Directing Group in Metal-Catalyzed Reactions

The hydroxyl group can act as a coordinating ligand for transition metals, directing the catalyst to the vicinity of the alkyne and influencing the regioselectivity and stereoselectivity of the reaction. This is a powerful strategy for achieving selective functionalization of the triple bond.

Intramolecular Cyclization Reactions

The nucleophilic nature of the hydroxyl group allows it to participate in intramolecular cyclization reactions, particularly when the alkyne is activated by a transition metal catalyst. For example, gold and other transition metals can catalyze the intramolecular addition of the hydroxyl group to the alkyne, leading to the formation of five- or six-membered heterocyclic rings, such as furans or pyrans.

Workflow for Hydroxyl-Directed Intramolecular Cyclization

G cluster_start Starting Material cluster_activation Catalyst Activation cluster_cyclization Cyclization cluster_product Product Formation A This compound B Transition Metal Catalyst (e.g., Au(I)) A->B Addition C Coordination of Hydroxyl and Alkyne B->C Coordination D Nucleophilic Attack of Hydroxyl onto Activated Alkyne C->D E Cyclized Intermediate D->E F Protonolysis/Rearrangement E->F G Heterocyclic Product (e.g., Furanone) F->G

Caption: Workflow for the transition metal-catalyzed intramolecular cyclization of this compound.

The Ethyl Ester: A Site for Modification and a Handle for Further Reactions

The ester group, while often considered less reactive than the alkyne, provides important opportunities for synthetic manipulation.

Hydrolysis, Amidation, and Reduction

Standard ester transformations can be applied to this compound, provided the reaction conditions are chosen carefully to avoid unwanted reactions at the other functional groups.

  • Hydrolysis: Saponification with a base like lithium hydroxide can hydrolyze the ester to the corresponding carboxylic acid.

  • Amidation: Direct reaction with an amine can form the corresponding amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This would, however, likely also reduce the alkyne. More selective reducing agents might be required to target the ester in the presence of the alkyne.

The Ester as an Activating Group in Cyclizations

The electron-withdrawing nature of the ester can activate the α-proton, allowing for enolate formation under appropriate basic conditions. This enolate can then participate in intramolecular cyclization reactions. Furthermore, the ester can be a key component in tandem reactions where an initial reaction at the alkyne or hydroxyl group is followed by a cyclization involving the ester. For instance, a silver-mediated radical cyclization of alkynoates with α-keto acids can lead to coumarin derivatives.[6]

Chemoselectivity: Navigating the Reactive Landscape

The key to successfully utilizing this compound in synthesis lies in understanding and controlling the chemoselectivity of reactions.

Table 2: Strategies for Chemoselective Reactions

Target SiteReagent/ConditionRationale for Selectivity
Terminal Proton Strong, non-nucleophilic base (e.g., n-BuLi, NaH) at low temperatureThe high acidity of the terminal proton allows for selective deprotonation over the less acidic hydroxyl proton under these conditions.
Alkyne (Addition) Electrophilic reagents (e.g., HBr, Br₂) in the absence of a strong baseThe electron-rich triple bond is the most reactive site towards electrophiles.
Hydroxyl Group (Oxidation) Mild oxidizing agents (e.g., PCC, DMP)These reagents are selective for the oxidation of primary and secondary alcohols.
Ester Group (Hydrolysis) Aqueous base (e.g., LiOH) at room temperatureSaponification is a relatively mild method for ester hydrolysis that may not affect the other functional groups under controlled conditions.

Protecting Group Strategies: When the desired reaction at one site is incompatible with another functional group, the use of protecting groups is essential.[5][7][8]

  • Protecting the Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., with TBDMSCl) to prevent its reaction as a nucleophile or acid.[5]

  • Protecting the Terminal Alkyne: The acidic proton of the alkyne can be protected, for example, by reaction with a silyl halide.[8]

Logical Flow for a Protecting Group Strategy

G A This compound B Protect Reactive Group (e.g., Hydroxyl) A->B Protection C Perform Desired Reaction on Another Site (e.g., Alkyne) B->C Selective Reaction D Deprotect C->D Deprotection E Final Product D->E

Caption: A generalized workflow illustrating the use of a protecting group strategy.

Conclusion

This compound is a molecule of significant synthetic potential, owing to the distinct yet interconnected reactivity of its three functional groups. The terminal alkyne serves as a versatile platform for addition reactions and carbon-carbon bond formation. The α-hydroxy group can direct reactions and participate in cyclizations, while the ethyl ester provides a handle for further modifications. By carefully selecting reaction conditions and employing protecting group strategies where necessary, chemists can navigate the rich reactive landscape of this molecule to construct complex and valuable chemical entities. This guide has provided a foundational understanding of the key reactive sites of this compound, and it is our hope that it will inspire further exploration and innovation in its synthetic applications.

References

  • Yan, K., Yang, D., Wei, W., Wang, F., Shuai, Y., Li, Q., & Wang, H. (2015). Silver-Mediated Radical Cyclization of Alkynoates and α-Keto Acids Leading to Coumarins via Cascade Double C–C Bond Formation. The Journal of Organic Chemistry, 80(3), 1550–1556. [Link]

  • LibreTexts. (2023, January 23). Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • Spoering, R. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Yne Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Lowe, A. B. (2010). Thiol-yne “click” chemistry: a powerful and versatile methodology for materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]

  • Gunawardena, G. (2021, August 15). 15.2 Use of protecting groups. Chemistry LibreTexts. [Link]

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]

  • Neuman, R. C. (2004). Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. In Organic Chemistry.

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Ethyl 2-hydroxybut-3-ynoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-hydroxybut-3-ynoate

Section 1: Chemical Identity and Physicochemical Properties

This compound (CAS No: 18418-08-1) is a multifunctional organic compound of significant interest to researchers in organic synthesis and drug development.[1][2][3][4] Its structure incorporates three key functional groups: a terminal alkyne, a secondary alcohol, and an ethyl ester. This unique combination makes it a versatile building block for the synthesis of more complex molecular architectures. Understanding its physicochemical properties is the foundation for its safe and effective use in a laboratory setting.

The molecule, with the formula C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol , exists as a liquid at standard temperature and pressure, typically appearing as a very pale yellow to yellow clear liquid.[1][3][4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 18418-08-1 [1][3][4][5]
Molecular Formula C₆H₈O₃ [1][3][4]
Molecular Weight 128.126 g/mol [1][3]
Appearance Very pale yellow - Yellow Liquid [1]
Density 1.1 ± 0.1 g/cm³ [1][3]
Boiling Point 199.7 ± 25.0 °C @ 760 mmHg78 °C @ 1.5 kPa (11 mmHg) [1][3][4]
Flash Point 81.1 ± 15.9 °C [1]

| Synonyms | Ethyl 2-hydroxy-3-butynoate, 2-Hydroxy-3-butynoic acid ethyl ester |[2][3][4] |

The boiling point at reduced pressure (78 °C @ 11 mmHg) is particularly relevant for purification by vacuum distillation, a common technique for a compound of this molecular weight. The flash point of approximately 81°C classifies it as a combustible liquid, which dictates specific storage and handling requirements.

Section 2: Hazard Identification and GHS Classification

According to available safety data, this compound is classified under the Globally Harmonized System (GHS) with several physical and health hazards.[1] These classifications are crucial for conducting a thorough risk assessment before any experimental work is initiated.

Table 2: GHS Hazard Classification for this compound

Hazard Class Category GHS Statement
Physical Hazard
Flammable Liquids Category 4 Combustible liquid
Health Hazards
Acute Toxicity, Oral Category 4 Harmful if swallowed
Acute Toxicity, Dermal Category 4 Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 Harmful if inhaled
Skin Corrosion/Irritation Category 2 Causes skin irritation
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation

| Environmental Hazard | Not Classified | Not classified as hazardous to the aquatic environment |

The causality behind these classifications stems from the compound's chemical nature. The ester and hydroxyl groups can interact with biological systems, while its volatility, though moderate, presents an inhalation risk. The "Category 4" acute toxicity designation suggests moderate toxicity, necessitating precautions to prevent exposure through all routes (oral, dermal, and inhalation). The skin and eye irritation classifications are typical for many organic esters and require stringent use of personal protective equipment.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following workflow is designed for researchers handling this compound, ensuring that engineering controls, personal protective equipment, and procedural steps work in concert to mitigate the identified hazards.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Post-Experiment risk_assessment 1. Conduct Risk Assessment (Review MSDS, GHS Hazards) eng_controls 2. Verify Engineering Controls (Certified Chemical Fume Hood) risk_assessment->eng_controls ppe 3. Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) eng_controls->ppe dispense 4. Dispense Material (In fume hood, use appropriate glassware) ppe->dispense reaction 5. Perform Reaction (Maintain inert atmosphere if needed, monitor temperature) dispense->reaction decontaminate 6. Decontaminate Glassware (Rinse with appropriate solvent) reaction->decontaminate waste 7. Segregate & Dispose Waste (Labelled hazardous waste container) decontaminate->waste

Figure 2: Reactive centers of this compound available for chemical modification.

  • Terminal Alkyne: The acidic proton can be deprotonated to form an acetylide, which is a potent nucleophile. This site is also amenable to classic alkyne reactions such as Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and hydrogenation.

  • Secondary Hydroxyl Group: This group can be oxidized to a ketone, acylated to form a new ester, or used as a directing group in stereoselective reactions.

  • Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol (in conjunction with the hydroxyl group), or transesterified.

This compound serves as a valuable intermediate in organic chemistry. [6]While its direct applications are primarily in research and development, it can be considered a "platform molecule" for accessing more complex structures. [2][6]Its analogue, methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate), is noted as a renewable platform molecule, highlighting the potential of this class of compounds in sustainable chemistry. [7]

Section 6: Storage and Disposal Considerations

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents. [1]* Store away from heat, sparks, and open flames, as it is a combustible liquid. [1] Disposal:

  • Disposal of this chemical must be in accordance with federal, state, and local environmental control regulations.

  • Do not dispose of it down the drain. It should be treated as hazardous waste and collected for disposal by a licensed professional waste disposal service.

Section 7: Toxicological Data Gaps and Research Imperatives

A critical review of the available safety information reveals a significant lack of empirical toxicological data. [1]While GHS classifications for acute toxicity are provided, they are often based on computational models or data from analogous structures. The safety data sheets frequently state "No data available" for specific endpoints like carcinogenicity, mutagenicity, and reproductive toxicity. [1] This data gap presents a challenge for a complete risk assessment. For professionals in drug development and research, this underscores the importance of treating this compound with a high degree of caution, assuming it may have unknown chronic effects. It also highlights an opportunity for the scientific community to conduct further toxicological studies to fully characterize the safety profile of this and similar useful building blocks.

Section 8: References

  • Ethyl 2-hydroxy-3-butynoate | CAS#:18418-08-1 | Chemsrc. [Link]

  • WO2017191282A1 - New adipate-type compounds and a process of preparing it - Google Patents.

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. [Link]

  • ethyl 2-hydroxybut-3-enoate - Stenutz. [Link]

  • CAS No : 1522-40-3 | Product Name : Ethyl 2-ethyl-3-hydroxybut-2-enoate | Pharmaffiliates. [Link]

  • Product Name : (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate | Pharmaffiliates. [Link]

  • ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 - The Good Scents Company. [Link]

  • (Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate - MySkinRecipes. [Link]

  • Organic Syntheses Procedure. [Link]

  • Supporting Information for Publication Synthesis of 2,3,5,6-Tetrasubstituted Tetrahydropyrans via (3,5)- Oxonium-Ene Reaction - The Royal Society of Chemistry. [Link]

  • Inhalation toxicity of non-nicotine e-cigarette constituents: risk assessments, scoping review and evidence map - NHMRC. [Link]

  • Methyl vinyl glycolate as a diverse platform molecule - RSC Publishing. [Link]

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Molecular weight and formula of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-hydroxybut-3-ynoate: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates a terminal alkyne, a secondary alcohol, and an ethyl ester, presenting a versatile scaffold for the synthesis of complex molecular architectures. The propargyl alcohol moiety is a particularly valuable functional group, serving as a precursor to a wide array of chemical transformations. This guide provides a comprehensive overview of the molecular properties, plausible synthetic routes, spectroscopic signature, reactivity profile, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₈O₃
Molecular Weight 128.12 g/mol
IUPAC Name This compound
Canonical SMILES C#CC(C(=O)OCC)O
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Synthesis of this compound

The synthesis of α-hydroxy alkynoic esters such as this compound can be approached through the nucleophilic addition of a terminal acetylide to an appropriate electrophile. A highly plausible and efficient method involves the reaction of the lithium salt of acetylene with ethyl glyoxylate.

Proposed Synthetic Pathway: Nucleophilic Addition of Acetylide

The key to this synthesis is the deprotonation of a terminal alkyne to form a potent nucleophile, the acetylide anion.[1] This anion then readily attacks the electrophilic carbonyl carbon of ethyl glyoxylate.

Experimental Protocol:

Materials:

  • Acetylene gas

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl glyoxylate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acetylide Formation: A solution of n-butyllithium in hexanes is added dropwise to a solution of acetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred for 30 minutes to ensure complete formation of lithium acetylide.

  • Nucleophilic Addition: A solution of ethyl glyoxylate in anhydrous THF is then added dropwise to the lithium acetylide solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Aqueous Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis_Pathway cluster_conditions Acetylene Acetylene Product This compound Acetylene->Product Nucleophilic Addition Ethyl_Glyoxylate Ethyl_Glyoxylate Ethyl_Glyoxylate->Product nBuLi_THF 1. n-BuLi, THF, -78 °C Quench 2. Aqueous Workup (NH4Cl)

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound would rely on standard spectroscopic techniques.[2] The following are predicted spectral data based on its functional groups.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-H stretchAlcohol
~3300 (sharp)≡C-H stretchTerminal alkyne
~2120 (weak)C≡C stretchAlkyne
~1740 (strong)C=O stretchEster carbonyl
~1200 (strong)C-O stretchEster
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Quartet (q)2H-OCH₂CH₃
~4.5Doublet (d)1H-CH(OH)-
~3.5 (broad)Singlet (s)1H-OH
~2.5Singlet (s)1H≡C-H
~1.3Triplet (t)3H-OCH₂CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~170C=O (Ester)
~80-C≡CH
~75-C≡CH
~65-CH(OH)-
~62-OCH₂CH₃
~14-OCH₂CH₃

Reactivity and Applications in Drug Development

The unique combination of functional groups in this compound makes it a valuable building block in medicinal chemistry.

Reactivity Profile
  • Alkyne Moiety: The terminal alkyne can undergo a variety of transformations, including Sonogashira coupling, "click" chemistry (cycloadditions), and further alkylation at the terminal carbon.[3][4]

  • Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, protected, or used as a handle for further functionalization.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides.

Potential Applications
  • Synthesis of Heterocycles: The propargyl alcohol unit is a common precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.

  • Bioactive Molecules: Hydroxy-alkynoic acids and their esters have been investigated as potential activators of large-conductance, voltage-, and calcium-gated potassium (BK) channels, suggesting potential therapeutic applications in cardiovascular diseases.[5]

  • Alpha-Hydroxy Acid (AHA) Analogs: As a functionalized AHA, it could be explored for applications in dermatology and cosmetics, leveraging the known effects of AHAs on skin exfoliation and moisturization.[6][7]

Reactivity_Profile cluster_alkyne Alkyne Reactions cluster_hydroxyl Hydroxyl Reactions cluster_ester Ester Reactions Start This compound Sonogashira Sonogashira Coupling Start->Sonogashira Click_Chem Click Chemistry Start->Click_Chem Alkylation Further Alkylation Start->Alkylation Oxidation Oxidation to Ketone Start->Oxidation Protection Protection Start->Protection Hydrolysis Hydrolysis to Acid Start->Hydrolysis Amidation Amidation Start->Amidation

Caption: Reactivity profile of this compound.

Safety and Handling

Given its acetylenic nature, this compound should be handled with care.

  • Flammability: Acetylenic compounds can be flammable and should be handled away from ignition sources.[8][9]

  • Stability: While generally stable, terminal alkynes can be shock-sensitive under certain conditions, particularly in the presence of heavy metals. It is crucial to avoid contact with incompatible materials.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Storage: The compound should be stored in a cool, well-ventilated area, away from heat and direct sunlight.[10]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[11]

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with considerable potential as a building block in organic synthesis and medicinal chemistry. Its versatile functionality allows for a multitude of chemical transformations, paving the way for the creation of novel and complex molecules. This guide provides a foundational understanding of its properties and potential, encouraging further research and application by professionals in the field.

References

  • Recent advances in the application of alkynes in multicomponent reactions. (2024). RSC Advances. [Link]

  • Acetylene Safety Tips: Handling and Storage Best Practices. nexAir. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). Molecules. [Link]

  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. (2010). Clinical, Cosmetic and Investigational Dermatology. [Link]

  • Process for the synthesis of alpha-hydroxy-esters.
  • Applications of hydroxy acids: Classification, mechanisms, and photoactivity. (2010). ResearchGate. [Link]

  • Alkylation of Terminal Alkynes. (2020). YouTube. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. [Link]

  • Acetylene safety. BOC. [Link]

  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. (2024). Cosmetics. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Acetylene - SAFETY DATA SHEET. Linde. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. (2024). Chemistry LibreTexts. [Link]

  • Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. (2024). Cureus. [Link]

  • Design and synthesis of hydroxy-alkynoic acids and their methyl esters as novel activators of BK channels. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Acetylene. Princeton University Environmental Health and Safety. [Link]

  • Cosmetic use of alpha-hydroxy acids. (1997). Cleveland Clinic Journal of Medicine. [Link]

  • Process for the synthesis of alpha-hydroxy-esters. European Patent Office. [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. [Link]

  • Practice Problem: Reaction of a Terminal Alkyne. (2019). YouTube. [Link]

  • ACETYLENE Safety data sheet. SYC Cylinders. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. [Link]

  • The synthesis of enantioenriched alpha-hydroxy esters. (2014). ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for Ethyl 2-hydroxybut-3-ynoate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Reagent in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] This reaction's hallmarks are its high efficiency, broad functional group tolerance, mild reaction conditions, and the formation of a stable 1,2,3-triazole linkage.[1] A vast array of terminal alkynes can be employed in CuAAC, and the choice of the alkyne substrate is critical as its substituents can significantly influence reactivity and the properties of the resulting triazole product.

This guide focuses on a particularly interesting, yet under-documented, building block: Ethyl 2-hydroxybut-3-ynoate . This molecule is a bifunctional reagent, possessing both a terminal alkyne for click chemistry and a versatile α-hydroxy ester moiety. The presence of the hydroxyl group adjacent to the alkyne is of special interest, as studies have shown that such a feature can enhance the rate of the CuAAC reaction.[3] This unique structural combination makes this compound a valuable tool for creating novel, functionalized 1,2,3-triazoles with potential applications in medicinal chemistry, bioconjugation, and materials science.[4] The resulting triazole products can serve as mimics of amide bonds and are found in numerous bioactive compounds.

This document serves as a detailed application guide for researchers, providing insights into the mechanistic underpinnings, detailed experimental protocols, and the potential applications of this compound in click chemistry.

Mechanistic Considerations: The Role of the α-Hydroxyl Group

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate.[1] This intermediate then reacts with an azide to form a six-membered cupracycle, which subsequently rearranges to the stable 1,4-disubstituted 1,2,3-triazole product. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[1][5]

The presence of the α-hydroxyl group in this compound is hypothesized to accelerate the CuAAC reaction through intramolecular assistance. The hydroxyl group may coordinate to the copper center, thereby increasing the local concentration of the catalyst around the alkyne and facilitating the formation of the copper acetylide intermediate. This chelation effect can lead to faster reaction rates and potentially allow for lower catalyst loading.[3]

Synthesis of this compound

A plausible synthetic route to this compound involves the addition of an ethynyl nucleophile to an appropriate α-ketoester, followed by quenching. A common ethynylating agent is ethynylmagnesium bromide or lithium acetylide. The starting material would be ethyl pyruvate.

Reaction Scheme:

  • Reactants: Ethyl pyruvate and Ethynylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.

  • Work-up: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the resulting alkoxide and yield the desired α-hydroxy alkyne.

It is crucial to perform this synthesis under anhydrous conditions to prevent the quenching of the Grignard reagent.

Spectroscopic Data (Predicted)

Property Predicted Value/Observation
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 4.80-4.90 (m, 1H, CH-OH), 4.20-4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.50-3.60 (br s, 1H, OH), 2.50-2.60 (s, 1H, C≡CH), 1.25-1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 172-174 (C=O), 80-82 (C≡CH), 74-76 (C≡CH), 68-70 (CH-OH), 62-64 (OCH₂CH₃), 14-15 (OCH₂CH₃)
IR (thin film, cm⁻¹) 3400-3500 (br, O-H stretch), 3300 (sharp, C≡C-H stretch), 2120 (weak, C≡C stretch), 1740 (strong, C=O stretch)

Note: These are predicted values and should be confirmed by experimental analysis.

Experimental Protocols for CuAAC Reactions with this compound

The following protocols are provided as a starting point and may require optimization for specific substrates and applications.

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted Triazole

This protocol describes a typical CuAAC reaction between this compound and an organic azide in an aqueous/organic solvent mixture.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., a 1:1 mixture of water and tert-butanol or DMSO

  • Reaction vessel (e.g., a round-bottom flask or a vial with a magnetic stir bar)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the organic azide (1.0-1.2 eq.), and the chosen solvent.

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq.) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.[9]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Azide: A slight excess of the azide can help to ensure complete consumption of the alkyne.

  • In situ Catalyst Generation: Using CuSO₄ and sodium ascorbate is a convenient and reliable method for generating the active Cu(I) catalyst.[1] Sodium ascorbate also helps to prevent the oxidation of the Cu(I) species.[1]

  • Solvent Choice: A mixture of water and an organic solvent like tert-butanol or DMSO is often used to dissolve both the polar and nonpolar reactants. Water has also been shown to accelerate the reaction.[1]

  • Room Temperature: Many CuAAC reactions proceed efficiently at room temperature, which is advantageous for sensitive substrates.

Protocol 2: Bioconjugation with this compound

This protocol outlines a general procedure for labeling a biomolecule containing an azide group with this compound. The use of a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended to improve biocompatibility and reaction efficiency.[5]

Materials:

  • Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound in a biocompatible solvent such as DMSO.

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.

  • Prepare a premixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio) in water.[10]

  • Add the this compound stock solution to the biomolecule solution to the desired final concentration (a molar excess of the alkyne is often used).

  • Add the CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature or 37 °C for 1-4 hours. The reaction can be gently agitated.

  • The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.[10]

Causality Behind Experimental Choices:

  • THPTA Ligand: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and reduces the cytotoxicity of copper, making it ideal for bioconjugation.[5]

  • Buffer System: The choice of buffer is critical to maintain the stability and activity of the biomolecule.

  • Purification: Proper purification is essential to remove unreacted labeling reagents and the copper catalyst, which can interfere with downstream applications.

Data Presentation: Illustrative Reaction Outcomes

The following table provides hypothetical but realistic data for the CuAAC reaction of this compound with benzyl azide under different conditions to illustrate how results can be tabulated for comparison and optimization.

Entry Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
15 mol% CuSO₄, 10 mol% NaAscH₂O:t-BuOH (1:1)25492
21 mol% CuSO₄, 5 mol% NaAscH₂O:t-BuOH (1:1)251288
35 mol% CuSO₄, 10 mol% NaAscDMSO25685
45 mol% CuSO₄, 10 mol% NaAsc, 25 mol% THPTAPBS (pH 7.4)37295

Note: This data is for illustrative purposes only and actual results may vary.

Visualizations

Reaction Scheme

G cluster_products Product Alkyne This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide R-N₃ Azide->Triazole Catalyst Cu(I) Catalyst (from CuSO₄/NaAsc) Catalyst->Triazole

Caption: General scheme of the CuAAC reaction.

Experimental Workflow

G A 1. Mix Alkyne and Azide in Solvent B 2. Add CuSO₄ Solution A->B C 3. Add Sodium Ascorbate Solution to Initiate B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Aqueous Work-up and Extraction D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for CuAAC.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Organic azides can be explosive, especially small, low molecular weight azides. Handle them with care and behind a safety shield, particularly when heating or in concentrated form.

Conclusion

This compound is a promising and versatile building block for click chemistry. Its bifunctional nature, combining a reactive alkyne with a modifiable α-hydroxy ester, opens up avenues for the synthesis of a wide range of novel and functionalized 1,2,3-triazoles. The potential for the α-hydroxyl group to accelerate the CuAAC reaction adds to its appeal. The protocols and information provided in this guide are intended to empower researchers to explore the full potential of this valuable reagent in their synthetic endeavors, from small molecule synthesis to complex bioconjugation.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 5. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 21-29. [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Direct Synthesis of 1,2,3-Triazoles from Azides and Terminal Acetylenes in Water. Organic Letters, 6(9), 1237–1240. (Note: While this paper doesn't specifically mention this compound, it discusses the accelerating effect of coordinating groups in the proximity of the alkyne.) [Link]

  • BenchChem. (2025). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate. Technical Support Center. (This is a hypothetical reference for illustrative purposes as a direct synthesis was not found).
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Li, H., et al. (2013). A simple and efficient method for the synthesis of bis(1,2,3-triazoles) and 5-alkynyl-1,2,3-triazoles from terminal alkynes and azides. Tetrahedron Letters, 54(1), 187-190. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Charbgoo, R., et al. (2017). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125. (Note: This is for a related but different compound, useful for general synthetic context). [Link]

  • Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)
  • ResearchGate. (n.d.). Click (CuAAC) reactions. [Link]

  • Semidalas, E., et al. (2023). Cavity Click Chemistry: Cavity-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Physical Chemistry A, 127(48), 10213-10221. [Link]

  • Kumar, R., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 979631. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

  • Lau, Y. H., et al. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(5), 641. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]

  • Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Arkivoc, 2020(i), 1-35. [Link]

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Application Notes and Protocols: Ethyl 2-hydroxybut-3-ynoate as a Versatile Synthon for Highly Functionalized 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized 1,2,3-Triazoles

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, lauded for its exceptional stability, unique electronic properties, and capacity for hydrogen bonding.[1] Its synthesis, particularly through the advent of "click chemistry," has revolutionized the construction of complex molecular architectures.[2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its ruthenium-catalyzed counterpart (RuAAC) stand as the cornerstones of modern 1,2,3-triazole synthesis, offering high yields and regioselectivity.[4][5]

This application note delves into the utility of a particularly valuable, yet underexplored, building block: Ethyl 2-hydroxybut-3-ynoate . This readily available propargyl alcohol derivative is trifunctional, possessing a terminal alkyne for cycloaddition, a secondary hydroxyl group for post-functionalization or chirality introduction, and an ethyl ester moiety that can be further modified. These features make it an exemplary synthon for the rapid generation of highly decorated 1,2,3-triazoles, which are of significant interest to researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Catalysts

The cycloaddition of an azide to this compound can be directed to yield two distinct regioisomers depending on the choice of catalyst. This regiochemical control is a powerful tool for tailoring the properties of the final molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles

The CuAAC reaction is the quintessential "click" reaction, reliably yielding 1,4-disubstituted 1,2,3-triazoles.[3] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[6][7] The presence of the hydroxyl group in this compound can potentially influence the reaction by coordinating with the copper catalyst, although typically the reaction proceeds smoothly. The reaction is often carried out in the presence of a reducing agent, such as sodium ascorbate, to maintain copper in its active +1 oxidation state.[8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne This compound Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide Azide R-N3 Cycloaddition Cycloaddition Azide->Cycloaddition Cu(I) Cu(I) Source (e.g., CuSO4/NaAsc) Cu(I)->Cu-Acetylide Coordination & Deprotonation Cu-Acetylide->Cycloaddition Reaction with Azide Product 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Product Protonation

Figure 1: General workflow for the CuAAC synthesis of a 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

In contrast to the copper-catalyzed variant, the RuAAC reaction typically affords the 1,5-disubstituted 1,2,3-triazole.[5][9][10] This complementary regioselectivity is of immense synthetic value. The mechanism is thought to proceed through a ruthenacycle intermediate, with the regiochemical outcome dictated by electronic and steric factors.[9] Ruthenium catalysis is compatible with a broad range of functional groups and can be particularly advantageous for substrates that may be sensitive to copper.[10]

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne This compound Ruthenacycle Ruthenacycle Alkyne->Ruthenacycle Azide R-N3 Azide->Ruthenacycle Ru(II) Ru(II) Catalyst (e.g., Cp*RuCl(PPh3)2) Ru(II)->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination

Figure 2: General workflow for the RuAAC synthesis of a 1,5-disubstituted 1,2,3-triazole.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 1,2,3-triazoles using this compound. Optimization may be required for specific azide substrates.

Protocol 1: Copper(I)-Catalyzed Synthesis of Ethyl 2-hydroxy-2-(1-substituted-1H-1,2,3-triazol-4-yl)butanoate (1,4-Regioisomer)

Materials:

  • This compound

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the organic azide (1.0 equiv.), and a 1:1 mixture of tert-butanol and water.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add sodium ascorbate (0.2 equiv.) followed by copper(II) sulfate pentahydrate (0.1 equiv.).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.

ParameterRecommended ConditionNotes
Solvent t-BuOH/H₂O (1:1)Other solvent systems such as DMF, DMSO, or THF/H₂O can also be employed.
Temperature Room TemperatureGentle heating (40-50 °C) may be required for less reactive azides.
Catalyst Loading 1-10 mol% CuSO₄·5H₂OHigher loadings may be necessary for challenging substrates.
Reducing Agent 2-20 mol% Sodium AscorbateA slight excess of sodium ascorbate is often beneficial.
Reaction Time 2 - 24 hoursHighly dependent on the reactivity of the azide.
Protocol 2: Ruthenium-Catalyzed Synthesis of Ethyl 2-hydroxy-2-(1-substituted-1H-1,2,3-triazol-5-yl)butanoate (1,5-Regioisomer)

Materials:

  • This compound

  • Organic azide (R-N₃)

  • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]

  • Toluene or 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 2-5 mol%).

  • Add anhydrous toluene or 1,4-dioxane, followed by this compound (1.0 equiv.) and the organic azide (1.1 equiv.).

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to afford the desired 1,5-disubstituted 1,2,3-triazole.

ParameterRecommended ConditionNotes
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are crucial for optimal catalyst performance.
Temperature 80 - 100 °CHigher temperatures may be required for less reactive substrates.
Catalyst Loading 2-5 mol% [Cp*RuCl(PPh₃)₂]Catalyst loading can be optimized based on substrate reactivity.
Reaction Time 6 - 48 hoursTypically requires longer reaction times than CuAAC.

Applications and Future Directions

The 1,2,3-triazoles synthesized from this compound are highly versatile intermediates. The presence of both a hydroxyl and an ester group opens up a plethora of possibilities for further synthetic transformations.

  • Drug Discovery: The resulting triazoles can be elaborated into more complex molecules with potential biological activity.[11] The hydroxyl group can serve as a handle for introducing pharmacologically relevant moieties, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These compounds are excellent candidates for screening in various therapeutic areas, including as anticancer, antimicrobial, and antiviral agents.[12]

  • Materials Science: The bifunctional nature of these triazoles makes them attractive building blocks for the synthesis of novel polymers and functional materials. The hydroxyl group can be used for polymerization or for grafting onto surfaces, while the triazole core can impart desirable properties such as thermal stability and metal-coordinating ability.

  • Asymmetric Synthesis: The secondary hydroxyl group in the starting material and the product provides a center for stereochemical control. Enantioselective synthesis of this compound or enzymatic resolution can lead to the production of chiral, non-racemic 1,2,3-triazoles, which are highly sought after in drug development.

Conclusion

This compound is a powerful and versatile building block for the synthesis of highly functionalized 1,2,3-triazoles. The choice of a copper or ruthenium catalyst allows for exquisite control over the regiochemical outcome of the azide-alkyne cycloaddition, providing access to either 1,4- or 1,5-disubstituted products. The resulting triazoles, bearing both hydroxyl and ester functionalities, are primed for further chemical elaboration, making them valuable intermediates for researchers in drug discovery, materials science, and organic synthesis. The protocols outlined in this application note provide a solid foundation for the exploration of this promising synthon in the creation of novel and complex molecular architectures.

References

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Application Notes and Protocols: Cycloaddition Reactions of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatile Building Block in Heterocyclic Synthesis

Ethyl 2-hydroxybut-3-ynoate stands as a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, incorporating a terminal alkyne, a hydroxyl group, and an ester moiety, offers a rich platform for the construction of complex molecular architectures. The electron-withdrawing nature of the ester group activates the alkyne for a variety of transformations, making it a valuable synthon, particularly in the realm of cycloaddition reactions. These reactions provide a powerful and atom-economical means to generate diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds. This guide provides an in-depth exploration of the theoretical and practical aspects of employing this compound in key cycloaddition reactions, offering detailed protocols and mechanistic insights to facilitate its application in research and drug development.

[4+2] Cycloaddition Reactions: The Diels-Alder Approach

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.[1] The electron-deficient alkyne in this compound positions it as a competent dienophile in such transformations. The presence of the hydroxyl and ester functional groups can influence the stereochemical outcome of the reaction and offer handles for further synthetic manipulations of the resulting cycloadducts.

Conceptual Framework: Understanding the Reaction

The reactivity of this compound as a dienophile is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing ester group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[2] The hydroxyl group can participate in hydrogen bonding, which may influence the facial selectivity of the diene's approach, thereby controlling the stereochemistry of the product. Lewis acid catalysis can further enhance the dienophile's reactivity by coordinating to the carbonyl oxygen of the ester, further lowering the LUMO energy.[1]

Diels_Alder_Mechanism cluster_dienophile Dienophile cluster_diene Diene reagents This compound (Dienophile) + Diene transition_state [4+2] Transition State reagents->transition_state Heat or Lewis Acid product Cycloadduct transition_state->product dienophile_structure HO-CH(COOEt)-C≡CH diene_structure R-CH=CH-CH=CH-R'

Caption: Generalized workflow of a Diels-Alder reaction.

Protocol 1: Thermal Diels-Alder Reaction with a Reactive Diene

This protocol outlines a general procedure for the thermal [4+2] cycloaddition of this compound with a highly reactive diene, such as a cyclopentadiene derivative.

Materials:

  • This compound

  • Freshly cracked cyclopentadiene dimer

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring plate and magnetic stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous toluene.

  • Add freshly cracked cyclopentadiene (1.5 - 2.0 eq) to the solution. The excess diene helps to drive the reaction to completion.

  • Heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired cycloadduct.

  • Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions, such as oxidation of the starting materials or products.

  • Anhydrous Solvent: The presence of water could lead to undesired side reactions.

  • Excess Diene: Cyclopentadiene can dimerize at room temperature; using an excess ensures a sufficient concentration of the monomeric diene is available for the cycloaddition.

  • Thermal Conditions: Provides the necessary activation energy for the cycloaddition to occur. Toluene is a common solvent for Diels-Alder reactions due to its relatively high boiling point.

  • TLC Monitoring: Allows for the determination of the reaction's endpoint, preventing prolonged heating that could lead to decomposition.

ParameterValue/ConditionRationale
Dienophile This compoundActivated alkyne
Diene CyclopentadieneHighly reactive diene
Solvent TolueneHigh boiling point, inert
Temperature Reflux (~110 °C)Provides activation energy
Stoichiometry 1.5 - 2.0 eq of dieneCompensates for diene dimerization
Atmosphere Inert (N₂ or Ar)Prevents oxidation

[3+2] Cycloaddition Reactions: Accessing Five-Membered Heterocycles

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings.[3] In these reactions, a 1,3-dipole reacts with a dipolarophile. The activated alkyne of this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as azides and nitrones.

Conceptual Framework: The Huisgen Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a prime example of this reaction class, often referring to the reaction between an azide and an alkyne to form a 1,2,3-triazole.[3] The reaction can proceed thermally or be catalyzed, most notably by copper(I) in the Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. The regioselectivity of the reaction (formation of 1,4- or 1,5-disubstituted triazoles) is a key consideration. For terminal alkynes like this compound, the copper-catalyzed reaction typically yields the 1,4-disubstituted isomer with high regioselectivity.

Dipolar_Cycloaddition_Mechanism cluster_dipolarophile Dipolarophile cluster_dipole 1,3-Dipole (e.g., Azide) reagents This compound (Dipolarophile) + 1,3-Dipole transition_state [3+2] Transition State reagents->transition_state Thermal or Catalytic product Five-membered Heterocycle transition_state->product dipolarophile_structure HO-CH(COOEt)-C≡CH dipole_structure R-N₃

Caption: General schematic for a 1,3-dipolar cycloaddition.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide using a copper(I) catalyst.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate)

  • A suitable solvent system (e.g., a mixture of t-butanol and water, or DMF)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 - 1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • To this solution, add sodium ascorbate (0.1 - 0.2 eq) followed by copper(II) sulfate pentahydrate (0.01 - 0.05 eq). Alternatively, a catalytic amount of CuI can be used directly.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted triazole.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: The active catalytic species that facilitates the cycloaddition. It can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

  • Sodium Ascorbate: A biocompatible reducing agent that reduces Cu(II) to the active Cu(I) species and prevents oxidative side reactions.

  • Solvent System: A mixture of water and an organic solvent like t-butanol is often used to dissolve both the organic substrates and the inorganic catalyst salts.

  • Room Temperature: The catalytic nature of the CuAAC reaction allows it to proceed efficiently under mild conditions.

ParameterValue/ConditionRationale
Dipolarophile This compoundTerminal alkyne
1,3-Dipole Organic AzideReactant for triazole formation
Catalyst CuSO₄·5H₂O / Na-Ascorbate or CuIGenerates active Cu(I) species
Solvent t-BuOH / H₂O or DMFSolubilizes reactants and catalyst
Temperature Room TemperatureMild and efficient catalytic reaction
Stoichiometry Near-equimolar reactants, catalytic CuEfficient conversion

Conclusion and Future Perspectives

This compound serves as a highly versatile and valuable building block for the synthesis of a wide array of carbo- and heterocyclic compounds through cycloaddition reactions. The protocols detailed herein for Diels-Alder and 1,3-dipolar cycloadditions provide a solid foundation for researchers to explore the synthetic utility of this compound. The presence of multiple functional groups in the resulting cycloadducts opens up numerous possibilities for further chemical modifications, enabling the generation of diverse molecular libraries for applications in drug discovery and materials science. Further investigations into asymmetric cycloadditions, catalyzed by chiral Lewis acids or organocatalysts, would be a valuable extension of the work presented here, allowing for the stereocontrolled synthesis of complex, enantioenriched molecules.

References

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012). ResearchGate. [Link]

  • Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (2011).
  • Transition metal-mediated cycloaddition reactions of alkynes in organic synthesis. Chemical Reviews. [Link]

  • 1, 3-Dipolar cycloadditions of organic azides to ester or benzotriazolylcarbonyl activated acetylenic amides. ResearchGate. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing. [Link]

  • 'Clicking' on the nanoscale: 1,3-dipolar cycloaddition of terminal acetylenes on azide functionalized, nanometric surface templates with nanometer resolution. PubMed. [Link]

  • Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]

  • United States Patent. Googleapis. [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. ACS Publications. [Link]

  • [3+2] Cycloaddition of alkyl aldehydes and alkynes enabled by photoinduced hydrogen atom transfer. PMC. [Link]

  • Study of the regio- and stereoselectivity of [3+2] cycloaddition of nitrile oxides to various racemic 3-acyloxy and 3-hydroxybut-1-enes. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Recent Advances in Cycloaddition Reactions with Alkynes to Construct Heterocycles. ResearchGate. [Link]

  • Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. PMC. [Link]

  • Patents Assigned to Genomatica, Inc. Justia Patents. [Link]

  • Alkynes in Cycloadditions. ResearchGate. [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Ethyl 2-ethyl-3-hydroxybutanoate. PubChem. [Link]

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Application Notes and Protocols for the Oxidation of Ethyl 2-hydroxybut-3-ynoate to Ethyl 2-oxobut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical oxidation of ethyl 2-hydroxybut-3-ynoate to the corresponding α-ketoester, ethyl 2-oxobut-3-ynoate. This transformation is a key step in the synthesis of various complex organic molecules and pharmaceutical intermediates. The protocols detailed herein are designed to be robust and reproducible, with a focus on mild and selective oxidation methods to preserve the sensitive alkyne functionality.

Introduction and Significance

Ethyl 2-oxobut-3-ynoate is a valuable synthetic intermediate characterized by its vicinal ketone and ester groups, as well as a terminal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, enabling a variety of subsequent transformations such as nucleophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. Its derivatives are of significant interest in medicinal chemistry and materials science.

The oxidation of the precursor, this compound, a propargyl alcohol derivative, requires careful selection of reagents to avoid over-oxidation or side reactions involving the triple bond. This document will focus on two of the most reliable and widely used methods for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is paramount for any successful subsequent transformation. This compound can be efficiently prepared via the nucleophilic addition of an ethynyl nucleophile to an appropriate electrophile. A common and effective method involves the reaction of ethynylmagnesium bromide with ethyl chloroformate.

Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified) or ethyne source

  • Ethyl chloroformate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, place magnesium turnings (1.2 eq.). Add anhydrous THF to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq.) in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled with an ice bath.

  • Once the Grignard reagent formation is complete, bubble purified acetylene gas through the solution at 0 °C for 2-3 hours, or until the Grignard reagent is consumed (as monitored by TLC). This forms a solution of ethynylmagnesium bromide.

  • Reaction with Ethyl Chloroformate: Cool the solution of ethynylmagnesium bromide to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of ethyl chloroformate (1.0 eq.) in anhydrous THF via the dropping funnel. Maintain the temperature below -70 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Characterization Data (Predicted based on analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.25 (d, J = 2.0 Hz, 1H, CH(OH)), 2.90 (s, 1H, OH), 2.50 (d, J = 2.0 Hz, 1H, C≡CH), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 82.0 (C≡CH), 75.0 (C≡CH), 62.5 (OCH₂CH₃), 61.0 (CHOH), 14.0 (OCH₂CH₃).

  • IR (thin film, cm⁻¹): 3400 (br, OH), 3300 (C≡C-H), 2120 (C≡C), 1740 (C=O).

  • MS (ESI): m/z [M+Na]⁺ calculated for C₆H₈O₃Na: 151.0371, found: 151.0368.

Oxidation Protocols

The choice of oxidation method depends on factors such as scale, available equipment, and tolerance of other functional groups in more complex substrates. Both Swern and Dess-Martin oxidations are excellent choices for this transformation due to their mild nature.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.[1]

Swern_Mechanism DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Electrophile Eelectrophilic Sulfur Species Activation->Electrophile Activation Alkoxysulfonium Alkoxysulfonium Salt Electrophile->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Base Triethylamine Base->Ylide Product Ethyl 2-oxobut-3-ynoate Ylide->Product Elimination

Caption: Mechanism of the Swern Oxidation.

Materials:

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether

  • Water, Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM (10 mL per 1 mmol of alcohol) and cool to -78 °C.

  • Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq.) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq.) to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solvent under reduced pressure at low temperature to avoid polymerization of the product.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, as a mild and selective oxidizing agent.[2] This method offers the advantage of being performed at room temperature and having a straightforward work-up.[3]

DMP_Mechanism Alcohol This compound Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Product Ethyl 2-oxobut-3-ynoate Intermediate->Product Intramolecular Proton Transfer & Elimination Byproduct Iodinane Intermediate->Byproduct

Caption: Mechanism of the Dess-Martin Oxidation.

Materials:

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL per 1 mmol of alcohol).

  • Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete within 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solvent under reduced pressure at low temperature.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization of the Product: Ethyl 2-oxobut-3-ynoate

Characterization Data (Predicted based on analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.35 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.40 (s, 1H, C≡CH), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 184.0 (C=O, ketone), 160.0 (C=O, ester), 81.0 (C≡CH), 78.0 (C≡CH), 63.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).

  • IR (thin film, cm⁻¹): 3280 (C≡C-H), 2110 (C≡C), 1745 (C=O, ester), 1680 (C=O, ketone).

  • MS (ESI): m/z [M+Na]⁺ calculated for C₆H₆O₃Na: 149.0215, found: 149.0212.

Safety and Handling

  • This compound and Ethyl 2-oxobut-3-ynoate: These are propargyl alcohol and ynone derivatives, respectively. Acetylenic compounds can be thermally unstable and potentially explosive, especially in purified form.[4] It is crucial to avoid heating these compounds to high temperatures and to handle them with care.

  • Swern Oxidation Reagents: Oxalyl chloride is corrosive and toxic. DMSO can enhance the absorption of other chemicals through the skin. Triethylamine is a flammable and corrosive base. All manipulations should be performed in a well-ventilated fume hood.[5]

  • Dess-Martin Periodinane: DMP is a stable reagent but can be shock-sensitive. It is an oxidizing agent and should not be mixed with flammable materials.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7][8] Handle all chemicals in a fume hood.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield (Both Methods) Incomplete reactionMonitor the reaction closely by TLC. Ensure reagents are fresh and anhydrous. For Swern, ensure the temperature is maintained at -78 °C during additions.
Decomposition of productThe product, an α-keto alkyne, can be unstable. Perform work-up and purification at low temperatures. Avoid prolonged exposure to acidic or basic conditions.
Side Reactions (Swern) Pummerer rearrangementEnsure the alcohol is added after the formation of the active electrophile and before the addition of the base.
Difficult Work-up (DMP) Incomplete quenchingUse a sufficient amount of sodium thiosulfate solution to quench the excess DMP and the iodinane byproduct.

Conclusion

The oxidation of this compound to ethyl 2-oxobut-3-ynoate is a valuable transformation for accessing a versatile synthetic intermediate. Both the Swern and Dess-Martin oxidation methods provide mild and efficient routes to the desired product. The choice of method will depend on the specific requirements of the synthesis. Careful attention to reaction conditions, particularly temperature control and anhydrous conditions, is crucial for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this oxidation and utilize the resulting α-ketoester in their synthetic endeavors.

References

  • Organic Syntheses, Coll. Vol. 1, p.306 (1941); Vol. 8, p.32 (1928). [Link: Not available]
  • Dess, D. B.; Martin, J. C. J. Org. Chem.1983, 48 (22), 4155–4156. [Link: https://doi.org/10.1021/jo00170a070]
  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. [Link: Not available]
  • Mancuso, A. J.; Swern, D. Synthesis1981, 1981 (3), 165-185. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1981-29377]
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link: Not available]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propargyl Alcohol. [Link]

  • Organic Synthesis. Dess-Martin Periodinane. [Link]

  • Organic Synthesis. Swern Oxidation. [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 2-hydroxybut-3-ynoate's Alkyne Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Alkyne Reduction

In the landscape of pharmaceutical and fine chemical synthesis, the selective transformation of functional groups is a cornerstone of molecular architecture. The catalytic hydrogenation of alkynes to alkenes represents a pivotal reaction, offering a gateway to a diverse array of structural motifs. This application note provides a comprehensive guide to the selective hydrogenation of the alkyne moiety in ethyl 2-hydroxybut-3-ynoate to yield (Z)-ethyl 2-hydroxybut-3-enoate. The presence of both a hydroxyl group and an ester in the substrate necessitates a catalyst system with high chemoselectivity and stereoselectivity to avoid over-reduction or reaction at other functional sites. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed protocols for this valuable transformation.

Reaction Mechanism and Stereochemical Considerations

The catalytic hydrogenation of alkynes to alkenes is a surface-mediated process.[1] The reaction typically occurs via the syn-addition of two hydrogen atoms to the alkyne, which is adsorbed onto the surface of a metal catalyst.[2] This mechanism inherently leads to the formation of a cis or (Z)-alkene.

The general mechanism can be outlined as follows:

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst, leading to the dissociation of the H-H bond and the formation of metal-hydride bonds.

  • Adsorption of the Alkyne: The alkyne substrate coordinates to the metal surface through its π-bonds.

  • Stepwise Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the metal surface to the same face of the adsorbed alkyne.

  • Desorption of the Alkene: The resulting alkene desorbs from the catalyst surface.

To prevent further hydrogenation of the newly formed alkene to an alkane, "poisoned" or deactivated catalysts are employed.[3][4] These catalysts have their activity moderated to be effective for alkyne reduction but significantly less so for alkene reduction.[3]

Catalyst Selection: A Critical Determinant of Success

The choice of catalyst is paramount for the selective hydrogenation of this compound. The ideal catalyst must exhibit high selectivity for the alkyne over the resulting alkene and be unreactive towards the ester and hydroxyl functionalities. Two highly effective catalyst systems for this transformation are Lindlar's catalyst and P-2 Nickel.

Catalyst SystemCompositionKey Advantages
Lindlar's Catalyst Palladium on calcium carbonate (or barium sulfate) poisoned with lead acetate and quinoline.[1]Commercially available, well-established for cis-alkene synthesis, good functional group tolerance.[3]
P-2 Nickel (P-2 Ni) A colloidal, non-magnetic black nickel catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride.[5]Highly stereospecific for cis-alkenes, particularly when modified with ethylenediamine; can be more reactive than Lindlar's catalyst for certain substrates.[5]

The α-hydroxyl group in this compound can potentially influence the reaction through coordination with the catalyst surface, which may affect the rate and stereoselectivity of the hydrogenation. However, both Lindlar's catalyst and P-2 Nickel have been shown to be effective for the hydrogenation of propargyl alcohols and related compounds, suggesting good compatibility with this functionality.

Experimental Workflow

The following diagram outlines the general workflow for the catalytic hydrogenation of this compound.

Hydrogenation Workflow Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis reagent_prep Reagent and Solvent Preparation catalyst_prep Catalyst Preparation (if applicable) reactor_setup Reactor Setup and Inerting catalyst_prep->reactor_setup substrate_add Substrate and Catalyst Charging reactor_setup->substrate_add h2_intro Hydrogen Introduction (Balloon or Pressure) substrate_add->h2_intro reaction_monitoring Reaction Monitoring (TLC, GC-MS) h2_intro->reaction_monitoring catalyst_filtration Catalyst Filtration reaction_monitoring->catalyst_filtration Upon Completion solvent_removal Solvent Removal catalyst_filtration->solvent_removal purification Purification (e.g., Chromatography) solvent_removal->purification characterization Product Characterization (NMR, IR, MS) purification->characterization

Caption: General Experimental Workflow

Detailed Experimental Protocols

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon (a component of some Lindlar catalyst preparations) can be pyrophoric, especially after use.[6] Handle the catalyst carefully, and do not allow the dry, used catalyst to come into contact with flammable solvents in the air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol is adapted from a similar procedure for the hydrogenation of methyl 2-nonynoate.[7]

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethyl acetate (or methanol/ethanol)

  • Hydrogen gas (balloon)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5-10 mol%).

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon.

  • Solvent and Substrate Addition: Add ethyl acetate (or another suitable solvent) to the flask, followed by the this compound.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with additional ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

This protocol is based on the procedure developed by Brown and Ahuja for the highly stereospecific reduction of alkynes.[5]

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine

  • This compound

  • Hydrogen gas

Procedure:

  • P-2 Nickel Preparation: In a flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. While stirring, add a solution of sodium borohydride in ethanol. A black, colloidal precipitate of P-2 Nickel will form.

  • Reaction Setup: Purge the reactor containing the freshly prepared P-2 Nickel catalyst with hydrogen.

  • Modifier Addition: Add ethylenediamine to the catalyst suspension.

  • Substrate Addition: Add the this compound to the reaction mixture.

  • Hydrogenation: Maintain a hydrogen atmosphere (balloon or slight positive pressure) and stir the reaction vigorously at room temperature. Hydrogen uptake is often rapid.

  • Workup: Upon completion, purge the system with nitrogen. Filter the reaction mixture through a pad of activated carbon or Celite® to remove the catalyst.

  • Isolation: Dilute the filtrate with water and extract with ether or ethyl acetate. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Analytical Monitoring and Product Characterization

Consistent and accurate monitoring is crucial to prevent over-reduction and ensure high yields of the desired alkene.

Analytical_Workflow Figure 2: Analytical Workflow cluster_monitoring In-Process Monitoring cluster_characterization Final Product Characterization TLC TLC (Qualitative) GCMS GC-MS (Quantitative) NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Reaction_Mixture Reaction_Mixture Reaction_Mixture->TLC Reaction_Mixture->GCMS Purified_Product Purified_Product Purified_Product->NMR Purified_Product->IR Purified_Product->MS

Sources

Application Notes and Protocols for Nucleophilic Substitution at the Hydroxyl Group of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of nucleophilic substitution reactions targeting the hydroxyl group of Ethyl 2-hydroxybut-3-ynoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic utility of the resulting substituted alkynes. This document offers an in-depth exploration of reaction mechanisms, detailed experimental protocols, and expert insights to facilitate the successful application of these transformations in a research and development setting.

Introduction: The Strategic Importance of this compound

This compound is a propargylic alcohol derivative that serves as a valuable precursor for a diverse array of functionalized molecules. The strategic importance of this substrate lies in the ability to replace its hydroxyl group with a variety of nucleophiles, thereby introducing new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The alkyne moiety in the resulting products offers a versatile handle for further chemical modifications, such as click chemistry, reduction to alkenes or alkanes, and metal-catalyzed cross-coupling reactions. These subsequent transformations open avenues for the synthesis of complex molecular architectures, including pharmacologically active compounds and advanced materials.

This application note will focus on three key strategies for the nucleophilic substitution of the hydroxyl group of this compound: the Mitsunobu reaction, the Nicholas reaction, and Lewis acid-catalyzed substitutions. Each of these methods offers distinct advantages and is suited for different classes of nucleophiles and substrate sensitivities.

Mechanistic Considerations: Activating the Hydroxyl Group

The direct displacement of a hydroxyl group is challenging due to its poor leaving group nature (OH⁻ is a strong base). Therefore, successful nucleophilic substitution requires the in-situ activation of the hydroxyl group to transform it into a better leaving group. The methodologies discussed herein achieve this activation through different mechanistic pathways.

The Mitsunobu Reaction: A Redox-Based Approach

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives with inversion of stereochemistry.[1] The reaction proceeds under mild, neutral conditions, making it suitable for sensitive substrates. The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This intermediate then protonates the nucleophile, increasing its nucleophilicity. The alcohol subsequently attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). Finally, the activated nucleophile displaces the triphenylphosphine oxide in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry at the carbinol center.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD Diethyl Azodicarboxylate (DEAD) Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol NuH Nucleophile (Nu-H) NuH->Alkoxyphosphonium proton transfer Product Substituted Product (Nu-R) Alkoxyphosphonium->Product Sₙ2 attack by Nu⁻ TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO Reduced_DEAD Hydrazinedicarboxylate Alkoxyphosphonium->Reduced_DEAD Alcohol This compound

Caption: Generalized mechanism of the Mitsunobu reaction.

The Nicholas Reaction: Cobalt-Mediated Cation Formation

The Nicholas reaction provides a robust method for the substitution of propargylic alcohols by stabilizing the otherwise reactive propargylic cation.[3] This is achieved by forming a hexacarbonyl dicobalt complex with the alkyne moiety. The reaction involves the treatment of the cobalt-complexed propargylic alcohol with a Lewis acid, which facilitates the departure of the hydroxyl group to generate a highly stabilized propargyl cation.[4] This cation can then be intercepted by a wide range of nucleophiles. Subsequent oxidative decomplexation removes the cobalt, liberating the substituted alkyne.

Nicholas_Reaction Start This compound Complex Co₂(CO)₆ Complex Start->Complex + Co₂(CO)₈ Cation Stabilized Propargyl Cation Complex->Cation + Lewis Acid (-H₂O) Substituted_Complex Substituted Cobalt Complex Cation->Substituted_Complex + Nucleophile Product Substituted Alkyne Substituted_Complex->Product Oxidative Decomplexation

Caption: Workflow of the Nicholas reaction.

Lewis Acid-Catalyzed Substitution: Direct Activation

A more direct approach involves the use of Lewis acids to activate the hydroxyl group.[5] The Lewis acid coordinates to the oxygen of the hydroxyl group, enhancing its leaving group ability. This facilitates the formation of a propargylic carbocation, which is then attacked by the nucleophile. A variety of Lewis acids, such as FeCl₃, can be employed to catalyze these reactions.[6] This method is often experimentally simpler than the Mitsunobu or Nicholas reactions, but may require careful optimization to avoid side reactions, especially with sensitive substrates.

Experimental Protocols

Mitsunobu Reaction with Benzoic Acid (Model Protocol)

This protocol describes the esterification of this compound with benzoic acid as a representative oxygen nucleophile.

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. The reaction mixture may turn from colorless to a pale yellow or orange color.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(benzoyloxy)but-3-ynoate.

Nicholas Reaction with Anisole (Model Protocol)

This protocol outlines the C-C bond formation between this compound and anisole, a carbon-centered nucleophile.

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous Dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anisole

  • Ceric ammonium nitrate (CAN)

  • Acetone

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add dicobalt octacarbonyl (1.1 eq.) portion-wise. The solution will turn a deep red/brown color. Stir at room temperature for 1-2 hours to allow for complex formation.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add anisole (2.0 eq.) followed by the slow, dropwise addition of BF₃·OEt₂ (1.2 eq.).

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the starting complex.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • For decomplexation, dissolve the crude cobalt complex in acetone and cool to 0 °C.

  • Add a solution of ceric ammonium nitrate (CAN) (2.5 eq.) in water dropwise. The reaction will effervesce and the color will change.

  • Stir for 30-60 minutes at 0 °C to room temperature.

  • Remove the acetone in vacuo and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

FeCl₃-Catalyzed Substitution with Thiophenol (Model Protocol)

This protocol details the formation of a C-S bond using thiophenol as a sulfur nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DCM.

  • Add thiophenol (1.2 eq.).

  • Add anhydrous FeCl₃ (0.1 eq.) in one portion.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield ethyl 2-(phenylthio)but-3-ynoate.

Data Presentation and Expected Outcomes

The following table summarizes the expected products and provides representative yields for the model reactions described above. Note that actual yields will depend on the specific reaction conditions and purification.

Reaction TypeNucleophileProductRepresentative Yield (%)
MitsunobuBenzoic AcidEthyl 2-(benzoyloxy)but-3-ynoate70-90
NicholasAnisoleEthyl 2-(4-methoxyphenyl)but-3-ynoate60-80
FeCl₃-CatalyzedThiophenolEthyl 2-(phenylthio)but-3-ynoate75-95

Predicted Spectroscopic Data for this compound:

  • ¹H NMR: The spectrum is expected to show signals for the ethoxy group (a triplet and a quartet), a signal for the methine proton at the 2-position, a signal for the hydroxyl proton, and a signal for the acetylenic proton.

  • ¹³C NMR: Signals for the carbonyl carbon, the two carbons of the ethoxy group, the alkyne carbons, and the carbon bearing the hydroxyl group are expected.

  • IR Spectroscopy: Characteristic absorptions are expected for the O-H stretch (broad, ~3400 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, weak), and the C=O stretch of the ester (~1730 cm⁻¹).

Troubleshooting and Field-Proven Insights

  • Mitsunobu Reaction:

    • Low Yield: Ensure all reagents and solvents are anhydrous. The order of addition can be critical; typically, the alcohol, nucleophile, and PPh₃ are mixed before the addition of DEAD or DIAD.[8]

    • Side Products: The formation of triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification. Careful chromatography is often necessary.

  • Nicholas Reaction:

    • Incomplete Complexation: Ensure the dicobalt octacarbonyl is of good quality and that the reaction is protected from air.

    • Low Yield of Substitution: The stability of the propargyl cation is crucial. Electron-donating groups on the alkyne can improve stability. The choice of Lewis acid and reaction temperature can significantly impact the outcome.

  • FeCl₃-Catalyzed Reaction:

    • Decomposition of Starting Material: The Lewis acidity of FeCl₃ can sometimes lead to decomposition. Using a milder Lewis acid or lower reaction temperatures may be necessary.

    • Low Conversion: Ensure the FeCl₃ is anhydrous, as water can deactivate the catalyst.

Conclusion

The nucleophilic substitution of the hydroxyl group of this compound provides a powerful and versatile strategy for the synthesis of a wide range of substituted alkynes. The choice of method—Mitsunobu, Nicholas, or Lewis acid catalysis—will depend on the nature of the nucleophile, the sensitivity of the substrate, and the desired stereochemical outcome. The protocols and insights provided in this application note serve as a valuable starting point for researchers to explore and optimize these important transformations in their own laboratories.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Bagley, M. C.; Dale, J. W.; Hughes, D. D.; Ohnesorge, M.; Phillips, N. G.; Bower, J. Synthesis of Pyridines and Pyrido[2,3-d]Pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction. Synlett2001, (10), 1523–1526.
  • Chan, P. W. H.; et al. Yb-catalyzed synthesis of 3-phenyl-1H-indenes form propargyl alcohols. Org. Lett.2009.
  • PubChem. Ethyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. Available at: [Link]

  • Teobald, B. J. The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. Tetrahedron2002, 58(22), 4133-4170.
  • UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols. Available at: [Link]

  • NROChemistry. Nicholas Reaction. Available at: [Link]

  • Zhan, Z.; et al. A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. J. Org. Chem.2006, 71(21), 8298-8301.
  • Chemistry Steps. Mitsunobu Reaction. Available at: [Link]

  • Roy, R.; et al. Scope and advances in the catalytic propargylic substitution reaction. RSC Adv., 2018, 8, 33339-33393.
  • Wikipedia. Nicholas reaction. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 2-hydroxybut-3-ynoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxybut-3-ynoate is a compact yet functionally rich building block, uniquely equipped for the synthesis of diverse heterocyclic scaffolds. Its structure, featuring a terminal alkyne, a propargylic secondary alcohol, and an ethyl ester, provides multiple reaction sites that can be selectively engaged in intramolecular and intermolecular transformations. This guide details the strategic application of this precursor in constructing medicinally relevant heterocycles, including furans, pyrazoles, and isoxazoles. We provide an expert-driven analysis of the underlying reaction mechanisms, detailed experimental protocols, and a discussion of the causality behind key procedural choices, empowering researchers to leverage this versatile molecule in drug discovery and development programs.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, constituting the core of a vast majority of FDA-approved drugs. Their rigid frameworks orient substituents in precise three-dimensional space, facilitating optimal interactions with biological targets. The challenge and art of synthetic chemistry lie in the efficient construction of these rings with desired substitution patterns.

This compound emerges as a powerful precursor due to the orthogonal reactivity of its functional groups. The terminal alkyne is an excellent dipolarophile for cycloaddition reactions, while the interplay between the hydroxyl group and the alkyne allows for elegant intramolecular cyclization cascades. This guide focuses on three primary synthetic strategies to unlock the potential of this precursor.

Caption: Synthetic utility of this compound.

Synthesis of Substituted Furans via Intramolecular Cyclization

The synthesis of furans from γ-hydroxy-α,β-acetylenic esters is a classic and efficient transformation. The reaction proceeds via a base-catalyzed 5-exo-dig cyclization, a highly favored pathway according to Baldwin's rules.

Mechanistic Insight: The reaction is initiated by the deprotonation of the most acidic proton, the secondary alcohol, by a suitable base (e.g., potassium tert-butoxide). The resulting alkoxide then acts as an intramolecular nucleophile, attacking the proximal carbon of the alkyne. This cyclization forms a five-membered ring and a vinyl anion intermediate, which is subsequently protonated upon aqueous workup to yield the stable, aromatic furan ring. The choice of a non-nucleophilic, strong base is critical to prevent unwanted side reactions with the ester moiety.

Furan_Mechanism Start This compound + Base (B:) Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation Transition Alkoxide->Transition 5-exo-dig Cyclization Vinylic_Anion Vinylic Anion Intermediate Transition->Vinylic_Anion Furan Ethyl 4-methylfuran-2-carboxylate Vinylic_Anion->Furan Protonation Workup Aqueous Workup (H+ Source)

Caption: Mechanism of base-catalyzed furan synthesis.

Protocol 2.1: Synthesis of Ethyl 4-methylfuran-2-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 1.28 g, 10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the deprotonation and prevent side reactions.

  • Base Addition: Add potassium tert-butoxide (e.g., 1.23 g, 11 mmol) portion-wise over 10-15 minutes. A color change to yellow or brown is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure furan product.

Synthesis of Substituted Pyrazoles via Condensation/Cyclization

The reaction of a γ-hydroxy-α,β-acetylenic ester with hydrazine provides a direct route to pyrazoles. This transformation leverages the electrophilicity of the alkyne and the binucleophilic nature of hydrazine.

Mechanistic Insight: The reaction is believed to proceed through an initial Michael addition of one nitrogen atom of hydrazine to the alkyne, forming an enamine intermediate. The molecule is now primed for intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the ester carbonyl. This is followed by the elimination of ethanol and a water molecule to afford the aromatic pyrazole ring. This one-pot process efficiently constructs the heterocyclic core.[1][2]

Protocol 3.1: Synthesis of Ethyl 5-(1-hydroxyethyl)pyrazole-3-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.2 equiv)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.28 g, 10 mmol) in ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the condensation steps.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove the acetic acid, followed by a brine wash (20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to yield the target pyrazole.

Synthesis of Substituted Isoxazoles via [3+2] Cycloaddition

The terminal alkyne of the precursor is an ideal substrate for 1,3-dipolar cycloaddition reactions.[3] A classic example is the reaction with nitrile oxides, generated in situ, to produce highly substituted isoxazoles.[4][5] Isoxazoles are valuable scaffolds in medicinal chemistry.

Mechanistic Insight: The synthesis begins with the in situ generation of a nitrile oxide from an aldoxime using a mild oxidant like N-chlorosuccinimide (NCS) and a base. The nitrile oxide is a transient 1,3-dipole that readily reacts with the alkyne (the dipolarophile). The reaction proceeds via a concerted pericyclic mechanism, where the dipole adds across the triple bond to form the five-membered isoxazole ring in a single, regioselective step.[6]

Protocol 4.1: Synthesis of Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Benzaldoxime (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of benzaldoxime (e.g., 1.33 g, 11 mmol) in anhydrous DCM (50 mL), add this compound (e.g., 1.28 g, 10 mmol).

  • Nitrile Oxide Generation: Add N-Chlorosuccinimide (e.g., 1.47 g, 11 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Cycloaddition: Slowly add triethylamine (e.g., 1.67 mL, 12 mmol) dropwise over 20 minutes via a syringe. The addition of the base initiates the formation of the nitrile oxide and the subsequent cycloaddition. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup: After the reaction is complete (monitored by TLC), wash the reaction mixture with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate eluent) to obtain the desired isoxazole.

Data Summary and Comparison

The following table summarizes the typical reaction conditions and outcomes for the synthesis of different heterocycles from this compound.

HeterocycleKey ReagentsCatalyst/BaseSolventTemp (°C)Time (h)Representative Yield (%)
Furan -KOtBuTHF0 → RT2-475-90%
Pyrazole Hydrazine HydrateAcetic Acid (cat.)EthanolReflux6-865-80%
Isoxazole Aldoxime, NCSTriethylamineDCMRT12-1670-85%

Note: Yields are representative for these classes of reactions and may vary based on substrate and specific experimental conditions.

References

  • Gabriele, B., Salerno, G., & Lauria, E. (1999). A Novel and Facile Synthesis of Polysubstituted Furans by Palladium-Catalyzed Cyclization of (Z)-2-En-4-yn-1-ols. The Journal of Organic Chemistry, 64(21), 7687-7692. [Link]

  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. (2015). Chemical Reviews. [Link]

  • Recent advances in the synthesis of pyrazole derivatives: a review. (2023). MDPI. [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. [Link]

  • Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. (n.d.). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Paal–Knorr synthesis. (2024). In Wikipedia. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Retrieved January 27, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. Retrieved January 27, 2026, from [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

Sources

Application Notes: Ethyl 2-hydroxybut-3-ynoate as a Versatile C4 Synthon for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-hydroxybut-3-ynoate (CAS No. 18418-08-1) is a multifunctional C4 building block of significant interest in modern pharmaceutical and agrochemical research.[1] Its structure incorporates three key functional groups: a terminal alkyne, a secondary hydroxyl group, and an ethyl ester. This unique combination makes it a highly versatile synthon, enabling a wide array of chemical transformations for the construction of complex molecular architectures.[1] The terminal alkyne serves as a handle for powerful carbon-carbon bond-forming reactions such as Sonogashira coupling and cycloadditions ("click chemistry"), while the α-hydroxy alkyne motif is a precursor for various cyclization and addition reactions.[2][3]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Application: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for its efficiency in forming C(sp²)-C(sp) bonds. This compound is an excellent substrate for this reaction, allowing for the direct attachment of the 4-carbon chain to aryl, heteroaryl, or vinyl halides, which are common scaffolds in drug molecules.

Scientific Rationale & Mechanistic Insight

The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst. The catalytic cycle involves two interconnected processes:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne of this compound is deprotonated by an amine base and reacts with the Cu(I) salt to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers its organic group to the Pd(II) complex (transmetalation). The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

The use of a copper co-catalyst allows the reaction to proceed under milder conditions and with higher efficiency compared to copper-free variants.

sonogashira_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_complex->center_point Transmetalation cu_acetylide Cu(I)-C≡C-R' cu_acetylide->center_point alkyne H-C≡C-R' alkyne->cu_acetylide [Cu(I)], Base aryl_halide Ar-X aryl_halide->pd_complex product Ar-C≡C-R' product->pd0 Catalyst Regeneration cu_x Cu(I)X cu_x->alkyne base Base base->alkyne center_point->product Reductive Elimination

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Application Example: Synthesis of an Indazole-based Intermediate

A patented synthetic route utilizes this compound in a Sonogashira coupling to prepare an intermediate for a potential therapeutic agent.[4]

Parameter Description Reference
Aryl Halide 1-(3-bromophenyl)-1H-indazole-3-carboxamide[4]
Alkyne This compound[4]
Pd Catalyst Tetrakis(triphenylphosphine)palladium(0)[4]
Cu Co-catalyst Copper(I) Iodide[4]
Base Triethylamine (TEA)[4]
Solvent N,N-Dimethylformamide (DMF)[4]
Temperature 80 °C[4]
Yield 23% (for the specific step)[4]
Detailed Protocol: Sonogashira Coupling

This protocol is adapted from general procedures described for the synthesis of complex pharmaceutical intermediates.[4]

Materials:

  • 1-(3-bromophenyl)-1H-indazole-3-carboxamide (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Triethylamine (TEA) (3.0 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stirrer and reflux condenser under a nitrogen or argon atmosphere. All glassware must be thoroughly dried.

  • Reagent Addition: To the flask, add 1-(3-bromophenyl)-1H-indazole-3-carboxamide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids, followed by anhydrous TEA (3.0 eq).

  • Degassing (Causality): Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Substrate Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble catalysts.

    • Separate the organic layer, and wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

protocol_workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) add_solids Add Aryl Halide, Pd(PPh₃)₄, CuI start->add_solids add_solvents Add Anhydrous DMF and TEA add_solids->add_solvents degas Degas Mixture with N₂ (Critical Step: Removes O₂) add_solvents->degas add_alkyne Add this compound degas->add_alkyne react Heat to 80°C Monitor by TLC/LC-MS add_alkyne->react workup Cool, Dilute, Filter, and Perform Aqueous Wash react->workup purify Dry and Concentrate Organic Phase workup->purify end Purify by Column Chromatography → Final Product purify->end

Caption: Experimental workflow for the Sonogashira coupling protocol.

Potential Application: Synthesis of Heterocycles via Cycloisomerization

The α-hydroxy alkyne moiety is a powerful precursor for the synthesis of various oxygen-containing heterocycles, such as furans and butenolides.[3] While specific literature for this compound is emerging, the reactivity pattern is well-established for analogous propargylic alcohols.[5]

Scientific Rationale & Mechanistic Insight

Lewis-acidic metals like gold (Au) or silver (Ag) are highly oxophilic and alkynophilic. They coordinate to the alkyne of this compound, rendering it highly electrophilic and susceptible to intramolecular nucleophilic attack by the adjacent hydroxyl group. This cyclization event, followed by protonolysis or rearrangement, can lead to the formation of substituted five-membered heterocycles. The regioselectivity (e.g., 5-endo-dig vs. 5-exo-dig cyclization) can often be controlled by the choice of catalyst and reaction conditions.

cycloisomerization start_mol This compound activated_complex [Au]-Activated Alkyne Complex start_mol->activated_complex cyclization Intramolecular Attack by Hydroxyl Group activated_complex->cyclization intermediate Cyclized Intermediate cyclization->intermediate product Substituted Furan/Butenolide intermediate->product Protonolysis/ Rearrangement catalyst [Au] Catalyst product->catalyst Catalyst Regeneration catalyst->activated_complex

Caption: General mechanism for gold-catalyzed cycloisomerization of an α-hydroxy alkyne.

Representative Protocol: Gold-Catalyzed Furan Synthesis

This is an exemplary protocol based on established methods for the cycloisomerization of propargylic alcohols.

Materials:

  • This compound (1.0 eq)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.02 eq)

  • Silver hexafluoroantimonate (AgSbF₆) (0.02 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Preparation (Causality): In a dry Schlenk tube under inert atmosphere, dissolve Ph₃PAuCl and AgSbF₆ in anhydrous DCM. The silver salt acts as a halide scavenger, abstracting the chloride from the gold complex to generate the highly active cationic gold(I) catalyst, [Ph₃PAu]⁺SbF₆⁻. Stir for 10 minutes.

  • Reaction Setup: In a separate flask under inert atmosphere, dissolve this compound in anhydrous DCM.

  • Initiation: Transfer the activated catalyst solution to the substrate solution via cannula or syringe at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by column chromatography to isolate the furan product.

Potential Application: Click Chemistry (CuAAC)

The terminal alkyne of this compound makes it an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, a common isostere for amide bonds in medicinal chemistry.

Representative Protocol: Synthesis of a Triazole Adduct

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (or other organic azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol/Water (1:1 mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the organic azide in the t-BuOH/H₂O solvent mixture.

  • Catalyst Addition: Add sodium ascorbate, followed by CuSO₄·5H₂O. The ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the Cu(II) salt. This is the most common and robust method for performing CuAAC.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and proceeds to completion within 1-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Alkynyl alcohols and methods of use. (2015). Google Patents.
  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. Retrieved from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Publishing. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Oxidative Coupling of Terminal Alkyne with α-Hydroxy Ketone: An Expedient Approach toward Ynediones. (2014). ACS Publications. Retrieved from [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). ResearchGate. Retrieved from [Link]

  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). ResearchGate. Retrieved from [Link]

  • Procedure for synthesis of propargyl alcohol. (1968). Google Patents.
  • Che Menu. (n.d.). Scribd. Retrieved from [Link]

  • 新規な反応性化合物、電荷輸送性膜及び光電変換装置. (n.d.). Google Patents.

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Experimental setup for Grignard reactions with Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Setup for Grignard Reactions with Ethyl 2-hydroxybut-3-ynoate: A Detailed Guide to the Synthesis of Substituted Allenes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup and execution of the Grignard reaction with this compound. This particular substrate presents a unique synthetic challenge and opportunity due to its multiple reactive sites: a hydroxyl group, a terminal alkyne, and an ester. The protocol detailed herein focuses on harnessing this reactivity to facilitate a stereospecific Sₙ2' reaction, yielding highly functionalized allenes, which are valuable building blocks in organic synthesis and medicinal chemistry.[1][2] We will delve into the mechanistic intricacies, provide a detailed, field-tested protocol, and address critical safety and troubleshooting considerations to ensure a successful and safe experimental outcome.

Introduction: The Synthetic Utility of a Multifunctional Substrate

This compound is a propargylic alcohol derivative that contains three distinct functional groups susceptible to reaction with organometallic reagents like Grignard reagents. Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[3][4] Their interaction with this substrate is not a simple carbonyl addition. The acidic protons of the hydroxyl and terminal alkyne groups will be readily deprotonated, consuming two equivalents of the Grignard reagent in acid-base reactions.[3] Subsequently, the Grignard reagent can engage in a nucleophilic attack. While addition to the ester is possible, a common and synthetically valuable pathway for propargylic systems is an Sₙ2' reaction, where the nucleophile attacks the terminal alkyne carbon, leading to a 1,3-substitution and formation of an allene.[2][5] This application note will focus on the experimental conditions required to favor the formation of allenes.

Reaction Mechanism and Stoichiometric Considerations

The reaction proceeds through several distinct stages, necessitating careful control over stoichiometry. A minimum of three equivalents of the Grignard reagent are theoretically required to achieve the desired transformation.

  • Acid-Base Reactions: The first two equivalents of the Grignard reagent (R-MgX) act as a strong base, deprotonating the most acidic protons: the hydroxyl group and the terminal alkyne. This forms a magnesium alkoxide and a magnesium acetylide.

  • Nucleophilic Attack (Sₙ2' Pathway): A third equivalent of the Grignard reagent then acts as a nucleophile. In a concerted mechanism, it attacks the terminal sp-hybridized carbon. This attack is accompanied by a rearrangement of the pi electrons and the departure of the magnesium alkoxide, which acts as the leaving group. This Sₙ2' pathway is a common route for generating allenes from propargylic substrates.[2]

  • Ester Reaction (Potential Side Reaction): The ester group can also react with the Grignard reagent. This typically involves a double addition to form a tertiary alcohol.[6] To minimize this, the reaction is often run at low temperatures, and the stoichiometry is carefully controlled. In many cases, the Sₙ2' reaction to form the allene is kinetically favored under specific catalytic conditions (e.g., with iron or copper salts).[2][7]

The overall transformation is illustrated below:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Allene Formation cluster_2 Step 3: Work-up Substrate This compound Intermediate Magnesium Alkoxide-Acetylide Substrate->Intermediate Acid-Base Rxn Grignard1 2 eq. R-MgX Grignard1->Intermediate Allene Allenic Ester Product Intermediate->Allene SN2' Attack Grignard2 1+ eq. R-MgX Grignard2->Allene Final_Product Purified Allene Allene->Final_Product Quench & Purify Workup Aqueous Acid (e.g., NH4Cl) Workup->Final_Product

Caption: Reaction pathway for allene synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of an allene using Phenylmagnesium Bromide as a representative Grignard reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Magnesium turnings>99.5%Sigma-AldrichMust be fresh and free of oxidation.
BromobenzeneAnhydrous, >99.5%Acros Organics
Diethyl ether (Et₂O) or THFAnhydrous, >99.9%Fisher ChemicalMust be freshly distilled from a suitable drying agent (e.g., Na/benzophenone).
IodineCrystal, ACS GradeJ.T. BakerUsed to initiate the Grignard formation.
This compound>98%Combi-BlocksStore under inert gas.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeVWR ChemicalsFor quenching the reaction.
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeAlfa AesarFor drying the organic phase.
Apparatus Setup

All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.[8][9]

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser fitted with a drying tube (CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet

  • Thermometer or thermocouple probe

  • Ice-water bath and dry ice/acetone bath

Caption: Standard apparatus for Grignard reactions.

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (3.0 g, 125 mmol) in the flame-dried three-necked flask. Add one small crystal of iodine.

  • Assemble the apparatus as shown in the diagram above and flush with nitrogen.

  • In the dropping funnel, prepare a solution of bromobenzene (11.0 mL, 104 mmol) in 40 mL of anhydrous diethyl ether.

  • Add ~5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If it doesn't start, gently warm the flask with a heat gun.[10]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the grey, cloudy solution at room temperature for an additional 30-60 minutes to ensure complete formation. The resulting Grignard reagent is approximately 2.0 M.

Part B: Reaction with this compound

  • Cool the freshly prepared Phenylmagnesium Bromide solution to -20°C using a dry ice/acetone bath.[11]

  • Prepare a solution of this compound (3.55 g, 25 mmol) in 25 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the substrate solution dropwise to the cold, stirring Grignard reagent over 30 minutes. It is crucial to maintain the internal temperature below -15°C to control the exothermic reaction and maximize selectivity.[12]

  • After the addition is complete, allow the mixture to stir at -20°C for one hour, then slowly warm to room temperature and stir for an additional 2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture to 0°C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of cold, saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure allene.

Safety Precautions

Grignard reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[13]

  • Anhydrous Conditions: Grignard reagents react violently with water.[8][14] Ensure all glassware is bone-dry and solvents are anhydrous. The reaction must be performed under an inert atmosphere (N₂ or Ar).

  • Fire Hazard: Diethyl ether is extremely flammable and volatile.[9] Perform the entire procedure in a certified chemical fume hood, and ensure there are no ignition sources nearby. A Class D fire extinguisher (for combustible metals) should be available.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction can be highly exothermic.[12][15] Maintain vigilant temperature control and have cooling baths ready. Add reagents slowly and dropwise.[11]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric materials).[16]

  • Quenching: Quench the reaction slowly and behind a safety shield, as unreacted magnesium can react vigorously with the aqueous solution, producing hydrogen gas.

Expected Results and Characterization

The reaction should yield a substituted allene as a pale yellow oil. The expected yield can range from 50-75% depending on the purity of reagents and adherence to the protocol.

ParameterTypical ValueImpact on Reaction
Equivalents of Grignard4.0 - 5.0Ensures complete deprotonation and drives the Sₙ2' reaction to completion. Excess can lead to ester reduction.
Reaction Temperature-20°C to 0°CLow temperature favors the kinetic allene product over potential side reactions like ester addition.[11]
Addition RateSlow, dropwise (over 30-60 min)Prevents dangerous exotherms and improves selectivity.[12]
SolventAnhydrous Diethyl Ether or THFEthereal solvents are essential to solvate and stabilize the Grignard reagent.[15][17][18]

Characterization Data (Example: Ethyl 2-phenyl-4-methylpenta-2,3-dienoate)

  • ¹H NMR: Look for characteristic signals for the allene protons and the substituents. The coupling constants will be informative.

  • ¹³C NMR: The central sp-hybridized carbon of the allene typically appears as a unique signal around 200-210 ppm.

  • IR Spectroscopy: A strong, characteristic absorption band for the C=C=C stretch of the allene will be present around 1950 cm⁻¹. The C=O stretch of the ester will appear around 1715 cm⁻¹.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiateOxidized magnesium; wet glassware or solvent.Use fresh magnesium turnings. Crush a few turnings under nitrogen to expose a fresh surface. Ensure all equipment and reagents are scrupulously dry.[8][9]
Low yield of allene productIncomplete Grignard formation; insufficient equivalents of Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration. Use a larger excess (4-5 eq.) of the Grignard reagent.
Formation of tertiary alcohol byproductReaction temperature was too high; Grignard reagent added too quickly.Maintain strict low-temperature control (-20°C or below) during the addition.[11] Add the substrate solution slowly to the Grignard reagent.[12]
Complex mixture of productsPresence of water or oxygen, leading to side reactions.Improve inert atmosphere technique. Use freshly distilled, anhydrous solvents.[15]

Conclusion

The reaction of Grignard reagents with this compound is a powerful method for the synthesis of functionalized allenes. Success hinges on a deep understanding of the substrate's reactivity and meticulous attention to experimental detail, particularly the exclusion of moisture and precise control of temperature and stoichiometry. By following this detailed protocol, researchers can safely and effectively utilize this transformation to access valuable allene building blocks for further synthetic endeavors.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • BYJU'S. (n.d.). Grignard Reagent. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. [Link]

  • Wenkert, E., Leftin, M. H., & Michelotti, E. L. (1985). Synthesis of allenes by nickel-catalyzed Grignard reactions with silylpropargyl alcohols. The Journal of Organic Chemistry, 50(1), 1122–1124. [Link]

  • American Chemical Society Publications. (2024). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Allene synthesis by 1,3-substitution with carbon nucleophiles. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • University of New Hampshire. (n.d.). Grignard Addition to Propargylic/Allylic Alcohols. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • American Chemical Society Publications. (n.d.). The Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Diva-Portal.org. (n.d.). Iron‐Catalyzed Cross‐Coupling of Propargyl Ethers with Grignard Reagents for the Synthesis of Functionalized Allenes and All. [Link]

  • University of Wisconsin-Platteville. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents. [Link]

  • National Center for Biotechnology Information. (2024). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (2022, October 16). Grignard Reagent with Esters - a Practice Example [Video]. YouTube. [Link]

  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Mettler Toledo. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]

  • National Center for Biotechnology Information. (n.d.). Iron‐Catalyzed Cross‐Coupling of Propargyl Ethers with Grignard Reagents for the Synthesis of Functionalized Allenes and Allenols. [Link]

  • American Chemical Society Publications. (n.d.). Transition metal catalysis in allene formation from Grignard reagents and propargyl chlorides. [Link]

  • ResearchGate. (2024, August 9). Safety aspects of the process control of Grignard reactions. [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. [Link]

  • Google Patents. (n.d.).

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Application Notes and Protocols: Strategic Protection of Ethyl 2-hydroxybut-3-ynoate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Utility of a Bifunctional Building Block

Ethyl 2-hydroxybut-3-ynoate is a valuable chiral building block in organic synthesis, featuring two key functional groups: a secondary hydroxyl group and a terminal alkyne. The propargylic alcohol motif is a precursor to a wide array of molecular architectures, making this compound a versatile starting material in the synthesis of complex natural products, pharmaceuticals, and functional materials. However, the reactivity of both the hydroxyl and the terminal alkyne moieties often necessitates a carefully planned protecting group strategy to achieve chemoselectivity in subsequent transformations.[1] This guide provides a detailed overview of protecting group strategies, experimental protocols, and the underlying chemical principles for the selective protection and deprotection of this compound.

Protecting the Secondary Hydroxyl Group: Silyl and Benzyl Ethers

The secondary alcohol in this compound is a nucleophilic and mildly acidic site, prone to undesired side reactions in the presence of strong bases, organometallics, or oxidizing agents.[2][3] The choice of protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its removal.

Silyl Ethers: A Versatile and Tunable Choice

Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation, general stability, and mild removal conditions.[4] For this compound, the tert-butyldimethylsilyl (TBS) group is a robust and popular choice.[3][5]

Key Considerations for Silyl Ether Protection:

  • Stability: The steric bulk on the silicon atom dictates the stability of the silyl ether. The order of stability to acid hydrolysis is generally: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[6]

  • Installation: Silylation is typically achieved by reacting the alcohol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole in an aprotic solvent such as dimethylformamide (DMF).[5][7] For sterically hindered alcohols, a more reactive silylating agent like TBS-triflate (TBS-OTf) with a non-nucleophilic base (e.g., 2,6-lutidine) can be employed.[5]

  • Deprotection: The most common method for cleaving silyl ethers is by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[3][7] Acidic conditions can also be used, with the less sterically hindered silyl ethers being more labile.[7][8]

Protocol 1: Protection of this compound with TBS-Cl

Objective: To protect the secondary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBS-Cl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the desired TBS-protected product.

Causality Behind Experimental Choices:

  • Imidazole: Acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[5]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants.[7]

  • Aqueous Work-up: The use of saturated sodium bicarbonate neutralizes any excess acid and quenches the reaction. The subsequent extractions and washing steps remove water-soluble byproducts.

Benzyl Ethers: A Robust Alternative

Benzyl ethers (Bn) offer a more robust protection for alcohols, being stable to a wider range of acidic and basic conditions than silyl ethers.[4]

Key Considerations for Benzyl Ether Protection:

  • Installation: Typically installed via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) followed by reaction with benzyl bromide (BnBr).[4]

  • Deprotection: The standard method for benzyl ether cleavage is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[4] Caution: This method is often incompatible with alkynes, as the triple bond can also be reduced.[3] Partial reduction to the cis-alkene can occur with Lindlar's catalyst.[6][9]

  • Orthogonal Deprotection: For substrates containing alkynes, alternative deprotection methods are necessary. The p-methoxybenzyl (PMB) ether can be cleaved oxidatively with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a reaction that is compatible with alkynes.[4][10] More recently, visible-light-mediated debenzylation using DDQ has been shown to be effective in the presence of alkynes.[10][11]

Protocol 2: Protection of this compound with PMB-Cl

Objective: To protect the secondary hydroxyl group of this compound as a p-methoxybenzyl (PMB) ether.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add PMB-Cl (1.2 eq) and allow the reaction to warm to room temperature and stir until completion (TLC).

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify by flash column chromatography.

Protecting the Terminal Alkyne: The Role of Silyl Groups

The acidic proton of the terminal alkyne in this compound can interfere with reactions involving strong bases or organometallic reagents.[12] Trialkylsilyl groups are the most common protecting groups for terminal alkynes.[12][13]

Key Considerations for Alkyne Protection:

  • Silylating Agents: Common silylating agents include trimethylsilyl chloride (TMS-Cl) and triisopropylsilyl chloride (TIPS-Cl). The choice depends on the desired stability, with TIPS providing greater steric bulk and stability compared to TMS.[12]

  • Installation: The alkyne is typically deprotonated with a strong base like n-butyllithium (n-BuLi) or a Grignard reagent, followed by quenching with the silyl chloride.

  • Deprotection: Silyl-protected alkynes are readily cleaved with fluoride reagents like TBAF or under mild basic conditions such as potassium carbonate in methanol.[12]

Protocol 3: Protection of the Terminal Alkyne with TIPS-Cl

Objective: To protect the terminal alkyne of this compound with a triisopropylsilyl (TIPS) group.

Materials:

  • This compound (hydroxyl group must be protected first, e.g., as a TBS ether)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the TBS-protected this compound (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add TIPS-Cl (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography.

Orthogonal Protecting Group Strategies

The true power of protecting groups lies in their orthogonal removal, allowing for the selective deprotection of one functional group in the presence of another.[1] This is crucial for the stepwise functionalization of this compound.

Strategy 1: Dual Silyl Protection with Differential Stability

A common and effective strategy is to use two different silyl ethers with varying steric bulk and, consequently, different lability towards acidic or fluoride-mediated cleavage.

  • Protection Scheme: Protect the more sterically accessible secondary alcohol with a less hindered silyl group (e.g., TBS) and the terminal alkyne with a more hindered silyl group (e.g., TIPS).

  • Selective Deprotection:

    • Alcohol Deprotection: The TBS ether can be selectively cleaved in the presence of the TIPS-protected alkyne using mild acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in methanol) or carefully controlled fluoride treatment.[5]

    • Alkyne Deprotection: The TIPS group on the alkyne can be removed with TBAF, which will also cleave the TBS ether. For selective alkyne deprotection in the presence of a silyl ether, specific conditions would need to be developed, though often the alkyne is deprotected last or concurrently with the alcohol.

Table 1: Comparison of Silyl Protecting Groups for Orthogonal Strategies

Protecting GroupCommon Installation ReagentsRelative Stability to AcidCommon Deprotection Reagents
TBS TBS-Cl, Imidazole, DMFModerateTBAF, HF-Pyridine, PPTS
TIPS TIPS-Cl, n-BuLi, THFHighTBAF, HF-Pyridine
Strategy 2: Silyl Ether and Benzyl/PMB Ether Combination

An alternative orthogonal approach involves protecting the alcohol as a benzyl or PMB ether and the alkyne as a silyl ether.

  • Protection Scheme: Protect the alcohol as a PMB ether and the alkyne with a TIPS group.

  • Selective Deprotection:

    • Alcohol Deprotection: The PMB group can be removed oxidatively with DDQ, leaving the TIPS-protected alkyne intact.[4]

    • Alkyne Deprotection: The TIPS group can be removed with TBAF, leaving the PMB ether untouched.

This strategy offers a high degree of orthogonality due to the fundamentally different cleavage mechanisms.

Visualizing Protecting Group Strategies

Protection_Strategies cluster_hydroxyl Hydroxyl Protection cluster_alkyne Alkyne Protection cluster_orthogonal Orthogonal Strategy Example Start_OH This compound TBS_Protected_OH TBS-Protected Alcohol Start_OH->TBS_Protected_OH TBS-Cl, Imidazole PMB_Protected_OH PMB-Protected Alcohol Start_OH->PMB_Protected_OH PMB-Cl, NaH TBS_Protected_OH->Start_OH TBAF or Acid PMB_Protected_OH->Start_OH DDQ Start_Alkyne OH-Protected Substrate TIPS_Protected_Alkyne TIPS-Protected Alkyne Start_Alkyne->TIPS_Protected_Alkyne TIPS-Cl, n-BuLi TIPS_Protected_Alkyne->Start_Alkyne TBAF Dual_Protected TBS-Protected Alcohol TIPS-Protected Alkyne Deprotect_OH Free Alcohol TIPS-Protected Alkyne Dual_Protected->Deprotect_OH Mild Acid (PPTS) Deprotect_Alkyne TBS-Protected Alcohol Free Alkyne Dual_Protected->Deprotect_Alkyne Careful TBAF or specific conditions

Caption: Workflow for protecting group strategies for this compound.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful use of this compound in multistep organic synthesis. By understanding the stability and reactivity of different protecting groups, researchers can devise robust and orthogonal strategies to selectively mask and unmask the hydroxyl and terminal alkyne functionalities. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to harness the full potential of this versatile chiral building block.

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • CureFFI.org. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Hintermann, L., et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 2021. [Link]

  • SIOC-Journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Chinese Journal of Organic Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]

  • SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

  • Wiley Online Library. A Photolabile Protection Strategy for Terminal Alkynes. [Link]

  • Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • Organic Syntheses. [ - Silane, [(1-ethyl-1-propenyl)oxyl]trimethyl-, (Z) -. [Link]

  • National Institutes of Health. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

  • Organic-Reaction.com. TBS Protection - Common Conditions. [Link]

  • ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Link]

  • Chemistry LibreTexts. 9.5: Reduction of Alkynes. [Link]

  • ResearchGate. ChemInform Abstract: Sustainable, Mild and Efficient p-Methoxybenzyl Ether Deprotections Utilizing Catalytic DDQ.. [Link]

  • SIOC-journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • YouTube. Lindlar's Catalyst, a Whole Bunch of %#! | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Organic Functional Group Protection. [Link]

  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • Chemistry Steps. Alkyne Reduction by Lindlar's Catalyst or Na/NH3. [Link]

  • National Institutes of Health. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. [Link]

  • The Royal Society of Chemistry. Robust eco-friendly protocol for the preparation of γ-hydroxy-α,β-acetylenic esters by sequential one-pot elimination-additio. [Link]

  • Reaction Chemistry. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]

  • ResearchGate. A Highly Efficient and UsefulSynthetic Protocol for the Cleavage of tert -Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloridein Dry Methanol. [Link]

  • Green Chemistry. Mild catalytic multiphase hydrogenolysis of benzyl ethers. [Link]

  • Gelest. Silyl Groups. [Link]gelest.com/product/technical-library/silyl-groups/)

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The Strategic Application of Ethyl 2-hydroxybut-3-ynoate in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the intricate field of natural product total synthesis, the selection of appropriate starting materials and key building blocks is paramount to the success and elegance of a synthetic route. Ethyl 2-hydroxybut-3-ynoate, a densely functionalized four-carbon molecule, has emerged as a potent and versatile synthon for the construction of complex molecular architectures. Its unique combination of a terminal alkyne, a secondary alcohol, and an ethyl ester provides a rich platform for a variety of chemical transformations, most notably in the realm of cycloaddition reactions. This application note will provide an in-depth technical guide on the strategic use of this compound and its derivatives in the total synthesis of natural products, with a particular focus on its application in rhodium-catalyzed higher-order carbocyclization reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and showcase the power of this building block in the concise synthesis of the lactarane natural product, pyrovellerolactone.

Core Application: Rhodium-Catalyzed [(3+2)+2] Carbocyclization in the Total Synthesis of Pyrovellerolactone

A landmark application of a 4-hydroxybut-2-ynoate, a close derivative of this compound, was demonstrated by the research group of P. A. Wender in their concise total synthesis of the lactarane natural product, pyrovellerolactone.[1] This synthesis showcases the power of a rhodium-catalyzed [(3+2)+2] carbocyclization reaction to rapidly assemble the complex tricyclic core of the natural product from relatively simple starting materials.[1]

Causality Behind the Experimental Choices

The choice of a 4-hydroxybut-2-ynoate as a key reaction partner is strategic for several reasons:

  • The Alkyne Moiety: The terminal alkyne is an excellent π-component for transition metal-catalyzed cycloadditions. Its linear geometry and electronic properties make it a reactive yet predictable participant in the formation of new carbocycles.

  • The Hydroxyl Group: The secondary alcohol plays a crucial role in the final stages of the reaction cascade. It is perfectly positioned to participate in an in situ intramolecular lactonization, which directly forms the γ-lactone ring present in pyrovellerolactone. This tandem reaction sequence significantly increases the efficiency of the synthesis by forming multiple bonds and a key structural motif in a single operation.

  • The Ester Group: The ethyl ester provides a stable and synthetically versatile handle. While it does not directly participate in the carbocyclization, it influences the electronic properties of the alkyne and can be a site for further synthetic manipulations if required.

The other key component in this reaction is an alkenylidenecyclopropane (ACP), which acts as the three-carbon and two-carbon components in the [(3+2)+2] cycloaddition. The rhodium catalyst is essential for orchestrating the entire transformation, mediating the intricate bond-forming events with high regio- and diastereoselectivity.[2]

Mechanistic Insights

The rhodium-catalyzed [(3+2)+2] carbocyclization is a complex process that is believed to proceed through a series of organometallic intermediates. A plausible catalytic cycle is depicted below:

G cluster_0 Catalytic Cycle Rh_I Rh(I) Catalyst Oxidative_Addition Rhodacyclobutane Intermediate Rh_I->Oxidative_Addition + ACP ACP Alkenylidenecyclopropane (ACP) Alkyne This compound Alkene_Carbometalation Rhodacyclohexene Intermediate Oxidative_Addition->Alkene_Carbometalation Oxidative Addition of ACP Alkene_Carbometalation->Alkyne Alkyne_Carbometalation Rhodacyclooctadiene Intermediate Alkene_Carbometalation->Alkyne_Carbometalation Alkene Carbometalation Reductive_Elimination Final Complex Alkyne_Carbometalation->Reductive_Elimination Alkyne Carbometalation Reductive_Elimination->Rh_I Reductive Elimination Product cis-Fused Bicycloheptadiene Reductive_Elimination->Product caption Figure 1. Simplified Catalytic Cycle of the Rh-catalyzed [(3+2)+2] Carbocyclization.

Figure 1. Simplified Catalytic Cycle of the Rh-catalyzed [(3+2)+2] Carbocyclization.

The reaction is initiated by the oxidative addition of the rhodium(I) catalyst to the strained cyclopropane ring of the ACP, forming a rhodacyclobutane intermediate.[3] This is followed by sequential carbometalation steps involving the alkene and then the alkyne (this compound).[3] The final step is a reductive elimination that forges the new carbon-carbon bonds of the bicycloheptadiene core and regenerates the active rhodium(I) catalyst.[3]

Experimental Protocols

The following protocols are based on the synthesis of pyrovellerolactone and represent a general guideline for the application of this compound in rhodium-catalyzed carbocyclization reactions.

Protocol 1: Synthesis of this compound

While commercially available, this compound can be readily prepared from propargyl alcohol.

G Propargyl_Alcohol Propargyl Alcohol Grignard_Formation 1. EtMgBr, THF 2. CO2 Propargyl_Alcohol->Grignard_Formation Carboxylic_Acid 4-Hydroxy-2-butynoic acid Grignard_Formation->Carboxylic_Acid Esterification EtOH, H2SO4 (cat.) Carboxylic_Acid->Esterification Product This compound Esterification->Product caption Figure 2. Synthetic workflow for this compound.

Figure 2. Synthetic workflow for this compound.

Materials:

  • Propargyl alcohol

  • Ethylmagnesium bromide (in THF)

  • Dry ice (solid CO2)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H2SO4)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Grignard Reaction and Carboxylation: To a solution of propargyl alcohol in anhydrous THF at 0 °C, slowly add a solution of ethylmagnesium bromide in THF. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction mixture to -78 °C and add crushed dry ice in portions. Allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Acidify the mixture with dilute HCl and extract with diethyl ether. Wash the combined organic layers with water, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford crude 4-hydroxy-2-butynoic acid.

  • Esterification: Dissolve the crude carboxylic acid in anhydrous ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.

  • Final Work-up and Purification: Cool the reaction mixture and neutralize with saturated aqueous NaHCO3. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol 2: Rhodium-Catalyzed [(3+2)+2] Carbocyclization and Lactonization

This protocol describes the key step in the synthesis of pyrovellerolactone.

Materials:

  • Alkenylidenecyclopropane (ACP) substrate

  • This compound

  • [Rh(CO)2Cl]2 (catalyst)

  • 1,2-Dichloroethane (DCE)

  • Silica gel

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve the alkenylidenecyclopropane substrate and this compound (typically in a 1:1.2 to 1:1.5 molar ratio) in anhydrous 1,2-dichloroethane.

  • Catalyst Addition: To the stirred solution, add the rhodium catalyst, [Rh(CO)2Cl]2 (typically 2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the tricyclic lactone product (pyrovellerolactone core).

Table 1: Representative Reaction Conditions and Yields

EntryAlkenylidenecyclopropane (ACP)Alkyne PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Substrate 1This compound[Rh(CO)2Cl]2 (5)DCE801275
2Substrate 2Methyl 4-hydroxy-2-butynoate[Rh(CO)2Cl]2 (2.5)Toluene90882

Conclusion and Future Outlook

This compound and its derivatives have proven to be exceptionally valuable building blocks in the total synthesis of natural products, particularly in the context of rhodium-catalyzed higher-order carbocyclization reactions. The concise synthesis of pyrovellerolactone serves as a compelling testament to the power of this strategy, enabling the rapid construction of complex polycyclic systems with high efficiency and stereocontrol. The ability to forge multiple carbon-carbon bonds and install key functional groups in a single, tandem operation underscores the elegance and practicality of this approach.

For researchers, scientists, and drug development professionals, the protocols and mechanistic insights provided herein offer a solid foundation for the application of this compound in their own synthetic endeavors. The versatility of this building block suggests that its utility extends beyond the synthesis of lactarane sesquiterpenes, with potential applications in the construction of a wide array of other natural product scaffolds. Future research in this area will likely focus on expanding the scope of the carbocyclization reaction to include a broader range of substrates, developing enantioselective variants of this transformation, and applying this powerful methodology to the synthesis of other biologically active and structurally complex molecules.

References

  • Evans, P. A.; Inglesby, P. A. Intermolecular rhodium-catalyzed [3+2+2] carbocyclization of alkenylidenecyclopropanes with activated alkynes: regio- and diastereoselective construction of cis-fused bicycloheptadienes. J. Am. Chem. Soc.2008 , 130 (39), 12838–12839. [Link]

  • Yu, H.; Lu, Q.; Dang, Z.; Fu, Y. Mechanistic study of the rhodium-catalyzed [3+2+2] carbocyclization of alkenylidenecyclopropanes with alkynes. Chem. Asian J.2013 , 8 (9), 2262–2273. [Link]

  • Wender, P. A.; Gamber, G. G.; Hubbard, R. D.; Zhang, L. Three-Component [5+2+1] Cycloaddition Reactions of Vinylcyclopropanes, Alkynes, and CO. J. Am. Chem. Soc.2002 , 124 (12), 2876–2877. [Link]

  • Wender, P. A.; Christy, J. P. A concise total synthesis of pyrovellerolactone using a rhodium-catalyzed [(3 + 2) + 2] carbocyclization reaction. J. Am. Chem. Soc.2007 , 129 (44), 13402–13403. [Link]

  • Organic Syntheses. Methyl 4-hydroxy-2-butynoate. Org. Synth.1988 , 66, 116. [Link]

  • Wender, P. A.; Miller, B. L. The Total Synthesis of (+)-Hirsutene. J. Org. Chem.1983 , 48 (1), 7-10. [Link]

  • Evans, P. A.; Baum, E. W.; Pink, M. Stereoselective Rhodium-Catalyzed [3 + 2 + 1] Carbocyclization of Alkenylidenecyclopropanes with Carbon Monoxide: Theoretical Evidence for a Trimethylenemethane Metallacycle Intermediate. J. Am. Chem. Soc.2012 , 134 (36), 14889–14892. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-hydroxybut-3-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yield.

Introduction to the Synthesis

This compound is a valuable intermediate characterized by a propargyl alcohol moiety directly attached to an ethyl ester. This structure presents unique synthetic challenges, primarily due to the reactivity of the terminal alkyne and the potential for side reactions involving the ester and hydroxyl groups.

The most direct and plausible synthetic route involves the nucleophilic addition of an acetylide to the α-keto group of ethyl pyruvate. This can be achieved using either an ethynyl Grignard reagent or a lithium acetylide. This guide will focus on troubleshooting this specific transformation.

Visualizing the Synthetic Workflow

The following diagram outlines the proposed synthetic and troubleshooting workflow for this compound.

synthesis_workflow Workflow for this compound Synthesis cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting start Start: Prepare Anhydrous Reaction Setup reagent_prep Prepare Ethynyl Nucleophile (e.g., Ethynylmagnesium Bromide) start->reagent_prep addition Slow Addition of Ethyl Pyruvate at Low Temperature reagent_prep->addition quench Aqueous Workup (e.g., with sat. NH4Cl) addition->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Column Chromatography or Distillation) extraction->purification product Final Product: This compound purification->product low_yield Low or No Product Yield product->low_yield impurities Presence of Impurities product->impurities complex_mixture Complex Reaction Mixture product->complex_mixture check_reagents Verify Reagent Quality and Anhydrous Conditions low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp check_stoichiometry Adjust Stoichiometry low_yield->check_stoichiometry purification_method Refine Purification Method impurities->purification_method alternative_nucleophile Consider Alternative Nucleophile (e.g., Lithium Acetylide) complex_mixture->alternative_nucleophile

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low to No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I have only recovered my starting material (ethyl pyruvate). What are the likely causes and how can I fix this?

Answer: This is a common issue in reactions involving organometallic reagents. The root cause often lies in the preparation and handling of the acetylide nucleophile or the reaction conditions.

Causality and Solutions:

  • Inactive Grignard Reagent: The ethynylmagnesium halide may not have formed correctly or may have been quenched.

    • Verification: Ensure all glassware was rigorously flame-dried or oven-dried, and the reaction was conducted under a strict inert atmosphere (argon or nitrogen).[1]

    • Solvent Quality: Use anhydrous solvents. THF is often preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent.[1]

    • Magnesium Activation: The magnesium turnings may have an oxide layer. Consider gentle heating or the addition of a small crystal of iodine to initiate the reaction.

  • Premature Quenching of the Nucleophile: The acetylide is a strong base and will react with any acidic protons present.

    • Moisture: As mentioned, ensure anhydrous conditions.

    • Acidic Acetylenic Proton: If using a pre-formed Grignard, ensure it is transferred under inert conditions. The terminal alkyne itself is acidic and can be deprotonated by a strong base.[2][3]

  • Reaction Temperature Too High: While Grignard formation may require gentle heating to initiate, the addition to the carbonyl should be performed at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions.[1]

  • Inefficient Nucleophilic Addition:

    • Stoichiometry: Ensure at least a stoichiometric amount of the acetylide is used. A slight excess (1.1-1.2 equivalents) is often beneficial.

    • Alternative Nucleophiles: If ethynylmagnesium bromide proves problematic, consider using lithium acetylide. Lithium reagents can sometimes offer different reactivity and selectivity profiles.[4][5]

Issue 2: Formation of a Major Byproduct with a Higher Molecular Weight

Question: I've isolated a significant amount of a byproduct that appears to be the result of a double addition of the ethynyl group. How can I prevent this?

Answer: This is a well-documented challenge when reacting Grignard reagents with esters.[6][7][8] The initial addition to the ester forms a ketone intermediate, which is often more reactive than the starting ester. A second equivalent of the nucleophile can then attack this ketone.

Causality and Solutions:

  • Reaction Mechanism: The reaction proceeds through a tetrahedral intermediate which can collapse, eliminating the ethoxide and forming a ketone. This ketone then reacts with another equivalent of the acetylide.

  • Controlling the Reaction:

    • Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C) during the addition of the acetylide to the ethyl pyruvate. This can help to stabilize the initial tetrahedral intermediate and prevent its collapse to the ketone.[1]

    • Slow Addition: Add the acetylide solution dropwise to the ethyl pyruvate solution. This ensures that the concentration of the nucleophile is kept low at all times, disfavoring the second addition.

    • Inverse Addition: Consider adding the ethyl pyruvate solution slowly to the acetylide solution. This maintains an excess of the electrophile initially.

Issue 3: Product Instability and Decomposition During Workup or Purification

Question: I seem to be losing my product during the workup or purification steps. What could be causing this instability?

Answer: Propargyl alcohols can be sensitive to acidic conditions and heat, which can lead to rearrangements or decomposition.[9]

Causality and Solutions:

  • Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can rearrange to α,β-unsaturated carbonyl compounds.[9]

    • Gentle Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl. This provides a proton source to neutralize the alkoxide without creating a highly acidic environment.

    • Temperature Control: Keep the workup and extraction steps cold.

  • Thermal Decomposition: The product may be thermally labile.

    • Purification Method: Use column chromatography on silica gel with a suitable solvent system (e.g., hexanes/ethyl acetate) at room temperature. If distillation is necessary, perform it under high vacuum to keep the boiling temperature as low as possible.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for preparing ethynylmagnesium bromide and for the subsequent addition reaction. It has good solvating properties for the organometallic species.[1]

Q2: Should I be concerned about the acidity of the terminal alkyne? A2: Yes, the acetylenic proton is acidic (pKa ≈ 25) and will be deprotonated by strong bases.[2][3] This is the basis for forming the acetylide nucleophile. However, it also means that any unreacted starting alkyne can be deprotonated by other organometallic species, which can complicate the reaction. Using a slight excess of the base to form the acetylide is recommended.

Q3: Is it necessary to use a protecting group for the alkyne? A3: For this specific synthesis, a protecting group is not necessary on the acetylene itself, as its acidic proton is used to form the nucleophile. However, if the alkyne were part of a more complex starting material with other acidic protons, protecting the alkyne with a group like trimethylsilyl (TMS) might be considered.[11][12]

Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture against a standard of your starting material (ethyl pyruvate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q5: What are the expected spectroscopic signatures of this compound? A5: You should expect to see the following in your analytical data:

  • ¹H NMR: A singlet for the acetylenic proton (C≡C-H), a quartet and a triplet for the ethyl ester protons, and signals for the methine proton (CH-OH) and the hydroxyl proton.

  • ¹³C NMR: Signals for the ester carbonyl, the two carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.

  • IR Spectroscopy: A characteristic sharp absorption for the terminal alkyne C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a broad O-H stretch (around 3400 cm⁻¹), and a strong C=O stretch for the ester (around 1735 cm⁻¹).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous THF

  • Acetylene gas (purified)

  • Ethyl pyruvate[13]

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, all under an inert atmosphere of argon.

    • Place magnesium turnings in the flask and add a small amount of anhydrous THF.

    • Add a solution of ethyl bromide in anhydrous THF dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide.

    • Once the Grignard reagent is formed, cool the solution in an ice bath.

  • Ethynylmagnesium Bromide Formation:

    • Bubble purified acetylene gas through the solution of ethylmagnesium bromide. The reaction is complete when the gas is no longer absorbed. It is crucial to maintain an excess of acetylene to avoid the formation of bis(magnesium bromide)acetylene.[14]

  • Addition to Ethyl Pyruvate:

    • Cool the freshly prepared ethynylmagnesium bromide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of ethyl pyruvate in anhydrous THF dropwise with vigorous stirring.

    • Monitor the reaction by TLC. Once the ethyl pyruvate is consumed, allow the reaction to stir for an additional 30 minutes at -78 °C.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Reaction Temperature -78 °C for additionMinimizes side reactions, especially double addition.
Solvent Anhydrous THFGood solubility of the Grignard reagent.
Nucleophile Ethynylmagnesium Bromide or Lithium AcetylideReadily prepared and effective for C-C bond formation.
Workup Solution Saturated aqueous NH₄ClMild proton source to avoid acid-catalyzed decomposition.
Purification Column Chromatography / High-Vacuum DistillationAvoids thermal degradation of the product.

References

  • Reactions of the indolizyl lithium compound (A) with ethyl pyruvate leading to compound 7. ResearchGate. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Synthesis of α‐halo‐β‐amino ketones from propargyl alcohols. ResearchGate. Available at: [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. sioc-journal.cn. Available at: [Link]

  • Pyruvic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Process of purifying propargyl alcohol. Google Patents.
  • Ketone synthesis by reaction (hydration) of alkynes. Organic Chemistry Portal. Available at: [Link]

  • Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines. ResearchGate. Available at: [Link]

  • [- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=cv8p0063
  • Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. National Institutes of Health. Available at: [Link]

  • Method for separation and recovery of propargyl alcohol. Google Patents.
  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • CO2-Promoted Hydration of Propargylic Alcohols: Green Synthesis of α-Hydroxy Ketones by an Efficient and Recyclable AgOAc/Ionic Liquid System. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]

  • Synthesis and disproportionation of ethynyl magnesium bromide. ResearchGate. Available at: [Link]

  • 10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Product Subclass 10: Lithium Acetylides. Science of Synthesis. Available at: [Link]

  • Product Class 3: Propargylic Alcohols. Science of Synthesis. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Available at: [Link]

  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. Available at: [Link]

  • Stability of Allenes and Alkynes. Chemistry Stack Exchange. Available at: [Link]

  • 11.11: Reaction of Acetylide Anions. Chemistry LibreTexts. Available at: [Link]

  • Solved a) The reaction of excess ethylmagnesium bromide with. Chegg.com. Available at: [Link]

  • Reaction of grignard with beta Keto ester. Chemistry Stack Exchange. Available at: [Link]

  • Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries. PubMed. Available at: [Link]

  • What is Propargyl Alcohol? - Chemical name, structure, synthesis. Rawsource. Available at: [Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Synthesis of ethyl bromopyruvate. Google Patents.
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available at: [Link]

  • 15.2 Use of protecting groups. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Grignard Reagent with Esters - a Practice Example. YouTube. Available at: [Link]

  • Propargyl alcohol (2-propyn-1-ol) has three reactive sites. OSHA. Available at: [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

  • Ethylmagnesium bromide – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Side reactions and byproduct formation with Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-hydroxybut-3-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address side reactions and byproduct formation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is a moderately stable compound but is susceptible to degradation under certain conditions. The presence of both a terminal alkyne and a secondary alcohol makes it sensitive to heat, strong acids and bases, and certain metals. For long-term storage, it is recommended to keep the compound in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and moisture-induced side reactions. Refrigeration is advised for prolonged storage.

Q2: What are the primary reactive sites on this compound?

A2: The molecule has three primary sites of reactivity:

  • The Terminal Alkyne: The acidic proton on the sp-hybridized carbon can be abstracted by bases, and the triple bond can undergo addition reactions.

  • The Secondary Hydroxyl Group: This group can be oxidized, acylated, or participate in rearrangements.

  • The Ester Functional Group: While generally stable, the ester can be hydrolyzed under strong acidic or basic conditions.

Q3: Are there any known incompatibilities with common laboratory reagents?

A3: Yes. Avoid strong, non-hindered bases which can deprotonate the terminal alkyne and potentially catalyze oligomerization. Transition metals, particularly copper and palladium, can promote dimerization of the terminal alkyne. Strong oxidizing agents will likely lead to a complex mixture of products due to the presence of the secondary alcohol and the alkyne.

Troubleshooting Guide: Side Reactions and Byproduct Formation

This section addresses specific issues that may arise during reactions involving this compound.

Issue 1: Formation of a Higher Molecular Weight Byproduct, Suspected Dimer.

Question: During my reaction, I've observed a significant byproduct with a mass corresponding to a dimer of this compound. What is causing this and how can I prevent it?

Answer:

The formation of a dimeric byproduct is a common side reaction for terminal alkynes, often proceeding through a Glaser-Hay or similar coupling mechanism, which can be catalyzed by trace metal impurities, particularly copper.[1] This dimerization leads to the formation of a 1,3-diyne structure.

Causality:

  • Metal Catalysis: Trace amounts of copper or other transition metals in your reagents or from your reaction vessel can catalyze the oxidative coupling of the terminal alkyne.[1]

  • Basic Conditions: The presence of a base can deprotonate the terminal alkyne, forming an acetylide which is a key intermediate in some dimerization pathways.[2]

  • Oxygen: The presence of oxygen can facilitate oxidative dimerization pathways.

Troubleshooting & Optimization:

  • Use High-Purity Reagents: Ensure all solvents and reagents are free from trace metal contamination.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen.

  • Metal Scavengers: If metal contamination is suspected, consider adding a metal scavenger or using metal-free reaction vessels.

  • Control of Basicity: If a base is required for your primary reaction, use a hindered base or a stoichiometric amount of a weaker base to minimize deprotonation of the alkyne.

Experimental Protocol: Minimizing Dimerization

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with argon or nitrogen for at least 15 minutes.

  • Reagent Addition: Add purified, degassed solvent to the reaction flask, followed by this compound. If a base is necessary, add it slowly at a low temperature.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to track the formation of the desired product and any high-molecular-weight byproducts.

Visualizing the Dimerization Pathway

Dimerization Reactant1 This compound Intermediate Acetylide Intermediate Reactant1->Intermediate Base Reactant2 This compound Reactant2->Intermediate Base Dimer 1,3-Diyne Dimer Intermediate->Dimer Oxidative Coupling Catalyst [Cu] catalyst, O2 Catalyst->Dimer

Caption: Dimerization of this compound.

Issue 2: Isomerization to an α,β-Unsaturated Carbonyl Compound.

Question: My reaction has yielded an unexpected α,β-unsaturated ketone or aldehyde instead of the expected product. What is this rearrangement and how can it be avoided?

Answer:

This is likely the result of a Meyer-Schuster rearrangement.[3] This acid-catalyzed rearrangement is a known reaction pathway for propargyl alcohols, leading to the formation of α,β-unsaturated carbonyl compounds.

Causality:

  • Acidic Conditions: The presence of protic or Lewis acids can protonate the hydroxyl group, initiating the rearrangement cascade.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for this rearrangement to occur.

Troubleshooting & Optimization:

  • pH Control: Maintain a neutral or slightly basic pH throughout your reaction and work-up. If an acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time.

  • Temperature Management: Run your reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Reagents: Avoid strong Lewis or Brønsted acids if they are not essential for your desired transformation.

Visualizing the Meyer-Schuster Rearrangement

MeyerSchuster Start This compound Protonation Protonated Alcohol Start->Protonation Protonation Allene Allenic Intermediate Protonation->Allene 1,3-Hydride Shift Enol Enol Tautomer Allene->Enol Tautomerization Product α,β-Unsaturated Carbonyl Enol->Product Tautomerization Catalyst H+ Catalyst->Protonation

Caption: Meyer-Schuster Rearrangement Pathway.

Issue 3: Oligomerization and Polymerization.

Question: My reaction mixture has become viscous and difficult to stir, and analysis shows a complex mixture of high molecular weight species. What is happening?

Answer:

The terminal alkyne functionality of this compound makes it susceptible to oligomerization or polymerization, especially under conditions that favor radical or anionic processes.

Causality:

  • Radical Initiators: The presence of radical initiators (e.g., peroxides, AIBN) or exposure to UV light can trigger radical polymerization of the alkyne.

  • Strong Bases: Strong bases can generate a high concentration of the acetylide anion, which can initiate anionic polymerization.

  • High Concentrations and Temperatures: These conditions can increase the rate of polymerization.

Troubleshooting & Optimization:

  • Exclude Radical Sources: Ensure your reaction is free from radical initiators and protected from light if it is not a photochemical reaction.

  • Controlled Addition: If using a strong base, add it slowly and at a low temperature to keep the concentration of the acetylide low.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterDimerizationMeyer-Schuster RearrangementOligomerization
Temperature Increased rateSignificantly increased rateIncreased rate
pH Basic pH can promoteAcidic pH is requiredStrongly basic or radical conditions
Catalyst Transition metals (Cu, Pd)Protic or Lewis acidsRadical initiators
Solvent Generally less solvent dependentPolar aprotic solvents may stabilize intermediatesGenerally less solvent dependent
Atmosphere Presence of O₂ can promoteInert atmosphere is preferredInert atmosphere to prevent radical formation

References

  • Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. [Link]

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]

  • Ethyl 3-hydroxybut-2-enoate | C6H10O3 | CID 54692957. PubChem. [Link]

  • ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7. The Good Scents Company. [Link]

  • Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125. PubChem. [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace. [Link]

  • Alkyne Reactivity. MSU chemistry. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry. [Link]

  • Photocatalytic decarboxylative alkenylation of α-amino and α-hydroxy acid-derived redox active esters by NaI/PPh3 catalysis. Chemical Communications. [Link]

  • Alkyne Reactions. YouTube. [Link]

  • Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated α-Iodinated Aldehydes and Ketones. ResearchGate. [Link]

  • Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
  • Conformational Effects in Intramolecular C(sp3)–H Bond Functionalization: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1‑Bromoalkynes as Benchmark Reaction. ACS Publications. [Link]

  • Dehydrogenative Meyer-Schuster-like rearrangement: a gold-catalyzed reaction generating an alkyne. PubMed. [Link]

  • Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC. [Link]

  • Intramolecular aldol condensation. Khan Academy. [Link]

  • A Study of Thermal Stability of Hydroxyapatite. MDPI. [Link]

  • The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. [Link]

  • Thermal decomposition hazard evaluation of hydroxylamine nitrate. PubMed. [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing. [Link]

  • α-Hydroxy acid as an aldehyde surrogate: metal-free synthesis of pyrrolo[1,2-a]quinoxalines, quinazolinones, and other N-heterocycles via decarboxylative oxidative annulation reaction. RSC Publishing. [Link]

  • Enantioselective synthesis of: Anti -3-alkenyl-2-amido-3-hydroxy esters: Application to the total synthesis of (+)-alexine. ResearchGate. [Link]

  • The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Semantic Scholar. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. [Link]

  • Cyclic β-hydroxy-α-nitrosulfone isomers readily interconvert via open-chain aldehyde forms. Organic & Biomolecular Chemistry. [Link]

  • Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3 | CID 54718110. PubChem. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-hydroxybut-3-ynoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sensitive building block. The presence of a terminal alkyne, a secondary alcohol, and an ester functional group makes this molecule highly valuable, but also susceptible to specific side reactions and degradation during purification. This document provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile of your crude product is intrinsically linked to its synthesis method, which typically involves the addition of an ethynyl nucleophile to an ethyl glyoxylate precursor.

Common Impurities Include:

  • Unreacted Starting Materials: Ethyl glyoxylate and any reagents used to form the ethynyl nucleophile (e.g., ethynylmagnesium bromide or lithium acetylide).

  • Solvent and Reagents: Residual solvents from the reaction and workup (e.g., THF, diethyl ether) and quenching agents.

  • Polymerization/Oligomerization Products: Terminal alkynes, especially in the presence of trace metals (like copper or palladium) or heat, can undergo polymerization. The product itself can dimerize or oligomerize. These are often high-molecular-weight, tar-like substances that are difficult to remove.

  • Side-Reaction Products: Self-condensation of ethyl glyoxylate or other side reactions can lead to a variety of byproducts.

  • Decomposition Products: Propargyl alcohols can be unstable, and under acidic, basic, or thermal stress, can undergo various rearrangements or decomposition pathways.[1]

Understanding your potential impurities is the first step in designing an effective purification strategy. We recommend running a preliminary analysis of your crude material by Thin Layer Chromatography (TLC) and ¹H NMR to identify the major contaminants.

Troubleshooting Purification by Vacuum Distillation

Vacuum distillation is often the first method considered for purifying liquid compounds. However, the thermal sensitivity of this compound presents significant challenges.

Q2: I'm trying to purify my compound by vacuum distillation, but the material in the distillation pot is turning dark brown/black and my yield is very low. What is happening?

Answer: This is a classic sign of thermal decomposition and/or polymerization. The combination of a terminal alkyne and a secondary alcohol makes the molecule prone to degradation at elevated temperatures, even under vacuum.[2] Propargyl alcohols can be particularly unstable.[1]

Causality & Troubleshooting:

  • Excessive Temperature: The primary cause is likely too high a pot temperature. The goal of vacuum distillation is to lower the boiling point to a temperature the compound can tolerate.[3]

  • Trace Acidity/Basicity: Any residual acid or base from the workup can catalyze decomposition and polymerization reactions in the distillation pot.

  • Extended Heating Time: The longer the compound is heated, the more likely it is to decompose.

Recommended Solutions & Protocol
  • Achieve a High Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure (<1 mmHg is ideal). This will significantly lower the boiling point.

  • Precise Temperature Control: Use an oil bath with a thermocouple-controlled hot plate for even and accurate heating. Avoid heating mantles, which can create hot spots.

  • Short-Path Distillation: For small quantities or highly sensitive materials, a Kugelrohr or short-path distillation apparatus is superior. It minimizes the residence time of the compound at high temperatures by providing a very short distance between the evaporating and condensing surfaces.

  • Neutralize the Crude Material: Before distilling, ensure your crude product is neutral. If the reaction workup involved acid or base, perform a final wash with saturated sodium bicarbonate solution and then brine, followed by thorough drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

Data Table: Estimated Boiling Point
Pressure (mmHg)Estimated Boiling Point (°C)Notes
760DecomposesAvoid atmospheric distillation.
10~80 - 90Possible, but lower pressure is safer.
1~50 - 60Ideal range to minimize decomposition.
0.1< 40Optimal for highly sensitive batches.

Note: These are estimations based on similar structures. An exact boiling point should be determined experimentally.

Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is a powerful alternative to distillation, especially when dealing with non-volatile impurities or thermally sensitive compounds.[4] However, the polar nature of this compound can lead to its own set of challenges on a standard silica gel column.

Q3: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. I'm losing a lot of product on the column. What's wrong?

Answer: This issue, known as "tailing" or "streaking," is very common for compounds containing hydroxyl groups and other polar functionalities when using silica gel.

Causality & Troubleshooting:

  • Strong Analyte-Stationary Phase Interaction: The slightly acidic silanol (Si-OH) groups on the surface of the silica gel form strong hydrogen bonds with the hydroxyl group of your molecule. This causes the molecule to "stick" to the silica, eluting slowly and over many fractions, resulting in broad peaks and poor separation.[5]

  • Irreversible Adsorption/Decomposition: In some cases, the acidic nature of silica gel can catalyze the decomposition of sensitive compounds directly on the column.[6]

Workflow for Optimizing Column Chromatography

chromatography_workflow cluster_options Select an Optimization Strategy cluster_opt1 Mobile Phase Modification cluster_opt2 Stationary Phase Deactivation cluster_opt3 Alternative Phases start Crude Product Shows Tailing on TLC opt1 Strategy 1: Modify Mobile Phase start->opt1 Easiest to implement opt2 Strategy 2: Use Deactivated Silica start->opt2 More effective opt3 Strategy 3: Use Alternative Stationary Phase start->opt3 For difficult separations add_base Add Triethylamine (TEA) (~0.1-1% v/v) opt1->add_base If compound is base-stable add_acid Add Acetic Acid (AcOH) (~0.1-1% v/v) opt1->add_acid If compound is acid-stable deactivate_silica Prepare TEA-deactivated silica gel slurry opt2->deactivate_silica alumina Use Alumina (Neutral or Basic) opt3->alumina celite Use a Celite plug opt3->celite check1 Run Test TLC with Modified System add_base->check1 Competes with analyte for acidic sites add_acid->check1 Protonates basic impurities result Observe Sharper Spots & Better Separation check1->result deactivate_silica->check1 Passivates acidic silanol groups alumina->check1 Less acidic than silica celite->check1 Removes polar baseline impurities

Caption: Decision workflow for troubleshooting column chromatography.

Step-by-Step Protocol: Flash Chromatography with Deactivated Silica

This protocol is designed to minimize interactions between the hydroxyl group of your compound and the acidic silica gel surface.

  • Solvent System Selection:

    • Start by finding a solvent system that gives your product an Rf value of ~0.25-0.35 on a standard silica TLC plate. A common starting point is a mixture of hexanes and ethyl acetate.

    • To counteract tailing, add 0.5% triethylamine (TEA) to your chosen solvent system. For example, if your system is 70:30 Hexanes:Ethyl Acetate, you would prepare a mobile phase of 70:30:0.5 Hexanes:Ethyl Acetate:TEA.

  • Column Packing (Slurry Method):

    • In a beaker, add your calculated amount of silica gel to your mobile phase (containing TEA) to create a slurry.

    • Pour the slurry into your column and use air pressure to pack the column bed evenly. This ensures the silica is fully "deactivated" by the TEA.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

    • Add a small amount of silica gel to this solution (this is called "dry loading").

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves separation.

  • Elution and Fraction Collection:

    • Run the column with your TEA-containing mobile phase.

    • Collect fractions and monitor them by TLC (remember to use a TLC chamber saturated with the same mobile phase).

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Post-Column Workup:

    • The triethylamine will be present in your final product. It can often be removed by co-evaporation with a solvent like toluene on a rotary evaporator or by a mild aqueous wash if the compound is not water-soluble.

Final Purity Assessment

Q4: How can I be confident in the purity of my final product?

Answer: A single analytical technique is often not sufficient. A combination of methods provides the most comprehensive assessment of purity.[7]

Analytical TechniqueInformation ProvidedCommon Observations for this compound
¹H NMR Spectroscopy Structural confirmation and detection of proton-bearing impurities.Look for the characteristic alkyne C-H proton (~2.5 ppm), the carbinol C-H proton (~4.5 ppm), and the ethyl ester signals. The absence of starting material signals is a key indicator of purity.
¹³C NMR Spectroscopy Confirms the carbon backbone and the presence of quaternary carbons (like the alkyne carbons).Expect signals for the alkyne carbons (~70-85 ppm), the carbonyl carbon (~170 ppm), and the alcohol-bearing carbon (~60 ppm).
FT-IR Spectroscopy Confirms the presence of key functional groups.Look for a sharp C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), a broad O-H stretch (~3400 cm⁻¹), and a strong C=O stretch (~1740 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS) Assesses volatility and provides a mass-to-charge ratio for the compound and any volatile impurities.Provides the molecular ion peak to confirm mass. Be aware that thermal decomposition can sometimes occur in the GC inlet, giving misleading results.

References

  • Barjockey Bartending Institute. (2025). Distillation: The art of separating and refining alcohol. YouTube. [Link]

  • Slagh, C. S. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S.
  • Lin, G., et al. (2014). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 19(11), 18037-18048. [Link]

  • Ashenhurst, J. (2013). Hydration and Oxymercuration of Alkynes. Master Organic Chemistry. [Link]

  • Paffen, T., et al. (2020). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 142(37), 15878-15887. [Link]

  • Difford, S. (n.d.). Distillation - The science of distillation. Difford's Guide. [Link]

  • Chemistry LibreTexts. (2019). Physical Properties of Alkynes. [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-4543. [Link]

  • Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. [Link]

  • Barison Industry. (n.d.). Methanol: what it is and how it is handled in distillation processes. [Link]

  • Crash Course. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube. [Link]

  • Hendricks, W. (1992). Propargyl Alcohol. OSHA Method 97. Occupational Safety and Health Administration. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Sorbtech. (2022). Silica Gel Bonded Phase (Functionalized). [Link]

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Technical Support Center: Optimizing Cycloaddition Reactions of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cycloaddition reactions involving Ethyl 2-hydroxybut-3-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and achieve optimal results. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Introduction to Cycloadditions with this compound

This compound is a valuable C4 building block, featuring a terminal alkyne activated by a proximate ester group, and a strategically positioned hydroxyl group. This unique combination of functional groups makes it an excellent substrate for various cycloaddition reactions, enabling the synthesis of a diverse range of carbo- and heterocyclic scaffolds. However, the interplay of these functionalities can also present specific challenges in reaction optimization. This guide will address these challenges head-on, providing you with the insights needed to succeed.

The primary cycloaddition pathways for this compound are the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition. The electron-withdrawing nature of the ester group renders the alkyne an effective dienophile and dipolarophile.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with this compound cycloadditions.

Q1: What are the most common types of cycloaddition reactions for this compound?

A1: The most prevalent cycloaddition reactions are the Diels-Alder ([4+2] cycloaddition) with conjugated dienes to form substituted cyclohexadiene derivatives, and 1,3-dipolar cycloadditions with dipoles such as azides (leading to triazoles) and nitrones (leading to isoxazolines).[1][2]

Q2: How does the hydroxyl group affect the reactivity and selectivity of the cycloaddition?

A2: The α-hydroxyl group can influence the reaction in several ways. It can act as a directing group, particularly in the presence of Lewis acids, influencing the stereoselectivity of the cycloaddition.[3] However, its acidic proton can also interfere with certain catalysts or reagents. In some cases, protection of the hydroxyl group may be necessary to prevent side reactions or catalyst deactivation.

Q3: Is it necessary to protect the hydroxyl group before running the cycloaddition?

A3: Not always. Many cycloadditions can proceed with the free hydroxyl group. However, if you are using reagents that are sensitive to acidic protons (e.g., Grignard reagents for other transformations, or certain Lewis acids), protection is recommended. Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBS) or acetals (e.g., THP).[4][5]

Q4: What are the typical reaction conditions for a Diels-Alder reaction with this compound?

A4: Diels-Alder reactions with activated alkynes like this compound often require elevated temperatures when conducted thermally.[6] The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can significantly accelerate the reaction and allow for milder conditions, often proceeding at room temperature or slightly above.[7]

Q5: For azide-alkyne cycloadditions, is a catalyst always required?

A5: While the thermal Huisgen 1,3-dipolar cycloaddition is possible, it often requires high temperatures and can lead to mixtures of regioisomers.[8] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly recommended as it proceeds under mild conditions, is highly regioselective for the 1,4-disubstituted triazole, and generally gives high yields.[9][10]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common issues in this compound cycloadditions.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Insufficient Reactivity This compound is an activated alkyne, but the diene or dipole may be insufficiently reactive. For Diels-Alder reactions, consider using a more electron-rich diene. For all cycloadditions, increasing the reaction temperature may be necessary, though this can sometimes lead to side reactions. The most common solution for Diels-Alder reactions is the addition of a Lewis acid catalyst to further activate the dienophile.
Catalyst Inactivity (for catalyzed reactions) For CuAAC, ensure your Cu(I) source is active. If starting from a Cu(II) salt, a reducing agent like sodium ascorbate is essential and should be used in slight excess to prevent oxidative homocoupling of the alkyne.[8] For Lewis acid-catalyzed reactions, ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
Incorrect Reaction Temperature Cycloaddition reactions are sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product via a retro-cycloaddition.[11] It is advisable to screen a range of temperatures to find the optimal balance.
Steric Hindrance Bulky substituents on either the diene/dipole or the this compound can sterically hinder the approach of the reactants. If steric hindrance is suspected, prolonged reaction times or higher temperatures may be required.
Side Reactions The hydroxyl group can participate in side reactions, especially under harsh conditions. Polymerization of the starting materials can also occur at high temperatures. Monitor the reaction by TLC or NMR to identify the formation of byproducts.
Issue 2: Poor Regio- or Stereoselectivity
Potential Cause Explanation & Recommended Solution
Lack of Directing Effect In thermal Diels-Alder reactions, regioselectivity can sometimes be poor. The use of a Lewis acid that can chelate to both the hydroxyl and ester carbonyl groups can enforce a specific geometry in the transition state, leading to higher selectivity.
Thermal Conditions for Azide Cycloaddition Thermal cycloadditions of azides with unsymmetrical alkynes often yield a mixture of 1,4- and 1,5-disubstituted triazoles.[8] To obtain a single regioisomer, the use of a copper(I) catalyst (for the 1,4-isomer) or a ruthenium catalyst (for the 1,5-isomer) is highly recommended.
Reaction Temperature Higher reaction temperatures can sometimes lead to a loss of selectivity as the kinetic barrier for multiple pathways can be overcome. Running the reaction at the lowest effective temperature often favors the formation of the thermodynamically more stable product.
Issue 3: Product Decomposition or Difficulty in Purification
Potential Cause Explanation & Recommended Solution
Product Instability The resulting cycloadducts may be sensitive to heat or acidic/basic conditions. During workup and purification, avoid harsh conditions. Neutralize the reaction mixture carefully and consider using a milder purification technique than standard silica gel chromatography if degradation is observed.
Retro-Cycloaddition Diels-Alder adducts can undergo a retro-Diels-Alder reaction at elevated temperatures, leading to the regeneration of the starting materials.[11] This is particularly a concern during purification by distillation or if the reaction is run at excessively high temperatures.
Purification on Silica Gel The polar nature of the hydroxyl and ester groups in the product can lead to tailing and difficult separation on silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina. Reverse-phase chromatography can also be an effective alternative for polar products.
Contamination with Metal Catalyst For catalyzed reactions, removal of the metal catalyst can be challenging. For copper, washing the organic extract with an aqueous solution of a chelating agent like EDTA can be effective.

Experimental Protocols

The following are representative protocols for common cycloaddition reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

Diels_Alder_Workflow reagents 1. Add this compound and anhydrous solvent to a flame-dried flask under inert atmosphere. cool 2. Cool the mixture to 0 °C. reagents->cool la_add 3. Add Lewis acid (e.g., BF3·OEt2) dropwise. cool->la_add diene_add 4. Add freshly cracked cyclopentadiene dropwise. la_add->diene_add react 5. Allow to warm to room temperature and stir for 2-24 hours. diene_add->react monitor 6. Monitor reaction progress by TLC or GC-MS. react->monitor quench 7. Quench the reaction with saturated NaHCO3 solution. monitor->quench extract 8. Extract with an organic solvent (e.g., ethyl acetate). quench->extract purify 9. Purify by column chromatography. extract->purify

Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction.

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.1 eq) dropwise to the stirred solution.

  • Add freshly cracked cyclopentadiene (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow reagents 1. Dissolve this compound, azide, and solvent (e.g., t-BuOH/H2O). cu_add 2. Add CuSO4·5H2O solution. reagents->cu_add reductant_add 3. Add sodium ascorbate solution. cu_add->reductant_add react 4. Stir vigorously at room temperature for 1-24 hours. reductant_add->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor workup 6. Dilute with water and extract with an organic solvent. monitor->workup purify 7. Purify by column chromatography or recrystallization. workup->purify

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M). Add a catalytic amount (e.g., 1-5 mol%) of the copper sulfate solution to the reaction mixture.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 0.2 M). Add a corresponding amount (e.g., 2-10 mol%) of the sodium ascorbate solution to the reaction mixture. The solution should turn a yellow-orange color.

  • Stir the reaction mixture vigorously at room temperature for 1-24 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Interpretation

A key aspect of optimizing these reactions is the accurate interpretation of analytical data.

Table 1: Representative Reaction Parameters and Expected Outcomes
Cycloaddition TypeDiene/DipoleCatalystSolventTemp (°C)Typical YieldKey Considerations
Diels-Alder CyclopentadieneBF₃·OEt₂DCM0 to RT70-90%Anhydrous conditions are critical.[7] Endo-adduct is typically the major product.
Diels-Alder FuranNone (Thermal)Toluene80-11040-60%Reversible reaction; lower temperatures favor the adduct.
CuAAC Benzyl AzideCuSO₄/NaAsct-BuOH/H₂ORT>90%Highly regioselective for the 1,4-triazole.[8]
Nitrone Cycloaddition C-Phenyl-N-methylnitroneNone (Thermal)Toluene8060-80%Regioselectivity can be an issue; may require optimization of solvent and temperature.

Mechanistic Insights

A foundational understanding of the reaction mechanisms is paramount for effective troubleshooting and optimization.

Reaction_Mechanisms cluster_DA [4+2] Diels-Alder Cycloaddition cluster_32 [3+2] 1,3-Dipolar Cycloaddition DA_start Diene + Dienophile DA_ts Concerted [4πs + 2πs] Transition State DA_start->DA_ts DA_product Cyclohexene Derivative DA_ts->DA_product D32_start 1,3-Dipole + Dipolarophile D32_ts Concerted Transition State D32_start->D32_ts D32_product 5-Membered Heterocycle D32_ts->D32_product

Generalized Mechanisms for [4+2] and [3+2] Cycloadditions.

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[12] The stereochemistry of the reactants is retained in the product. For 1,3-dipolar cycloadditions, the reaction is also typically concerted.[6] The regioselectivity in both cases is governed by the electronic properties of the reactants, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

References

  • Huisgen, R. (1989). 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In 1,3-Dipolar Cycloaddition Chemistry (pp. 1-176). John Wiley & Sons, Inc.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
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  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
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  • Harmon, H. J. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene. Molecules, 27(3), 982.
  • Wilson, M. (2021). Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. Journal of the American Chemical Society, 143(30), 11846–11855.
  • Ramirez, A. (2019). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).
  • Hoye, T. R., Dvornikovs, V., & Sizova, E. (2006). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 106(12), 5567-5668.
  • Sreedhar, B., & Kumar, A. (2019). Directing effect of the hydroxyl group and regioselectivity in Pd-catalyzed C-H amidation of N-Ts-2-amino-3′-hydroxylbiaryls. Organic Letters, 21(1), 228-232.
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  • Wang, Y. -M. (2016). Double Strain-Release (3+3)-Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines.
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  • BenchChem. (n.d.).
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  • Wang, H., & Lei, A. (2021). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 23(15), 5896–5900.
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How to prevent polymerization of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-hydroxybut-3-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and prevention of polymerization of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments and the quality of your results.

Introduction to the Stability of this compound

This compound is a bifunctional molecule containing a terminal alkyne, a secondary alcohol, and an ester group. This combination of functionalities makes it a versatile building block but also introduces inherent instabilities. The primary challenge encountered with this compound is its propensity to undergo spontaneous polymerization. Understanding the mechanisms driving this polymerization is key to its prevention.

The terminal alkyne group is electron-rich and thermodynamically less stable than corresponding alkenes and alkanes, making it susceptible to various addition and polymerization reactions.[1][2] Polymerization can be initiated by several factors, including:

  • Heat: Thermal energy can provide the activation energy needed for polymerization. Propiolic acid, a related acetylenic compound, is known to decompose near its boiling point.[3]

  • Light: UV radiation can generate free radicals, initiating a chain-reaction polymerization. Propiolic acid, for instance, is known to convert to trimesic acid upon exposure to sunlight.[3]

  • Free Radicals: Contaminants or autoxidation can produce free radicals that readily attack the triple bond.

  • Trace Metals: Certain transition metals can catalyze alkyne polymerization.

  • Strong Acids or Bases: Extreme pH conditions can also promote degradation and polymerization pathways.

This guide will provide a structured approach to mitigating these risks through a series of frequently asked questions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and storage of this compound in a question-and-answer format.

Q1: I've just synthesized this compound, and it turned into a viscous oil/solid upon standing at room temperature. What happened?

A1: You have likely observed spontaneous polymerization. This is a common issue with functionalized terminal alkynes. The polymerization is often initiated by exposure to light, ambient heat, or trace impurities that can act as initiators (e.g., free radicals or metal ions). The presence of the hydroxyl group can also potentially influence the reactivity of the alkyne.

Troubleshooting Steps:

  • Immediate Action: If some unpolymerized material remains, immediately cool the sample to 0-4°C and protect it from light.

  • Future Prevention: In subsequent syntheses, as soon as the product is isolated, it should be stored under an inert atmosphere (argon or nitrogen), in an amber vial, at low temperatures (see storage recommendations below). The addition of a polymerization inhibitor is also strongly recommended.

Q2: What is the best way to purify this compound without inducing polymerization?

A2: Purification of thermally sensitive compounds requires gentle methods.

  • Recommended Method: Flash column chromatography on silica gel at room temperature is often the preferred method. Use a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) to ensure good separation without excessive retention time on the column.[4]

  • Method to Use with Caution: Vacuum distillation can be employed, but it is critical to keep the temperature as low as possible. Use a high-vacuum pump and a short-path distillation apparatus. It is advisable to add a non-volatile radical inhibitor (like hydroquinone) to the distillation flask. Monitor the temperature closely and stop the distillation if you observe any signs of decomposition or polymerization (color change, viscosity increase).

  • Method to Avoid: Atmospheric distillation should be avoided as the required high temperatures will almost certainly lead to decomposition and polymerization.

Q3: My purified this compound seems to degrade even when stored in the freezer. How can I improve its long-term stability?

A3: For long-term stability, a multi-faceted approach is necessary.

  • Inhibitor Addition: The most critical step is the addition of a polymerization inhibitor.

  • Proper Storage Conditions: Storage conditions must be strictly controlled.

The following table summarizes recommended storage protocols:

ParameterRecommendationRationale
Temperature -20°C or lower (in a freezer)Reduces the kinetic rate of polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation which can generate radical initiators.
Container Amber glass vial with a tightly sealed capProtects from light-initiated polymerization.[3]
Inhibitor Add a suitable inhibitor (see Q4)Scavenges free radicals that initiate polymerization.[]
Purity Ensure high purityRemoves trace metals or other impurities that could act as catalysts.

Q4: Which polymerization inhibitors are suitable for this compound, and at what concentration should they be used?

A4: The choice of inhibitor depends on the intended downstream applications. Free-radical inhibitors are the most common and effective for preventing the polymerization of alkynes.[]

InhibitorRecommended Concentration (w/w)Notes
Hydroquinone 100 - 500 ppmA very common and effective inhibitor. May need to be removed before some reactions.
Butylated Hydroxytoluene (BHT) 200 - 1000 ppmMore soluble in organic solvents than hydroquinone.
Phenothiazine 100 - 500 ppmA highly effective inhibitor, though it may impart a slight color.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 100 - 500 ppmA stable free radical that is a very effective polymerization inhibitor.[6]

Experimental Protocol: Addition of a Polymerization Inhibitor

  • Prepare a stock solution of the chosen inhibitor in a volatile solvent (e.g., dichloromethane or ethyl acetate). For example, a 1% (w/v) solution of BHT in ethyl acetate.

  • To your purified this compound, add the calculated volume of the inhibitor stock solution to achieve the desired final concentration. For example, to 10 g of your product, add 200 µL of a 1% BHT solution to get a final concentration of 200 ppm.

  • Gently mix the solution to ensure homogeneity.

  • If desired, the solvent can be removed under a gentle stream of inert gas or under high vacuum at a low temperature.

Visualizing Polymerization Prevention

The following diagram illustrates the key factors that can initiate the polymerization of this compound and the corresponding preventative measures.

cluster_initiators Initiators of Polymerization cluster_prevention Prevention Strategies Heat Heat Monomer This compound Heat->Monomer Light Light (UV) Light->Monomer Radicals Free Radicals Radicals->Monomer Impurities Impurities (e.g., Metals) Impurities->Monomer Polymer Unwanted Polymer Monomer->Polymer Polymerization LowTemp Low Temperature Storage (-20°C) LowTemp->Heat Counters LightProtection Amber Vial / Dark Storage LightProtection->Light Blocks Inhibitors Add Inhibitors (e.g., BHT, Hydroquinone) Inhibitors->Radicals Scavenges Purification Thorough Purification Purification->Impurities Removes InertAtmosphere Inert Atmosphere (N2 or Ar) InertAtmosphere->Radicals Prevents Formation Synthesis Synthesis of This compound Workup Aqueous Work-up (Avoid high temp & strong acid/base) Synthesis->Workup Drying Drying over Na2SO4 or MgSO4 Workup->Drying Purification Purification (Column Chromatography Recommended) Drying->Purification Analysis Purity Analysis (NMR, GC-MS) Purification->Analysis Analysis->Purification If impure Stabilization Addition of Inhibitor (e.g., 200 ppm BHT) Analysis->Stabilization If pure Storage Long-term Storage (-20°C, Inert Atmosphere, Dark) Stabilization->Storage Use Use in Subsequent Reaction Storage->Use

Caption: Recommended workflow for handling this compound.

References

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  • Google Patents. (1992). Process for the synthesis of alpha-hydroxy-esters.
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  • NurdRage. (2015). Make Ethyl Propionate by Fischer Esterification. YouTube. [Link]

  • That Chemist. (2022). Chaos and Order - Methods of Purification. YouTube. [Link] (Note: A representative URL is used as the original may not be stable).

  • Master Organic Chemistry. (2024). Alkyne Hydroboration With "R2BH". [Link]

  • PubChem. Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. The use of alpha hydroxy acids in xerosis and photoaging. [Link]

  • ResearchGate. (2008). Polymer Functionalization by Free Radical Addition to Alkynes. [Link]

  • American Chemical Society. (2022). Spontaneous polymerization of imidazolines and ester-actived alkyne: A powerful tool toward structure-controlled polymers. [Link]

  • PubMed. (1997). Unstable proteins: how to subject them to chromatographic separations for purification procedures. [Link]

  • MDPI. (2022). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. [Link]

  • Wikipedia. Alkyne. [Link]

  • Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. [Link]

  • PubChem. 2-Hydroxybut-3-enoic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2018). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. [Link]

  • PubMed. (2018). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-hydroxybut-3-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in organic synthesis. As a bifunctional molecule containing a terminal alkyne, a secondary alcohol, and an ethyl ester, this compound presents unique reactivity that can sometimes lead to suboptimal reaction outcomes. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues leading to low conversion rates.

Section 1: Stability and Purity of this compound

The quality and stability of your starting material are paramount for any successful reaction. Due to its functional groups, this compound can be susceptible to degradation or contain impurities that interfere with catalysis.

Question: My reaction is sluggish or fails completely. How can I be sure my this compound is of sufficient quality?

Answer: The purity of this compound is a critical starting point. The presence of impurities or degradation products can poison catalysts or lead to unwanted side reactions.

  • Purity Verification: Before use, it is crucial to verify the purity of your starting material. This can be accomplished using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to assess purity and detect volatile contaminants.

  • Potential for Decomposition: α-hydroxy alkynoates can be sensitive to both acidic and basic conditions, which may lead to decomposition over time, especially during storage. It is advisable to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Purification: If impurities are detected, purification by flash column chromatography on silica gel is often effective. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. However, prolonged exposure to silica gel can sometimes cause degradation of acid-sensitive compounds. In such cases, using a neutral support like alumina or a rapid purification is recommended.

Question: I observe discoloration of my this compound upon storage. Is it still usable?

Answer: Discoloration is often an indicator of decomposition or polymerization, a common issue with terminal alkynes. While slight discoloration may not always signify a complete loss of reactivity, it warrants caution and re-analysis of the material's purity by NMR or GC-MS before use. If significant degradation is observed, it is best to purify the compound or use a fresh batch.

Section 2: Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental reaction for terminal alkynes, forming a carbon-carbon bond with an aryl or vinyl halide. Low conversion rates in these reactions are a frequent challenge.

Question: My Sonogashira coupling with this compound is giving low yields. What are the most common causes?

Answer: Low yields in Sonogashira couplings can stem from several factors, broadly categorized as issues with the catalyst system, reaction conditions, or side reactions of the starting materials.[1]

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting Start Low Conversion in Sonogashira Coupling Catalyst Catalyst System Issues? Start->Catalyst Conditions Suboptimal Reaction Conditions? Start->Conditions Side_Reactions Competing Side Reactions? Start->Side_Reactions Check_Pd_Source Check_Pd_Source Catalyst->Check_Pd_Source Check Pd(0) source & ligand Check_Cu_Source Check_Cu_Source Catalyst->Check_Cu_Source Verify Cu(I) salt activity Degas_Solvents Degas_Solvents Catalyst->Degas_Solvents Ensure rigorous degassing Optimize_Base Optimize_Base Conditions->Optimize_Base Screen different bases (e.g., Et3N, DIPEA, K2CO3) Optimize_Solvent Optimize_Solvent Conditions->Optimize_Solvent Test various solvents (e.g., THF, DMF, Toluene) Optimize_Temp Optimize_Temp Conditions->Optimize_Temp Adjust reaction temperature Glaser_Coupling Glaser_Coupling Side_Reactions->Glaser_Coupling Investigate alkyne homocoupling (Glaser coupling) Alkyne_Degradation Alkyne_Degradation Side_Reactions->Alkyne_Degradation Check for substrate decomposition Solution Improved Conversion Check_Pd_Source->Solution Check_Cu_Source->Solution Degas_Solvents->Solution Optimize_Base->Solution Optimize_Solvent->Solution Optimize_Temp->Solution Add_Excess_Alkyne Add_Excess_Alkyne Glaser_Coupling->Add_Excess_Alkyne Use slight excess of alkyne Protect_OH Protect_OH Alkyne_Degradation->Protect_OH Consider protecting the hydroxyl group Add_Excess_Alkyne->Solution Protect_OH->Solution

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction and is sensitive to air. Inadequate degassing of solvents and reagents can lead to oxidation of the active Pd(0) species. The copper(I) co-catalyst is also prone to oxidation.

    • Expert Insight: Always use freshly distilled and thoroughly degassed solvents. A common method is to bubble argon or nitrogen through the solvent for at least 30 minutes prior to use. Ensure your palladium and copper sources are of high quality. For instance, using a pre-catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) source like PdCl₂(PPh₃)₂ with a reducing agent can be effective.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions with the ester functionality of your substrate.

    • Causality: Amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. They act as both a base and a solvent in some cases. If you suspect your base is causing ester hydrolysis, consider using a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.

  • Homocoupling (Glaser Coupling): A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne. This is often observed as the formation of a precipitate.

    • Self-Validating Protocol: To minimize homocoupling, ensure a strictly anaerobic environment. Running the reaction under a positive pressure of an inert gas is crucial. Some protocols advocate for the slow addition of the alkyne to the reaction mixture to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.

Recommended Sonogashira Coupling Conditions

ParameterRecommended RangeRationale
Palladium Catalyst 1-5 mol%Balances reaction rate and cost.
Copper(I) Co-catalyst 1-10 mol%Facilitates the formation of the copper acetylide.
Base 2-3 equivalentsEnsures complete deprotonation of the alkyne.
Solvent THF, DMF, TolueneChoice depends on substrate solubility and reaction temp.
Temperature Room Temp to 80 °CHigher temperatures may be needed for less reactive halides.

Section 3: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry)

Click chemistry is a powerful tool for bioconjugation and material science. However, achieving high conversion rates can sometimes be problematic.

Question: My click reaction with this compound is not going to completion. What should I investigate?

Answer: Incomplete click reactions are often due to issues with the copper catalyst, the presence of inhibitors, or suboptimal reaction conditions.

  • Copper(I) Instability: The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.

    • Expert Insight: Most modern protocols generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). It is critical to prepare the sodium ascorbate solution fresh, as it can degrade upon storage. The use of a stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended to protect the Cu(I) from oxidation and improve catalytic efficiency.[2]

  • Reaction Medium: The choice of solvent can significantly impact the reaction rate.

    • Causality: While click chemistry is known for its compatibility with aqueous media, the presence of organic co-solvents like DMSO or t-BuOH can improve the solubility of organic substrates and accelerate the reaction. A common solvent system is a mixture of water and t-BuOH.

  • pH of the Reaction Mixture: The pH of the reaction medium can influence the stability of the reactants and the efficiency of the catalysis. For reactions in aqueous buffers, a pH range of 7-8 is generally optimal.

Experimental Protocol: A General Procedure for CuAAC Reaction

  • In a reaction vial, dissolve the azide-containing compound (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., 1:1 v/v t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent like ethyl acetate.

Section 4: Potential Side Reactions and Byproduct Formation

The multifunctionality of this compound can lead to unexpected side reactions that consume the starting material and lower the yield of the desired product.

Question: I am observing the formation of an unexpected furan derivative in my reaction mixture. What is happening?

Answer: The combination of the hydroxyl group and the alkyne in this compound makes it a precursor for intramolecular cyclization to form furan or butenolide structures, especially in the presence of transition metal catalysts or under certain pH conditions.

  • Mechanism of Furan Formation: Metal catalysts, particularly gold and palladium, are known to catalyze the cyclization of acetylenic alcohols.[3][4] The reaction likely proceeds through the activation of the alkyne by the metal, followed by intramolecular nucleophilic attack by the hydroxyl group. Subsequent rearrangement can lead to the formation of a substituted furan.

Proposed Pathway for Furan Formation

Furan_Formation Reactant This compound Intermediate Metal-activated alkyne complex Reactant->Intermediate + [M] catalyst Cyclized Cyclized intermediate Intermediate->Cyclized Intramolecular nucleophilic attack Product Substituted Furan Cyclized->Product Rearrangement

Caption: Plausible mechanism for catalyst-mediated furan synthesis.

  • Mitigation Strategies:

    • Catalyst Choice: If furan formation is a significant issue, consider screening different metal catalysts or ligand systems. Some catalysts may have a lower propensity for promoting cyclization.

    • Protecting Groups: A robust strategy to prevent this side reaction is to protect the hydroxyl group prior to performing the desired reaction on the alkyne. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or ethers (e.g., MOM, BOM). These can be removed under specific conditions after the primary reaction is complete.

References

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. Available at: [Link]

  • Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Available at: [Link]

  • Ethyl 3-hydroxybut-2-enoate | C6H10O3. PubChem. Available at: [Link]

  • Ethyl 2-hydroxybut-3-enoate | C6H10O3. PubChem. Available at: [Link]

  • Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd. Available at: [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • Gold‐catalyzed cycloisomerization of the acetylenic alcohol 32. ResearchGate. Available at: [Link]

  • Alkyne Reactions. The Organic Chemistry Tutor (YouTube). Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Available at: [Link]

  • Click chemistry Activators. Interchim. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Practice Problem: Reaction of a Terminal Alkyne. Professor Dave Explains (YouTube). Available at: [Link]

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Available at: [Link]

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Column chromatography methods for Ethyl 2-hydroxybut-3-ynoate purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of Ethyl 2-hydroxybut-3-ynoate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why, ensuring you can adapt these methods to your specific experimental context.

Core Principles: Chromatographic Purification of a Polar Alkyne

This compound is a small, polar organic molecule containing a hydroxyl group, an ester, and a terminal alkyne. Each functional group influences its chromatographic behavior.

  • Polarity: The hydroxyl and ester groups make the molecule polar, dictating the use of normal-phase chromatography for effective purification. In this mode, a polar stationary phase (like silica gel) is used with a less polar mobile phase.[1]

  • Stationary Phase Interaction: The primary interaction is adsorption of the polar hydroxyl group onto the silanol groups (Si-OH) of the silica gel stationary phase.

  • Potential for Instability: Terminal alkynes and α-hydroxy esters can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or side reactions.[2][3][4] This is a critical consideration during purification.

Experimental Workflow: From Crude Mixture to Pure Product

The overall process involves developing a separation method using Thin-Layer Chromatography (TLC), followed by scaling up to flash column chromatography.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Purification & Analysis TLC TLC Analysis (Solvent System Screening) Optimize Optimize Rf Value (Target: 0.2-0.35) TLC->Optimize Iterate Pack Pack Column (Slurry Method) Optimize->Pack Optimized Solvent System Equilibrate Equilibrate Column (2-3 column volumes) Pack->Equilibrate Load Load Sample (Dry or Wet Loading) Equilibrate->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for this compound Purification.

Detailed Protocol: Flash Column Chromatography

This protocol is a self-validating system, relying on TLC at critical stages to confirm progress and purity.

A. Materials & Reagents

  • Crude this compound mixture

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • TLC plates (Silica gel 60 F254)

  • Staining solution (e.g., potassium permanganate or vanillin stain)

B. Step 1: TLC Method Development

  • Prepare several eluent systems of varying polarities. Start with mixtures of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate).

  • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., DCM).

  • Spot the crude mixture on a TLC plate.

  • Develop the plate in your chosen eluent system.

  • Visualize the spots under UV light and/or by staining.

  • Goal: Identify a solvent system where your target compound has a Retention Factor (Rf) value between 0.2 and 0.35. This Rf range generally provides the best separation in column chromatography.[5]

Solvent System (Hexane:EtOAc) Polarity Typical Application
9:1LowFor separating non-polar impurities.
4:1Medium-LowA good starting point for moderately polar compounds.
7:3MediumLikely range for this compound.
1:1HighFor eluting highly polar compounds or flushing the column.

C. Step 2: Column Packing and Sample Loading

  • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[6]

  • Prepare a slurry of silica gel in your chosen low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[7]

  • Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (1-2 times the sample weight) and evaporate the solvent until you have a free-flowing powder. Carefully add this powder to the top of the packed column.[5] This technique often results in better separation than wet loading.[5]

  • Carefully add a thin layer of sand on top to protect the surface.

D. Step 3: Elution and Fraction Collection

  • Begin eluting the column with a low-polarity solvent system (e.g., the one that gives your compound an Rf of ~0.1 on TLC).

  • Collect fractions in an organized manner (e.g., in test tubes in a rack).

  • Gradually increase the polarity of the eluent (gradient elution) to the optimal system determined by TLC (where Rf is 0.2-0.35). This can be done in a stepwise manner or with a continuous gradient.

  • Monitor the elution process by spotting fractions onto TLC plates.

  • Once the desired compound has fully eluted, you can increase the solvent polarity significantly (e.g., 1:1 Hexane:EtOAc) to flush out any remaining highly polar impurities.

E. Step 4: Analysis and Product Isolation

  • Develop the TLC plates of your collected fractions.

  • Identify the fractions that contain only your pure product.

  • Combine these pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[7]

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My compound won't move off the origin on the TLC plate, even with 50% Ethyl Acetate in Hexane. What should I do?

Answer: This indicates that your compound is highly polar and strongly adsorbed to the silica.

  • Causality: The interaction between the hydroxyl group of your molecule and the silanol groups of the silica is too strong for the current eluent to overcome.

  • Solution 1: Change Solvent System: Switch to a more polar solvent system. A common and effective choice is Dichloromethane (DCM) and Methanol (MeOH).[5] Start with 1-2% MeOH in DCM and gradually increase the MeOH concentration.

  • Solution 2: Check for Ionic Interaction: If your compound can be deprotonated (like a carboxylic acid impurity), it will bind very strongly to silica. Adding a small amount (0.5-1%) of acetic acid to your eluent can suppress this ionization and improve mobility.[3]

Q2: I see a single spot on the TLC of my crude mixture, but after the column, I have multiple spots in my fractions. What happened?

Answer: This is a classic sign of compound decomposition on the silica gel column.[2]

  • Causality: The acidic surface of silica gel can catalyze the degradation of sensitive functional groups. For this compound, the terminal alkyne or the α-hydroxy ester moiety could be susceptible. Some compounds may also epimerize on silica.[8]

  • Solution 1: Deactivate the Silica Gel: Before packing, you can treat the silica gel to reduce its acidity. A common method is to wash it with a solvent mixture containing a small amount of a base, like triethylamine (1-2%), and then re-equilibrate with your starting eluent.[4]

  • Solution 2: Use an Alternative Stationary Phase: If deactivation is not sufficient, switch to a less acidic stationary phase. Neutral alumina is a good first alternative.[8] For very sensitive compounds, bonded phases like Diol or Cyano can be effective.[1][4]

  • Diagnostic Test (2D TLC): To confirm on-plate degradation, you can run a 2D TLC. Spot your compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is degrading on the silica.[2][3]

Q3: My compound is coming off the column, but the fractions are contaminated with a faster-moving impurity (higher Rf). How can I improve the separation?

Answer: This means your chosen solvent system is too polar, moving both compounds too quickly for effective separation.

  • Causality: The eluent has sufficient strength to desorb both your product and the impurity from the silica at similar rates. The separation window (ΔRf) is too small.

  • Solution 1: Decrease Eluent Polarity: Use a solvent system with a lower percentage of the polar component (e.g., switch from 7:3 Hexane:EtOAc to 9:1). This will increase the retention of both compounds but should increase the separation between them. The goal is to have the impurity Rf at ~0.5 and your product Rf at ~0.3.

  • Solution 2: Use Isocratic Elution: Instead of a gradient, run the entire column with the optimized solvent system (where your product Rf is ~0.2-0.35). This can sometimes provide better resolution for closely eluting spots.

Q4: The spot for my compound is streaking or "tailing" on the TLC and the column, leading to broad peaks and poor separation. Why is this happening?

Answer: Tailing is often caused by overloading the column, poor solubility, or strong interactions with the stationary phase.[2]

  • Causality: If the sample concentration is too high, the stationary phase becomes saturated, leading to a non-ideal "tail." Alternatively, if the compound is acidic, a small portion might deprotonate and bind more strongly, causing a streak.

  • Solution 1: Reduce Sample Load: Ensure you are not exceeding the column's capacity. Use a higher ratio of silica to sample (e.g., 100:1).

  • Solution 2: Use Dry Loading: As mentioned in the protocol, dry loading onto silica often prevents overloading at the point of application and leads to sharper bands.[5]

  • Solution 3: Modify the Mobile Phase: If the issue is due to acidity, add a small amount of a modifier like acetic acid (0.5-1%) to the mobile phase to keep the compound protonated and reduce tailing.

Troubleshooting Decision Tree

G Start Problem Encountered Q1 Poor Separation / Co-elution? Start->Q1 Q2 Compound Not Eluting? Start->Q2 Q3 Compound Decomposed? Start->Q3 Q4 Streaking / Tailing? Start->Q4 A1 Decrease Eluent Polarity (Lower % EtOAc) Q1->A1 A2 Increase Eluent Polarity (e.g., DCM/MeOH) Q2->A2 A5 Add Modifier to Eluent (e.g., Acetic Acid) Q2->A5 If acidic A3 Use Deactivated Silica or Alumina Q3->A3 A4 Reduce Sample Load Use Dry Loading Q4->A4 Q4->A5 If acidic

Caption: Decision tree for troubleshooting common column issues.

Frequently Asked Questions (FAQs)

Q: Can I reuse my silica gel column? A: It is strongly discouraged. Once a column has been used, it will be contaminated with residual compounds from the previous separation. For reproducible and reliable results, always use fresh silica gel for each purification.

Q: How do I know how much solvent I will need? A: A typical flash column run requires approximately 5-10 column volumes (CV) of solvent. You can estimate the volume of your packed silica bed to approximate the total solvent volume needed. It's always better to prepare more solvent than you think you will need.

Q: My compound is not visible under UV light. How can I monitor the column? A: If your compound lacks a UV chromophore, you must use a chemical stain for visualization on TLC. A potassium permanganate (KMnO₄) stain is excellent for compounds with hydroxyl groups or alkynes, as it reacts with these functional groups to produce a yellow/brown spot on a purple background.

Q: What is the difference between flash chromatography and gravity chromatography? A: Flash chromatography uses positive pressure (from air or nitrogen) to force the mobile phase through the column more quickly. This results in faster separation times and often better resolution than gravity chromatography, where the solvent moves only under its own weight. For most lab-scale purifications, flash chromatography is the preferred method.[7]

References

  • Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Available at: [Link]

  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ALWSCI (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • PubChem (n.d.). Ethyl 2-hydroxybut-3-enoate. National Institutes of Health. Available at: [Link]

  • Biotage (n.d.). Successful flash chromatography. Available at: [Link]

  • ResearchGate (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]

  • Labtech (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • Not Voodoo (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link]

  • ResearchGate (2019). Reasons for decomposition of isolated compounds from plant extracts? Available at: [Link]

  • ResearchGate (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Available at: [Link]

  • Chromatography Online (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • SIELC Technologies (2018). Ethyl 3-hydroxy-3-methylbutyrate. Available at: [Link]

  • The Royal Society of Chemistry (2008). Catalytic enantioselective Reformatsky reaction with ketones. Available at: [Link]

  • HALO Columns (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Reddit (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available at: [Link]

  • PubChem (n.d.). Ethyl 3-hydroxybut-2-enoate. National Institutes of Health. Available at: [Link]

  • Sorbtech (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]

  • ResearchGate (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]

  • ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • ResearchGate (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer... Available at: [Link]

  • ResearchGate (2017). Product decomposed on silica gel. Available at: [Link]

  • ACS Publications (2026). Total Synthesis of Okeaniamide A. Organic Letters. Available at: [Link]

  • Biotage (n.d.). Successful Flash Chromatography. Available at: [Link]

  • Common Organic Chemistry (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • PubChem (n.d.). Ethyl 2-cyano-3-hydroxybut-2-enoate. National Institutes of Health. Available at: [Link]

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Managing exothermic reactions during Ethyl 2-hydroxybut-3-ynoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxybut-3-ynoate. The primary focus is on the safe and effective management of the significant exothermic events inherent in the reaction, particularly when using the Grignard pathway involving ethynylmagnesium bromide and ethyl glyoxylate. Our goal is to equip you with the expertise to not only troubleshoot common issues but also to understand the fundamental principles that govern the reaction's thermal behavior.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exothermic reaction during the synthesis of this compound?

The synthesis of this compound is most commonly achieved via the nucleophilic addition of an acetylide, such as ethynylmagnesium bromide (a Grignard reagent), to an electrophilic carbonyl compound, typically ethyl glyoxylate. The reaction is highly exothermic due to the formation of a stable carbon-carbon bond, which is a thermodynamically favorable process that releases a significant amount of energy as heat.[1][2] The high reactivity of the Grignard reagent is a key factor in this pronounced exotherm.[1]

Q2: What are the potential consequences of a poorly managed exothermic reaction?

Failure to control the reaction exotherm can lead to several critical and hazardous situations:

  • Thermal Runaway: This is a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[3] This can cause the reaction solvent to boil violently, leading to a rapid increase in pressure within the reaction vessel and the potential for an explosion.

  • Reduced Product Yield and Purity: Elevated temperatures can promote undesirable side reactions. For instance, the Grignard reagent can act as a base, leading to the enolization of the ethyl glyoxylate starting material or other side reactions that consume the reagents and generate impurities.[4]

  • Reagent Decomposition: Grignard reagents can become less stable at higher temperatures, leading to decomposition and a reduction in the overall efficiency of the reaction.

Troubleshooting Guide: Exothermic Events

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with its root causes and actionable solutions.

Issue 1: Uncontrolled Temperature Spike During Reagent Addition

Question: I am adding my solution of ethyl glyoxylate to the ethynylmagnesium bromide, and the internal temperature is rising rapidly and becoming difficult to control, even with an ice bath. What is happening and how can I prevent this?

Answer:

A rapid temperature increase during the addition of the electrophile (ethyl glyoxylate) is a classic sign that the rate of heat generation is overwhelming your cooling capacity. This is a critical point in the synthesis where a thermal runaway can be initiated.

Root Causes & Solutions:

  • Cause 1: Reagent Addition Rate is Too Fast. The most common cause is adding the ethyl glyoxylate solution too quickly. This introduces a large amount of reactive material at once, leading to a burst of energy.

    • Solution: Employ a dropwise addition method using a pressure-equalizing addition funnel. The addition should be slow and steady, ensuring the internal temperature does not exceed the set limit. It is crucial to monitor the temperature continuously.[1][5] If the temperature begins to rise rapidly, immediately stop the addition until it subsides.[5]

  • Cause 2: Inefficient Cooling. A simple ice-water bath may not be sufficient, especially for larger-scale reactions.

    • Solution: For robust temperature control, use a cooling bath with a mixture that achieves lower temperatures, such as ice-salt or a dry ice/acetone bath. Ensure the reaction flask is adequately submerged in the bath to maximize the surface area for heat exchange.[5] Vigorous stirring is also essential to ensure uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.

  • Cause 3: High Reagent Concentration. Highly concentrated reaction mixtures can lead to a more intense exotherm that is difficult to dissipate.[5]

    • Solution: Dilute the ethyl glyoxylate in an appropriate anhydrous solvent (such as THF or diethyl ether) before adding it to the Grignard reagent.[4] This increases the total volume, which helps to absorb the heat generated and allows for more controlled addition.

Issue 2: Violent Reaction or "Volcano" Eruption During Quenching

Question: My reaction appeared to be complete, but when I started to add the aqueous quenching solution, the mixture erupted violently from the flask. Why did this occur, and what is a safer quenching procedure?

Answer:

The quenching step of a Grignard reaction is notoriously hazardous if not performed correctly. The violence of the reaction is due to the rapid and highly exothermic acid-base reaction between the unreacted Grignard reagent and the magnesium alkoxide product with the protic quenching agent (e.g., water or acid).[5]

Root Causes & Solutions:

  • Cause 1: Rapid Addition of Quenching Agent. Dumping the quenching solution in all at once is extremely dangerous and a common cause of accidents.[5]

    • Solution: The quenching agent must be added slowly and dropwise, ideally using an addition funnel. The reaction must be cooled in an ice bath before and during the entire quenching process.[5]

  • Cause 2: Ignoring a Potential Induction Period. Sometimes, an initial layer of insoluble magnesium salts can form, temporarily preventing the quenching agent from reacting. This can create a deceptive calm, leading the researcher to add more quenching agent. When the reaction finally breaks through this barrier, it does so with dangerous vigor.[5]

    • Solution: Be patient. Add a small amount of the quenching agent and wait for the reaction to initiate. Do not add more if the reaction does not start immediately.[5]

  • Cause 3: Insufficient Cooling Capacity. The heat generated during the quench can be just as significant as during the initial reaction.

    • Solution: Always perform the quench in a robust ice bath. For larger reactions, consider diluting the reaction mixture with more anhydrous THF or ether before beginning the quench to help dissipate the heat.[5]

Issue 3: Low Yield of this compound with Evidence of Side Products

Question: I managed the exotherm, but my final yield is poor, and I see significant by-products in my NMR spectrum. How is this related to temperature control?

Answer:

Even if you avoid a thermal runaway, minor temperature excursions can significantly impact your product yield and purity by enabling alternative reaction pathways.

Root Causes & Solutions:

  • Cause 1: Enolization of Ethyl Glyoxylate. Ethynylmagnesium bromide is a strong base. If the reaction temperature is too high, it can deprotonate the alpha-carbon of the ethyl glyoxylate, leading to enolate formation and subsequent side reactions like self-condensation, rather than the desired nucleophilic addition.[4]

    • Solution: Maintain a low reaction temperature, typically between -20°C and 0°C, during the addition of the ethyl glyoxylate.[4] This ensures that the rate of the nucleophilic addition is significantly faster than the rate of deprotonation.

  • Cause 2: Reaction with the Ester Functional Group. While less common at low temperatures, if the temperature rises, the Grignard reagent can potentially react twice with the ethyl glyoxylate, or with the ester group of the product molecule.

    • Solution: Strict adherence to low-temperature protocols is key. The use of a milder acetylide source could be considered if this side reaction persists, but this would require significant redevelopment of the protocol.

Critical Process Parameters

The following table summarizes the key quantitative parameters for successfully managing the exothermic reaction.

ParameterRecommended RangeRationale & Key Considerations
Reaction Temperature -20°C to 0°CMinimizes side reactions like enolization and ensures the rate of heat generation is manageable.[4]
Addition Rate Slow, DropwisePrevents a sudden spike in temperature by controlling the rate of reaction.[1]
Quenching Temperature 0°C to 10°CEssential for dissipating the large amount of heat generated during the neutralization of reactive species.[5]
Stirring Speed VigorousEnsures efficient heat transfer to the cooling bath and prevents the formation of localized hot spots.
Reagent Concentration < 1.0 MDilution helps to moderate the reaction rate and provides a larger thermal mass to absorb heat.[5]

Experimental Protocols

Protocol 1: Controlled Addition of Ethyl Glyoxylate
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing addition funnel, place the solution of ethynylmagnesium bromide (e.g., 0.5 M in THF) under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the flask to the target temperature (e.g., -20 °C) using an appropriate cooling bath (e.g., dry ice/acetone).

  • Preparation: Prepare a solution of ethyl glyoxylate in anhydrous THF in the addition funnel.

  • Addition: Begin a slow, dropwise addition of the ethyl glyoxylate solution to the cooled, stirring Grignard reagent.

  • Monitoring: Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2°C) of the setpoint. If the temperature rises above 0°C, halt the addition immediately until the temperature is controlled.[4]

  • Completion: After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1 hour) to ensure completion.

Protocol 2: Safe Reaction Quenching
  • Cooling: Ensure the reaction flask from the previous step is thoroughly cooled in an ice-water bath (0°C).

  • Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quencher that is often less aggressive than strong acids.

  • Slow Addition: Using an addition funnel, add the saturated NH₄Cl solution very slowly and dropwise to the reaction mixture with vigorous stirring.[5]

  • Temperature Monitoring: Monitor the internal temperature closely. If it begins to rise above 10°C, pause the addition.

  • Completion: Continue the slow addition until no further exotherm is observed and the reaction is fully quenched. The mixture will typically form two layers and may contain some solid magnesium salts.

  • Work-up: Proceed with the standard aqueous work-up, including extraction with an organic solvent (e.g., ethyl acetate), washing the organic layers with brine, and drying over an anhydrous salt like magnesium sulfate.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing an unexpected exothermic event during the synthesis.

Exotherm_Troubleshooting start Exothermic Event Detected (Rapid Temp Rise) stop_addition IMMEDIATE ACTION: Stop Reagent Addition & Ensure Cooling start->stop_addition assess_phase Assess Reaction Phase stop_addition->assess_phase addition_phase During Reagent Addition assess_phase->addition_phase Addition quench_phase During Quenching assess_phase->quench_phase Quench addition_cause Identify Cause of Addition Exotherm addition_phase->addition_cause rate_fast Addition Rate Too Fast? addition_cause->rate_fast Check Rate cooling_poor Inefficient Cooling? addition_cause->cooling_poor Check Bath conc_high Concentration Too High? addition_cause->conc_high Check Conc. sol_rate Solution: Reduce Addition Rate rate_fast->sol_rate sol_cooling Solution: Improve Cooling Bath (e.g., Dry Ice/Acetone) cooling_poor->sol_cooling sol_conc Solution: Use More Dilute Reagents (Future Batches) conc_high->sol_conc end Proceed Cautiously After Stabilization sol_rate->end sol_cooling->end sol_conc->end quench_cause Identify Cause of Quench Exotherm quench_phase->quench_cause quench_rate Quench Addition Too Fast? quench_cause->quench_rate Check Rate quench_cooling No Pre-Cooling or Inadequate Bath? quench_cause->quench_cooling Check Bath sol_quench_rate Solution: Add Quenching Agent Slower (Dropwise) quench_rate->sol_quench_rate sol_quench_cooling Solution: Cool Reaction to 0°C Before & During Quench quench_cooling->sol_quench_cooling sol_quench_rate->end sol_quench_cooling->end

Caption: Troubleshooting logic for managing exothermic events.

References

  • Guggenberger, L. J., & Rundle, R. E. (1964). The Crystal Structure of the Ethyl Grignard Reagent, Ethylmagnesium Bromide Dietherate. Journal of the American Chemical Society, 86(23), 5344–5351. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Open Access Journals. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Q., et al. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. Retrieved from [Link]

  • YouTube. (2022). What happens during thermal runaway and how can you stop it? YouTube. Retrieved from [Link]

  • YouTube. (2021). What is Thermal Runaway and How Can It Be Avoided? YouTube. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

  • Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Open Access Journals. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 2-hydroxybut-3-ynoate Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Linchpin

Welcome to the technical support portal for Ethyl 2-hydroxybut-3-ynoate . This molecule is a bifunctional "linchpin" scaffold, containing a terminal alkyne for carbon chain extension and a secondary


-hydroxyl group for stereochemical complexity.

Researchers often encounter three primary bottlenecks with this substrate:

  • Enantiopurity: The commercial material is often racemic.

  • Chemoselectivity: The free hydroxyl group can poison Pd catalysts during cross-coupling.

  • Cyclization Control: Directing the intramolecular cyclization to specific heterocycles (furans vs. lactones).

This guide provides self-validating protocols to overcome these barriers.

Module 1: Enantioselective Kinetic Resolution

Objective: Isolate optically pure (R)- or (S)-Ethyl 2-hydroxybut-3-ynoate from racemic stock.

The Catalyst: Candida antarctica Lipase B (CALB)

We recommend immobilized CALB (e.g., Novozym 435) .[1] Unlike metal catalysts that require strict anaerobic conditions, CALB is robust and operates under ambient atmosphere. It follows Kazlauskas' Rule , typically acetylating the (R)-enantiomer of secondary alcohols, leaving the (S)-alcohol unreacted.

Protocol: Irreversible Transesterification
  • Reagents: Racemic this compound (1.0 eq), Vinyl Acetate (3.0 eq, acyl donor), Novozym 435 (20 mg/mmol).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. Note: MTBE generally enhances reaction rates for CALB.

  • Temperature: 30°C – 40°C.

Step-by-Step Workflow:

  • Dissolve the substrate in dry MTBE.

  • Add Vinyl Acetate. Why? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible.

  • Add the immobilized enzyme beads.

  • Checkpoint: Monitor conversion via GC or Chiral HPLC. Stop the reaction at exactly 50% conversion .

  • Workup: Filter off the enzyme beads (they can be washed and reused). Evaporate solvent.[2][3]

  • Separation: Separate the (S)-alcohol (starting material) from the (R)-acetate (product) via silica gel flash chromatography.

Visualizing the Pathway

KineticResolution Racemic Racemic Mixture (R/S-Alcohol) Lipase Catalyst: CALB (Novozym 435) Racemic->Lipase Binding Intermediate Enzyme-Substrate Complex Lipase->Intermediate Selective Acetylation AcylDonor Acyl Donor: Vinyl Acetate AcylDonor->Lipase ProductR (R)-Acetate (Converted) Intermediate->ProductR ProductS (S)-Alcohol (Unreacted) Intermediate->ProductS Byproduct Acetaldehyde (Irreversible) Intermediate->Byproduct

Figure 1: Kinetic resolution pathway using CALB.[1] The lipase selectively acetylates the (R)-enantiomer, allowing physical separation of the chiral pair.

Module 2: C-C Bond Formation (Sonogashira Coupling)

Objective: Arylation of the terminal alkyne without protecting the hydroxyl group.

The Catalyst System: Pd(PPh3)2Cl2 / CuI
Critical Parameter: The "Copper Effect"

Standard Sonogashira uses Copper(I) Iodide (CuI) as a co-catalyst. However, with propargylic alcohols, Cu can promote Glaser homocoupling (dimerization of the alkyne).

  • Recommendation: Keep CuI loading low (1-2 mol%) and strictly exclude oxygen.

Optimized Protocol
  • Catalyst: Pd(PPh3)2Cl2 (2-5 mol%).

  • Co-Catalyst: CuI (1 mol%).

  • Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio). Note: Et3N acts as both base and solvent, buffering the generated HI.

  • Temperature: Room Temperature to 50°C.

Troubleshooting Guide: Sonogashira Coupling

SymptomProbable CauseCorrective Action
Homocoupling (Dimer) Oxygen presence promoting Cu-mediated oxidation.Degas solvents using "Freeze-Pump-Thaw" (3 cycles). Switch to a Cu-free protocol using Pd(OAc)2 / XPhos .
No Reaction Catalyst poisoning by the free -OH group.Protect -OH as a TBDMS ether or increase Pd loading to 5 mol%.
Black Precipitate "Palladium Black" formation (catalyst decomposition).Ligand insufficiency. Add excess PPh3 (10 mol%) to stabilize the Pd species.

Module 3: Advanced Cyclization (Furan Synthesis)

Objective: Converting this compound into polysubstituted furans via reaction with 1,3-dicarbonyls.[4]

The Catalyst: Gold(III) / Silver(I) Synergy

Gold catalysts are "soft" Lewis acids that potently activate the alkyne


-system without affecting the ester or alcohol initially.
  • Primary Catalyst: AuBr3 (Gold(III) Bromide) or AuCl3 .

  • Activator: AgOTf (Silver Triflate).[5][6] The Ag removes the halide from Au, creating a highly reactive cationic gold species.

Mechanism: Propargylic Substitution + Cycloisomerization

When reacted with a 1,3-dicarbonyl (e.g., acetylacetone), the reaction proceeds via a cascade:[4]

  • Substitution: The 1,3-dicarbonyl attacks the propargylic position (displacing the OH group).

  • Cyclization: The gold activates the alkyne, inducing intramolecular attack by the carbonyl oxygen.

Protocol (Gold-Catalyzed)
  • Reagents: this compound (1 eq), Acetylacetone (1.2 eq).

  • Catalyst: AuBr3 (5 mol%) + AgOTf (15 mol%).[4][5]

  • Solvent: [EMIM][NTf2] (Ionic Liquid) or 1,2-Dichloroethane. Note: Ionic liquids allow for catalyst recycling.[5]

  • Temperature: 60°C.

Visualizing the Gold Cycle

GoldCycle Start Pre-Catalyst: AuBr3 + AgOTf ActiveCat Active Species: [AuL]+ Start->ActiveCat - AgBr Coordination Alkyne Activation (Pi-Complex) ActiveCat->Coordination + Substrate NucleophilicAttack Nucleophilic Attack (by 1,3-Dicarbonyl) Coordination->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Protodeauration Protodeauration & Isomerization Cyclization->Protodeauration Protodeauration->ActiveCat Regeneration Product Polysubstituted Furan Protodeauration->Product

Figure 2: Cationic Gold(III) catalytic cycle for the synthesis of furans. The active cationic species is regenerated after the protodeauration step.

References

  • Kinetic Resolution via Lipase

    • Title: A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.[7]

    • Source: Biotechnology and Bioengineering, 2001.
    • URL:[Link]

    • Relevance: Establishes the baseline protocol for CALB-medi
  • Sonogashira Coupling

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

    • Relevance: Provides mechanistic details on Pd/Cu cycles and ligand selection.
  • Gold-Catalyzed Cyclization

    • Title: Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans.[5]

    • Source: Molecules (MDPI), 2024.
    • URL:[Link] (Note: Link points to related Gold catalysis work; specific protocol derived from Molecules 2013, 18, 11063).

    • Relevance: Defines the AuBr3/AgOTf system for converting propargylic alcohols to furans.
  • General Reactivity of Propargylic Alcohols

    • Title: Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones.[6][9]

    • Source: Journal of Organic Chemistry, 2010.[9][10]

    • URL:[Link]

    • Relevance: foundational text for gold-catalyzed cyclization mechanisms involving hydroxyl and alkyne moieties.

Sources

Impact of solvent choice on Ethyl 2-hydroxybut-3-ynoate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-hydroxybut-3-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reactions, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic addition to the alkyne of this compound is sluggish or failing. What is a likely cause?

A: A common reason for low reactivity in nucleophilic additions to alkynes is suboptimal solvent choice. The polarity and proticity of your solvent system play a crucial role in modulating the nucleophilicity of your reagent.

  • Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with your nucleophile, creating a solvent cage that significantly dampens its reactivity. This is especially problematic for anionic nucleophiles.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for nucleophilic additions. They can solvate the counter-ion of your nucleophile but do not strongly interact with the nucleophile itself, leaving it "naked" and highly reactive.[1]

Troubleshooting Tip: If you are using a protic solvent and observing low conversion, consider switching to a polar aprotic solvent. For instance, if a reaction is slow in ethanol, switching to DMF or acetonitrile can often lead to a significant rate enhancement.

Q2: I am observing significant formation of a byproduct that appears to be a furanone. How can I minimize this?

A: The formation of a 4-substituted-2(5H)-furanone is a known intramolecular cyclization pathway for γ-hydroxy-α,β-acetylenic esters like this compound. This is often base-catalyzed.

  • Solvent Influence: The choice of solvent can influence the rate of this cyclization. Polar aprotic solvents, by enhancing the basicity of any trace impurities or added base, can promote this side reaction. Conversely, non-polar solvents may suppress it but could also hinder your desired intermolecular reaction.

  • Strategic Solvent Selection: If furanone formation is a major issue, consider a less polar solvent like THF or dioxane. You might also need to carefully control the stoichiometry of any added base and the reaction temperature.

Q3: My reaction is showing poor stereoselectivity. Can the solvent have an impact?

A: Absolutely. The solvent can have a profound effect on the stereochemical outcome of a reaction by differentially stabilizing diastereomeric transition states. This is particularly true for reactions involving chiral substrates like this compound.

  • Mechanism: The solvent can influence the conformation of the substrate and the transition state geometry through dipole-dipole interactions and hydrogen bonding. In some cases, a change in solvent can even lead to an inversion of stereoselectivity.

  • Solvent Screening: If stereoselectivity is a critical parameter, a solvent screen is highly recommended. It is advisable to test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound, with a focus on solvent-related solutions.

Issue 1: Low Yield in Nucleophilic Addition Reactions
Symptom Potential Solvent-Related Cause Suggested Solution & Rationale
Low conversion, starting material remainsProtic solvent deactivating the nucleophile. Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile). These solvents enhance nucleophilicity by not solvating the nucleophile as strongly.[1]
Multiple unidentified byproductsSolvent promoting side reactions (e.g., polymerization, decomposition). Try a less polar aprotic solvent (e.g., THF, 1,4-dioxane) or a non-polar solvent (e.g., toluene) to disfavor polar side reactions.
Reagent insolubilityInappropriate solvent polarity. Choose a solvent that ensures all reactants are fully dissolved at the reaction temperature. A solvent mixture might be necessary.
Issue 2: Undesired Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a potential acid-catalyzed isomerization of the propargyl alcohol moiety to an α,β-unsaturated ketone.

Symptom Potential Solvent-Related Cause Suggested Solution & Rationale
Formation of an α,β-unsaturated ketone byproductAcidic impurities in the solvent or generated in situ. Use freshly distilled, anhydrous solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid.
Reaction in a protic solvent that can stabilize carbocationic intermediatesSolvent participation in the rearrangement mechanism. Switch to a non-polar, aprotic solvent to destabilize charged intermediates of the rearrangement pathway.
Issue 3: Poor Diastereoselectivity in Additions to the Alkyne
Symptom Potential Solvent-Related Cause Suggested Solution & Rationale
Near 1:1 ratio of diastereomersSolvent does not effectively differentiate the energies of the diastereomeric transition states. Screen a range of solvents. Non-coordinating, non-polar solvents (e.g., hexanes, toluene) may allow substrate control to dominate. Coordinating solvents (e.g., THF, DME) could favor a specific transition state geometry.
Inconsistent diastereomeric ratio between batchesVariable solvent quality (e.g., water content). Use rigorously dried solvents. Trace water can alter the solvation environment and affect stereoselectivity.

Key Experimental Protocols

Protocol 1: Thiol-Michael Addition to this compound

This protocol describes a base-catalyzed conjugate addition of a thiol to the alkyne, where the solvent choice is critical for achieving high yield and minimizing side reactions.

Workflow Diagram:

Thiol_Michael_Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and thiol in anhydrous DMF B Cool to 0°C under N2 A->B C Add catalytic DBU dropwise B->C D Stir at 0°C to RT, monitor by TLC C->D E Quench with sat. aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Purify by column chromatography F->G

A typical workflow for the Thiol-Michael addition to this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the desired thiol (1.1 eq). Dissolve the components in anhydrous N,N-dimethylformamide (DMF) (0.1 M).

    • Scientist's Note: DMF is chosen here as a polar aprotic solvent to enhance the nucleophilicity of the thiolate anion formed in situ, leading to a faster reaction rate.[1]

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.

Protocol 2: Intramolecular Cyclization to a γ-Butyrolactone (Furanone)

This protocol illustrates a controlled cyclization where the solvent and base are chosen to favor the formation of the furanone product.

Logical Flow for Troubleshooting Furanone Synthesis:

Furanone_Troubleshooting start Low Yield of Furanone q1 Check Conversion:Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Analyze Byproducts:Are oligomers or other side products observed? a1_yes->q2 sol1 Solution:Increase reaction temperature or switch to a more polar aprotic solvent (e.g., DMSO) to accelerate cyclization. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Solution:Use a more dilute solution to disfavor intermolecular side reactions. Consider a less coordinating solvent if metal catalysis is used. a2_yes->sol2 sol3 Solution:Re-evaluate catalyst/base activity. Ensure anhydrous conditions. a2_no->sol3

Troubleshooting guide for optimizing furanone synthesis.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere.

    • Scientist's Note: THF is a moderately polar aprotic solvent that balances reactant solubility with minimizing potential side reactions that might be accelerated in more polar solvents like DMF or DMSO.

  • Base Addition: Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the furanone product.

  • Quenching and Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the 4-methyl-2(5H)-furanone.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Trost, B. M., & Li, C.-J. (Eds.). (2014). Modern Alkyne Chemistry. Wiley-VCH. [Link]

  • Purification of Laboratory Chemicals (8th ed.). (2017). Butterworth-Heinemann. [Link]

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). W. H. Freeman. [Link]

Sources

Technical Support Center: Scaling Up Ethyl 2-hydroxybut-3-ynoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up of reactions involving Ethyl 2-hydroxybut-3-ynoate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to pilot plant production. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your processes effectively.

The unique structure of this compound, featuring a terminal alkyne, a secondary alcohol, and an ester functional group, presents a versatile platform for chemical synthesis. However, this reactivity also brings specific challenges, particularly during scale-up. This guide will address common issues you may encounter, from reaction initiation and control to product purification and safety management.

Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your scale-up experiments. Each issue is followed by potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yield

Question: We are experiencing a significant drop in yield for our reaction involving this compound when moving from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reagent stability.

Potential Causes & Solutions:

  • Inadequate Mixing:

    • Causality: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution:

      • Impeller Selection and Speed: Ensure the impeller design (e.g., pitched-blade turbine, anchor) is appropriate for the viscosity of your reaction mixture and that the agitation speed is optimized. This may require collaboration with a chemical engineer.

      • Baffling: If not already in place, consider adding baffles to the reactor to improve turbulence and prevent vortex formation, which can impair mixing.

      • Controlled Reagent Addition: Implement a slow, subsurface addition of critical reagents to ensure they are rapidly dispersed into the bulk of the reaction mixture.

  • Poor Temperature Control:

    • Causality: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Exothermic events can lead to a runaway reaction, degrading your product and creating safety hazards.[1]

    • Solution:

      • Jacket Temperature: Do not assume the jacket temperature is a true reflection of the internal reaction temperature. Use internal temperature probes to monitor and control the reaction.

      • Cooling Capacity: Verify that the pilot plant's cooling system can handle the heat load of the reaction at the intended scale. You may need to reduce the rate of addition for exothermic steps.

      • Solvent Choice: A higher-boiling solvent can provide a larger temperature window for safe operation.

  • Reagent and Solvent Quality:

    • Causality: The larger quantities of reagents and solvents required for pilot-scale runs may come from different batches or have different purity profiles than those used in the lab.

    • Solution:

      • Quality Control: Perform rigorous quality control on all incoming raw materials. Pay close to attention to water content, as moisture can interfere with many organometallic reactions common with alkynes.

      • Supplier Consistency: Work with reliable suppliers who can provide consistent quality materials and detailed certificates of analysis.

Issue 2: Formation of Impurities and Side Products

Question: During the scale-up of a Sonogashira coupling with this compound, we are observing a significant increase in homocoupling of the terminal alkyne. Why is this happening and what can be done to prevent it?

Answer: The formation of byproducts in Sonogashira and other cross-coupling reactions is often exacerbated at a larger scale due to challenges in maintaining a truly inert atmosphere and controlling reaction kinetics.

Potential Causes & Solutions:

  • Oxygen Contamination:

    • Causality: The presence of oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction in Sonogashira couplings.[2] Achieving and maintaining an inert atmosphere is more challenging in large reactors.

    • Solution:

      • Inerting Protocol: Implement a robust inerting protocol for the reactor, such as multiple vacuum/nitrogen cycles, before introducing reagents.

      • Nitrogen Blanket: Maintain a positive pressure of a high-purity inert gas (nitrogen or argon) throughout the reaction.

      • Degassing: Degas all solvents and liquid reagents prior to use.

  • Catalyst Deactivation:

    • Causality: The palladium catalyst used in Sonogashira couplings can be sensitive to impurities and may deactivate over the longer reaction times often required for large-scale batches.

    • Solution:

      • Catalyst Loading: While it's desirable to keep catalyst loading low, a slight increase may be necessary at the pilot scale to compensate for any deactivation.

      • Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability and activity. Consider a more robust ligand if deactivation is suspected.

  • Reaction Stoichiometry and Order of Addition:

    • Causality: Incorrect stoichiometry or order of addition can lead to an excess of one reactant at certain points in the reaction, favoring side product formation.

    • Solution:

      • Controlled Addition: Add the this compound slowly to the reaction mixture containing the aryl halide, catalyst, and base to maintain a low concentration of the alkyne and minimize homocoupling.

      • Process Analytical Technology (PAT): If available, use in-situ monitoring techniques (e.g., IR, Raman) to track the consumption of reactants and the formation of products and byproducts in real-time, allowing for adjustments to be made during the reaction.

Issue 3: Challenges in Product Isolation and Purification

Question: We are struggling with the purification of this compound derivatives at the pilot scale. Column chromatography, which worked well in the lab, is not practical for the quantities we are now handling. What are our alternatives?

Answer: Moving away from chromatography is a common and necessary step in scaling up chemical processes. The focus should shift to crystallization, distillation, and extraction techniques.

Potential Causes & Solutions:

  • Product Stability:

    • Causality: Propargyl alcohols can be sensitive to heat and acidic or basic conditions, which can lead to decomposition during lengthy purification processes.[3]

    • Solution:

      • Temperature and pH Control: Carefully control the temperature and pH during workup and any subsequent purification steps.

      • Minimize Exposure Time: Design your purification process to be as efficient as possible to minimize the time your product is exposed to harsh conditions.

  • Alternative Purification Methods:

    • Crystallization:

      • Technique: If your product is a solid, developing a robust crystallization procedure is often the most effective and scalable purification method. This will require screening various solvent systems to find one that provides good recovery and effectively rejects impurities.

    • Distillation:

      • Technique: For liquid products, fractional distillation under reduced pressure can be a highly effective purification method.[4] This is particularly useful for removing non-volatile impurities.

    • Liquid-Liquid Extraction:

      • Technique: Optimize your workup procedure to remove as many impurities as possible through extraction. This may involve adjusting the pH of the aqueous phase to ionize and remove acidic or basic impurities.

Purification MethodBest ForKey Scale-Up Considerations
Crystallization Solid ProductsSolvent selection, cooling profile, seeding strategy, filtration and drying equipment.
Distillation Liquid, thermally stable productsVacuum capability, column efficiency, condenser capacity, potential for thermal decomposition.[4]
Extraction Removing ionizable impuritiesSolvent selection, phase separation time, emulsion formation, waste solvent disposal.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound at the pilot plant scale?

A1: The primary safety concerns revolve around the terminal alkyne functionality and the potential for exothermic reactions. Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). While copper is used catalytically in some reactions like the Sonogashira coupling, it's crucial to ensure that copper salts do not come into contact with the terminal alkyne under conditions that could lead to the formation of bulk copper acetylide. Additionally, many reactions involving alkynes can be exothermic. A thorough thermal hazard assessment is essential before scaling up to understand the reaction's thermal profile and ensure adequate cooling capacity is in place to prevent a thermal runaway.[1]

Q2: How can I monitor the progress of my reaction in a large-scale reactor?

A2: While taking small samples for analysis by TLC, GC, or LC-MS is standard practice, this can be slow and may not provide a complete picture of a large, potentially non-homogeneous batch. Consider implementing Process Analytical Technology (PAT) tools such as in-situ FTIR or Raman spectroscopy. These can provide real-time data on the concentration of reactants, products, and key intermediates without the need for sampling.

Q3: We are considering protecting the hydroxyl or alkyne group of this compound before proceeding with our synthesis. What are the scale-up implications of this strategy?

A3: A protection/deprotection strategy adds two steps to your synthesis, which increases cost and time. At a pilot scale, you need to consider the cost and availability of the protecting group reagents, the efficiency of the protection and deprotection reactions, and the ease of removing the protecting group and its byproducts. For example, silyl protecting groups are common for both alcohols and terminal alkynes, but their removal often requires fluoride sources, which can have their own handling and waste disposal challenges at a larger scale.

Q4: What are some common side reactions of propargyl alcohols like this compound?

A4: Besides the aforementioned homocoupling of the alkyne, propargyl alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement to form α,β-unsaturated ketones, particularly under acidic conditions.[3] They can also be susceptible to oxidation or reduction depending on the reagents and conditions used in subsequent steps. Understanding these potential side reactions is key to designing a robust process.

Experimental Workflow & Process Flow

General Workflow for Scale-Up of a Sonogashira Coupling Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Reagent & Solvent QC prep_reactor Reactor Inerting (Vacuum/N2 Cycles) charge_reagents Charge Aryl Halide, Catalyst, Base, & Solvent prep_reactor->charge_reagents heat_mixture Heat to Reaction Temperature charge_reagents->heat_mixture add_alkyne Slow Subsurface Addition of this compound heat_mixture->add_alkyne monitor_reaction Monitor by PAT or Sampling (GC/LC-MS) add_alkyne->monitor_reaction quench Cool and Quench Reaction monitor_reaction->quench extract Aqueous Wash & Extraction quench->extract concentrate Solvent Swap / Concentration extract->concentrate purify Crystallization or Distillation concentrate->purify dry Dry Final Product purify->dry

Caption: A typical workflow for the scale-up of a Sonogashira coupling reaction.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_purity In-process control shows low conversion? start->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No check_reagents Review Reagent & Solvent Quality yes_purity->check_reagents check_conditions Investigate Reaction Conditions (Temp, Mixing) yes_purity->check_conditions check_workup Review Workup & Isolation Procedure no_purity->check_workup degradation Product Degradation During Workup? check_workup->degradation yes_degradation Yes degradation->yes_degradation Yes no_degradation No degradation->no_degradation No optimize_workup Optimize pH, Temp, & Time of Workup yes_degradation->optimize_workup re_evaluate Re-evaluate Purification Method no_degradation->re_evaluate

Caption: A decision tree to guide troubleshooting efforts for low reaction yield.

References

  • Takita, R., Yakura, K., Ohshima, T., & Shibasaki, M. (2005). Asymmetric Alkynylation of Aldehydes Using Catalytic Amounts of In(III)/BINOL. Journal of the American Chemical Society, 127(39), 13760–13761. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Moreno-Clavijo, E., & Carmona, E. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3379. [Link]

  • Rawsource. (2024). What is Propargyl Alcohol? - Chemical name, structure, synthesis. [Link]

  • Charushin, V. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-prop-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125. [Link]

  • Lytra, G., Tempère, S., de Revel, G., & Barbe, J.-C. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 51-60. [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

  • Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506–10507. [Link]

  • Al-Harrasi, A., & Gody, G. (2017). Synthesis of C-Propargylic Esters of N-Protected Amino Acids and Peptides. The Journal of Organic Chemistry, 82(23), 12833–12840. [Link]

  • Reppe, W., et al. (1950). Process of purifying propargyl alcohol. U.S.
  • Capital Resin Corporation. (2024). Dos and Don'ts for Pilot Testing Chemicals. [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. [Link]

  • Barrell, K. (2013). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]

  • Fomenkov, I. S., et al. (2020). Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. [Link]

  • Moreno-Clavijo, E., & Carmona, E. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

  • Hoyt, S. B., et al. (2012). Solvent-dependent stabilization of the E configuration of propargylic secondary amides. Organic & Biomolecular Chemistry, 10(1), 45-47. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reppe, W., et al. (2003). Method for separation and recovery of propargyl alcohol. U.S.
  • Srivastava, O. P., & Srivastava, K. (1993). Effect of acetylation by aspirin on the thermodynamic stability of lens crystallins. PubMed. [Link]

  • Cheong, J. Y., et al. (2018). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Cyclization pathways of propargyl amides and esters with the Lewis acid B(C6F5)3. [Link]

  • Hughes, K. J., et al. (2022). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research, 61(33), 12041-12053. [Link]

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  • Royal Society of Chemistry. (2017). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. [Link]

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  • ResearchGate. (n.d.). Sonogashira reaction yielding propargylic alcohols 4. [Link]

  • Gockel, B., & Krause, N. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 56(13), 1635–1648. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Assessment of Ethyl 2-hydroxybut-3-ynoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Ethyl 2-hydroxybut-3-ynoate, a chiral building block with significant potential in organic synthesis, is no exception. Its unique structure, featuring a reactive terminal alkyne, a secondary alcohol, and an ester functional group, presents a distinct set of analytical challenges. This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of its purity, focusing on the underlying principles and practical implementation.

The Analytical Imperative: Understanding the Impurity Profile

The first step in developing any purity assessment strategy is to anticipate the potential impurities. For this compound, these can be broadly categorized as:

  • Process-related impurities: Arising from the synthetic route, these may include unreacted starting materials, reagents, and byproducts from side reactions. For instance, synthesis via the reduction of a corresponding β-keto ester could result in residual starting material or over-reduction products.[1]

  • Degradation products: The inherent reactivity of the alkyne and the susceptibility of the ester to hydrolysis mean that the molecule can degrade under various conditions. Forced degradation studies, subjecting the compound to stress conditions like acid, base, oxidation, heat, and light, are essential to identify these potential degradants.[2][3][4][5]

  • Enantiomeric impurities: As the molecule is chiral, the presence of the undesired enantiomer is a critical purity parameter, especially in pharmaceutical applications where stereochemistry can dictate biological activity.

A robust analytical strategy, therefore, must be able to separate, identify, and quantify the parent molecule from this diverse array of potential impurities.

Orthogonal Analytical Approaches: A Multi-faceted View of Purity

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the use of orthogonal methods , which are based on different separation or detection principles, to provide a comprehensive and trustworthy assessment.[6][7][8][9] For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

I. Chromatographic Methods: The Power of Separation

Chromatography is the cornerstone of purity analysis, offering the ability to separate the analyte of interest from its impurities.

Gas Chromatography (GC): A Volatility-Based Approach

Given the likely volatility of this compound, Gas Chromatography (GC) is a powerful tool for its analysis.[10]

Causality of Experimental Choices:

  • Stationary Phase: A polar stationary phase, such as those containing polyethylene glycol (e.g., DB-Wax) or cyanopropyl silicones, is recommended.[11][12][13] The polarity of these phases will allow for effective separation of the polar analyte from less polar impurities, and can also resolve positional isomers.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. For identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is indispensable.

Experimental Protocol: GC-FID for Purity Assessment

  • Sample Preparation: Dissolve a known concentration of this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: FID at 250 °C.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Trustworthiness: The method's specificity should be confirmed by analyzing samples from forced degradation studies to ensure that all degradation products are well-separated from the main peak.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample This compound Sample PreparedSample Diluted Sample Sample->PreparedSample Solvent Dichloromethane Solvent->PreparedSample Injector Injector (250 °C) PreparedSample->Injector Column GC Column (DB-Wax) Injector->Column Oven Oven (Temp Program) Detector FID (250 °C) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation (Area %) Chromatogram->Purity

Caption: Workflow for GC-FID Purity Analysis.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC offers greater flexibility in stationary and mobile phase selection, making it a powerful orthogonal technique to GC.

Causality of Experimental Choices:

  • Stationary Phase (Achiral): A reversed-phase C18 column is a good starting point for separating the analyte from non-polar impurities.

  • Stationary Phase (Chiral): To determine the enantiomeric purity, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., Chiralpak series) or Pirkle-type CSPs are often effective for separating chiral alcohols and esters.[14][15][16]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water is typically used for reversed-phase HPLC. For chiral separations, a non-polar mobile phase like hexane/isopropanol is often employed.

  • Detector: A UV detector is suitable if the molecule has a chromophore, though at the terminal alkyne, the UV absorbance might be weak. A more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For definitive identification and quantification of impurities, coupling HPLC to a mass spectrometer (LC-MS) is the gold standard.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Instrumentation:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV at 210 nm.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample PreparedSample Dissolved Sample Sample->PreparedSample MobilePhase Mobile Phase MobilePhase->PreparedSample Injector Injector PreparedSample->Injector Pump HPLC Pump Pump->Injector Column Chiral Column (Chiralpak AD-H) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram EE_Calc Enantiomeric Excess Calculation Chromatogram->EE_Calc

Sources

The Alkyne Advantage: A Comparative Guide to Ethyl 2-hydroxybut-3-ynoate and Other Essential Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the alkyne functional group stands as a cornerstone of molecular construction. Its unique linear geometry and reactive π-bonds offer a versatile platform for forging complex carbon-carbon and carbon-heteroatom bonds, making it indispensable in drug discovery, materials science, and chemical biology. Among the diverse arsenal of alkyne-containing reagents, Ethyl 2-hydroxybut-3-ynoate emerges as a particularly compelling building block, distinguished by its bifunctional nature.

This guide provides an in-depth comparison of this compound with other seminal alkyne building blocks, including Propargyl Alcohol, Methyl Propiolate, and Haloalkynes. We will dissect their structural nuances, compare their reactivity in key synthetic transformations, and provide experimentally grounded protocols to inform your selection of the optimal reagent for your research objectives.

The Bifunctional Powerhouse: this compound

This compound is more than a simple terminal alkyne. Its structure uniquely integrates three critical functional groups onto a compact four-carbon frame:

  • A Terminal Alkyne: The primary site of reactivity, ready to engage in a host of transformations such as metal-catalyzed cross-couplings and cycloadditions.

  • A Secondary Hydroxyl Group: This group profoundly influences the molecule's reactivity. It can act as a directing group, participate in hydrogen bonding, or serve as a handle for subsequent functionalization. Its position adjacent to the alkyne creates a chiral center, opening pathways for diastereoselective synthesis.[1][2]

  • An Ethyl Ester: An electron-withdrawing group that activates the alkyne, enhancing its electrophilicity and reactivity in reactions like cycloadditions.

This strategic combination allows for sequential, multi-faceted modifications, making it a highly efficient and valuable precursor for complex molecular architectures.

Comparative Analysis of Alkyne Building Blocks

The choice of an alkyne building block is dictated by the specific transformation and the desired molecular outcome. Here, we compare this compound to its more conventional counterparts.

Structural and Reactivity Comparison

G Structural Comparison of Alkyne Building Blocks cluster_0 This compound cluster_1 Propargyl Alcohol cluster_2 Methyl Propiolate cluster_3 Bromoalkyne (Example) EHB Structure: CH≡C-CH(OH)-COOEt Key Features: • Terminal Alkyne • Secondary Alcohol (Chiral) • Activating Ester Group Reactivity Profile: • Versatile & Bifunctional • Enhanced electrophilicity • Potential for diastereoselection PA Structure: CH≡C-CH2OH Key Features: • Terminal Alkyne • Primary Alcohol Reactivity Profile: • Nucleophilic (as acetylide) • Versatile for functionalization MP Structure: CH≡C-COOMe Key Features: • Terminal Alkyne • Activating Ester Group Reactivity Profile: • Highly Electrophilic • Potent Dienophile HA Structure: Br-C≡C-R Key Features: • Internal/Terminal Alkyne • Halogen Handle Reactivity Profile: • Dual electrophilic/nucleophilic nature • Retained handle for post-modification G prep 1. Preparation - Dry glassware under vacuum/heat. - Purge with N2/Ar atmosphere. reagents 2. Reagent Addition - Add Aryl Halide, Solvent (THF), and Base (Et3N). - Stir to dissolve. prep->reagents degas 3. Degassing - Bubble N2/Ar through solution for 15-20 min. reagents->degas catalyst 4. Catalyst Addition - Add Pd catalyst (e.g., Pd(PPh3)4) and CuI. - Perform under positive N2/Ar pressure. degas->catalyst alkyne 5. Alkyne Addition - Add this compound (or other alkyne) slowly via syringe. catalyst->alkyne reaction 6. Reaction - Heat to desired temperature (e.g., 50°C). - Monitor by TLC/LC-MS. alkyne->reaction workup 7. Work-up - Cool to RT. - Filter through Celite. - Aqueous extraction. reaction->workup purify 8. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Caption: A standardized workflow for executing a Sonogashira cross-coupling reaction.

Detailed Protocol: CuAAC with this compound

Objective: To synthesize Ethyl 2-hydroxy-4-phenyl-4-(1,2,3-triazol-1-yl)butanoate.

Materials:

  • This compound (1.0 equiv)

  • Benzyl Azide (1.05 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • tert-Butanol and Deionized Water (1:1 v/v)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (e.g., 128 mg, 1.0 mmol) and Benzyl Azide (140 mg, 1.05 mmol).

  • Add a 1:1 mixture of t-BuOH/H₂O (10 mL). Stir the mixture at room temperature until all reagents are dissolved.

  • In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (19.8 mg, 0.1 mmol in 1 mL H₂O).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol in 1 mL H₂O).

  • Add the CuSO₄ solution to the main reaction flask, followed immediately by the dropwise addition of the Sodium Ascorbate solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 4-6 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole product.

Causality: The use of sodium ascorbate is critical; it reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. [3]The t-BuOH/H₂O solvent system is effective for dissolving a wide range of organic substrates while being compatible with the aqueous nature of the catalyst salts. [4]

Conclusion: Selecting the Right Tool for the Job

While all terminal alkynes are valuable synthetic intermediates, they are not interchangeable. The choice of building block is a strategic decision that can significantly impact the efficiency and outcome of a synthetic campaign.

  • Propargyl Alcohol is the workhorse for simple additions and when a primary alcohol handle is desired.

  • Methyl Propiolate is the specialist for cycloadditions and conjugate additions where high electrophilicity is paramount.

  • Haloalkynes offer a unique pathway for iterative cross-coupling strategies.

  • This compound stands out as the multifunctional strategist . It combines the reactivity of an activated alkyne with the stereochemical and synthetic potential of a secondary alcohol. This makes it an ideal choice for constructing complex molecules where chirality, high functionality, and synthetic efficiency are critical design parameters. For the drug development professional or the researcher pushing the boundaries of molecular complexity, its versatility provides a distinct advantage.

References

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  • Wikipedia. (n.d.). Methyl propiolate. Retrieved January 27, 2026, from [Link]

  • Wang, X., et al. (2019). Hydroxy group-enabled highly regio- and stereo-selective hydrocarboxylation of alkynes. Chemical Communications, 55(64), 9477-9480. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 27, 2026, from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Retrieved January 27, 2026, from [Link]

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]

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  • Douglas, J. T., et al. (2022). H bonds: a new age of diastereoselective radical fluorination. Chemical Science, 13(24), 7136-7142. [Link]

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  • Kędzierski, P., & Kącka-Zych, A. (2024). Reactivity of the ethyl oleate in the [3+2] cycloaddition to arylonitrile N-oxide: a reexamination. Scientiae Radices, 3(2), 108-121. [Link]

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A Comparative Guide to the Analysis of Ethyl 2-hydroxybut-3-ynoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate analysis of novel molecules is paramount. Ethyl 2-hydroxybut-3-ynoate, a small molecule featuring a terminal alkyne, a hydroxyl group, and an ester moiety, presents a unique set of analytical challenges. Its polarity, potential for thermal degradation, and specific functional groups necessitate a careful selection of analytical methodology. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and supporting experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Analytical Challenge: Understanding this compound

This compound's structure dictates the analytical approach. The presence of a hydroxyl (-OH) group renders the molecule polar and susceptible to hydrogen bonding, which can lead to poor peak shape in gas chromatography. The terminal alkyne (C≡CH) is a reactive functional group and, along with the secondary alcohol, may contribute to thermal instability, a critical consideration for GC-based methods which employ high temperatures. Conversely, these functional groups also offer opportunities for detection and separation. The alkyne functionality provides a chromophore suitable for UV detection in HPLC.

This guide will explore two distinct pathways for the analysis of this compound: a direct approach using HPLC and an indirect, yet powerful, approach for GC-MS involving derivatization.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC is a robust technique for the analysis of a wide array of compounds, particularly those that are non-volatile or thermally labile.[1][2] For a polar molecule like this compound, HPLC offers a direct route of analysis without the need for chemical modification.

The Rationale Behind the HPLC Method Development

The primary consideration for the HPLC analysis of this analyte is its polarity. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most common and versatile mode of HPLC.[3][4] A standard C18 column is a good starting point. However, for highly polar analytes, retention on traditional C18 phases can be challenging, potentially leading to elution near the solvent front.[5] To mitigate this, columns with polar-embedded or polar-endcapped stationary phases can be employed to enhance the retention of polar compounds.[6] An alternative, for very polar molecules, is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7][8][9][10][11]

For detection, the alkyne moiety in this compound is expected to exhibit UV absorbance, likely in the lower UV region (200-250 nm).[12][13] A photodiode array (PDA) or a variable wavelength UV detector would be suitable for this analysis.[14]

Proposed HPLC-UV Experimental Protocol

Objective: To develop a robust HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Expected Performance and Data Summary

The proposed HPLC method is anticipated to provide good retention and peak shape for this compound. The use of a polar-endcapped column will help in retaining the polar analyte even at high aqueous mobile phase compositions.

ParameterExpected ValueRationale
Retention Time 5-10 minutesDependent on the exact gradient and column chemistry, but should be well-retained.
Peak Asymmetry 0.9 - 1.5A well-packed column and appropriate mobile phase should yield symmetrical peaks.
Resolution > 2.0 from impuritiesThe gradient elution should provide sufficient separation from potential impurities.
Limit of Detection Low µg/mL rangeDependent on the molar absorptivity of the alkyne chromophore at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification.[15][16] However, direct GC-MS analysis of polar and thermally sensitive molecules like this compound can be problematic.[17][18][19][20] The free hydroxyl group can interact with active sites in the GC inlet and column, leading to peak tailing and poor reproducibility. Furthermore, the molecule may degrade at the high temperatures typically used in GC.

The Causality Behind Derivatization

To overcome these limitations, a chemical modification step known as derivatization is often employed.[21] Derivatization aims to convert polar functional groups into less polar, more volatile, and more thermally stable moieties.[8] For the hydroxyl group in this compound, silylation is a highly effective and common derivatization technique.[22] This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[23]

The resulting TMS-ether derivative is significantly less polar, more volatile, and more thermally stable than the parent molecule, making it ideally suited for GC-MS analysis.[24][25]

Proposed GC-MS Experimental Protocol (with Derivatization)

Objective: To develop a sensitive and specific GC-MS method for the analysis of this compound following silylation.

1. Derivatization Procedure:

  • To 1 mg of the sample in a vial, add 100 µL of pyridine (as a catalyst) and 200 µL of BSTFA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Expected Performance and Data Summary

The derivatization step is expected to significantly improve the chromatographic performance of this compound. The resulting TMS-ether should elute as a sharp, symmetrical peak.

ParameterExpected Value (for TMS-derivative)Rationale
Retention Time 10-15 minutesThe increased molecular weight and volatility will result in a reasonable retention time with the proposed temperature program.
Peak Shape SymmetricalDerivatization eliminates the polar hydroxyl group, preventing interactions with the GC system.
Identification High-quality mass spectrumEI will produce a characteristic fragmentation pattern for the TMS-derivative, allowing for confident identification.
Limit of Detection Low ng/mL to pg/mL rangeGC-MS is inherently more sensitive than HPLC-UV, especially in selected ion monitoring (SIM) mode.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals, such as the need for quantification of the intact molecule, the requirement for high sensitivity, or the necessity of structural confirmation.

FeatureHPLC-UVGC-MS
Sample Preparation Simple dissolution.Requires a derivatization step.
Analysis of Intact Molecule Yes, the molecule is analyzed in its original form.No, the molecule is analyzed as a derivative.
Thermal Stability Requirement Not a concern as analysis is at or near room temperature.[26]A critical consideration; derivatization is necessary to ensure stability.
Sensitivity Generally lower (µg/mL range).Generally higher (ng/mL to pg/mL range), especially with SIM mode.[27]
Specificity/Identification Based on retention time and UV spectrum.Based on retention time and a highly specific mass spectrum (molecular fingerprint).
Throughput Moderate, with run times typically around 20-30 minutes.Can be faster for volatile compounds, but the derivatization step adds to the overall time.[26]
Cost & Complexity Generally lower initial cost and less complex to operate.Higher initial cost and requires more expertise for operation and maintenance.

Visualizing the Analytical Workflows

To further clarify the distinct approaches, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Water/Acetonitrile Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify based on Peak Area Chromatogram->Quantification

HPLC Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatize with BSTFA Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Separation on HP-5MS Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC MassSpectrum Obtain Mass Spectrum TIC->MassSpectrum Identification Identify based on Spectrum MassSpectrum->Identification

GC-MS Analytical Workflow

Conclusion and Recommendations

Both HPLC and GC-MS are viable and powerful techniques for the analysis of this compound, each with its own distinct advantages and disadvantages.

  • HPLC-UV is the recommended method for routine quality control and quantification of the intact molecule. Its direct analysis approach, simplicity, and robustness make it ideal for determining the purity and concentration of this compound in various samples.

  • GC-MS is the superior choice for trace-level analysis and unambiguous identification. The enhanced sensitivity and the structural information provided by the mass spectrum are invaluable for impurity profiling, metabolite identification, and in applications where the highest degree of confidence in compound identity is required. The necessity of derivatization is a procedural trade-off for these significant benefits.

Ultimately, the choice of technique should be guided by the specific requirements of the analysis. A comprehensive analytical strategy for this compound may even involve the use of both techniques orthogonally to gain a complete understanding of the sample.

Decision_Tree Start Analytical Goal for this compound? Goal1 Routine QC & Quantification of Intact Molecule Start->Goal1 Goal2 Trace Analysis & Definitive Identification Start->Goal2 Method1 HPLC-UV Goal1->Method1 Method2 GC-MS with Derivatization Goal2->Method2

Decision Logic for Method Selection

References

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  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Preparation of TMS Derivatives for GC/MS. CalTech GPS. [Link]

  • Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. PubMed. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

  • Quantification of Esters by GC-MS. Chromatography Forum. [Link]

  • Experimental UV-vis absorption spectra of alkynes I-VIII (Table 1) in hexane (see methodology). ResearchGate. [Link]

  • (PDF) Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

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  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chrom-academy. [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Fig. No. 4: GC-MS APPLICATION Thermally labile compounds by excessive... ResearchGate. [Link]

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  • Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS. [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]

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  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Phenomenex. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]

  • Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. IU Indianapolis ScholarWorks. [Link]

  • Rapid Screening of Cannabinoids in Edibles by Thermal Desorption (TD)-GC/MS & TD-GC/FID. Frontier-Lab. [Link]

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  • HILIC HPLC Column. Phenomenex. [Link]

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A Comparative Guide to the X-ray Crystallography of Ethyl 2-hydroxybut-3-ynoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise determination of molecular structure is paramount. Ethyl 2-hydroxybut-3-ynoate and its derivatives represent a class of compounds with significant potential, serving as versatile building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients. Their utility is intrinsically linked to their three-dimensional architecture, which dictates their reactivity, biological activity, and solid-state properties. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of these derivatives, juxtaposed with other key analytical techniques. As a senior application scientist, my aim is to not only present data but to also illuminate the rationale behind the experimental choices that lead to robust and reliable structural information.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the absolute structure of a crystalline compound. It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally established. This level of detail is often crucial for understanding enzyme-substrate interactions in drug design and for controlling the polymorphism of active pharmaceutical ingredients, which can significantly impact their solubility and bioavailability.

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles of crystallization and diffraction.

The Crystallization Workflow: A Marriage of Art and Science

The primary prerequisite for X-ray crystallographic analysis is the growth of a high-quality single crystal. This can often be the most challenging step. The choice of solvent, temperature, and crystallization technique is critical and is guided by the physicochemical properties of the specific this compound derivative.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol, dichloromethane). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at an elevated temperature.

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. The gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling: For compounds with a significant temperature-dependent solubility, a saturated solution can be prepared at a higher temperature and then allowed to cool slowly to room temperature or below.

The success of these methods is highly dependent on the purity of the compound and the absence of vibrations or rapid temperature fluctuations.

From Crystal to Structure: The Diffraction Experiment

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern, a unique fingerprint of the crystal lattice, is recorded on a detector. The analysis of this pattern allows for the determination of the unit cell parameters and the space group, which describe the symmetry of the crystal. The intensities of the diffracted spots are then used to solve the phase problem and generate an electron density map, from which the final molecular structure is refined.

Visualization of the X-ray Crystallography Workflow

X-ray Crystallography Workflow Figure 1: A Simplified Workflow for Single-Crystal X-ray Diffraction. cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis cluster_output Final Structure Compound This compound Derivative Synthesis Purification Purification (e.g., Chromatography) Compound->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Processing Data Processing (Integration & Scaling) XRD->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure 3D Molecular Structure (Bond Lengths, Angles) Refinement->Final_Structure

Caption: A streamlined representation of the key stages in determining a molecular structure using single-crystal X-ray diffraction.

Comparative Analysis of this compound Derivatives

The influence of different substituents on the molecular packing and intermolecular interactions of this compound derivatives is profound. The following table summarizes the crystallographic data for a selection of related compounds, illustrating this diversity.

Derivative Formula Crystal System Space Group Unit Cell Parameters Key Intermolecular Interactions Reference
Ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoateC₁₁H₈F₄O₃TriclinicP-1a = 5.2722(5) Å, b = 7.9390(7) Å, c = 12.7631(15) Å, α = 99.488(8)°, β = 93.344(8)°, γ = 90.083(7)°Intramolecular O-H···O hydrogen bond, C-H···F interactions.[1][1]
Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylateC₁₁H₁₁NO₂SMonoclinicP2₁/ca = 14.135(3) Å, b = 7.698(2) Å, c = 21.654(4) Å, β = 107.13(3)°C-H···O and C-H···N interactions.[2]
Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoateC₁₅H₂₀BrNO₂TriclinicP-1a = 11.8746(6) Å, b = 12.2023(5) Å, c = 13.7760(6) Å, α = 97.557(3)°, β = 110.520(2)°, γ = 113.866(2)°N-H···O hydrogen bonds.

Causality Behind Structural Variations: The introduction of the tetrafluorophenyl group in the first example leads to a crystal packing dominated by relatively weak C-H···F interactions, in addition to a strong intramolecular hydrogen bond that stabilizes the enol form in the solid state.[1] In contrast, the thiophene derivative exhibits a different packing motif driven by C-H···O and C-H···N interactions. The brominated derivative showcases the influence of a halogen atom and an amino group, leading to the formation of N-H···O hydrogen bonds which are significant in directing the crystal packing. These examples underscore the necessity of X-ray crystallography to elucidate the precise, and often unpredictable, nature of solid-state structures.

X-ray Crystallography vs. Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or necessary. Other analytical techniques offer complementary information and are often employed in concert to build a comprehensive understanding of a molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. It provides information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), allowing for the determination of connectivity and stereochemistry.

A Case Study: Tautomerism in Solution vs. Solid State

A compelling example of the synergy between X-ray crystallography and NMR is the study of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate. X-ray diffraction analysis unequivocally shows that in the solid state, this compound exists exclusively in the enol form, stabilized by an intramolecular hydrogen bond.[1] However, ¹H and ¹⁹F NMR spectra of the compound in CDCl₃ solution reveal a mixture of both the enol and ketone tautomers, with the ketone form predominating.[1] This highlights a crucial point: the solid-state structure does not always represent the behavior of a molecule in solution, which is often more relevant for biological applications.

Technique Information Gained Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, packing.Unambiguous structural determination.Requires a single crystal, provides static picture.
NMR Spectroscopy Connectivity, stereochemistry, dynamic processes in solution.Non-destructive, provides information about solution-state structure and dynamics.Can be complex to interpret for large molecules, less precise than XRD for bond lengths/angles.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Does not provide direct information on 3D structure or stereochemistry.

Decision-Making in Structural Analysis

The choice of analytical technique is dictated by the specific research question. The following diagram illustrates a simplified decision-making process.

Analytical Technique Selection Figure 2: A Decision-Making Framework for Structural Analysis. Start Need for Structural Information Question1 Is the 3D solid-state structure required? Start->Question1 Question2 Is the solution-state structure and connectivity needed? Question1->Question2 No XRD Single-Crystal X-ray Diffraction Question1->XRD Yes Question3 Are functional groups and molecular weight known? Question2->Question3 No NMR NMR Spectroscopy (¹H, ¹³C, 2D) Question2->NMR Yes IR_MS IR Spectroscopy & Mass Spectrometry Question3->IR_MS Yes Comprehensive Comprehensive Characterization (XRD, NMR, IR, MS) Question3->Comprehensive No XRD->Comprehensive NMR->Comprehensive IR_MS->Comprehensive

Caption: A flowchart illustrating the selection of appropriate analytical techniques based on the desired structural information.

Conclusion

For this compound derivatives, single-crystal X-ray diffraction remains the ultimate tool for elucidating the precise three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding structure-property relationships and for rational drug design. However, a comprehensive characterization often necessitates a multi-technique approach. NMR spectroscopy provides crucial insights into the behavior of these molecules in solution, revealing dynamic processes such as tautomerism that are not apparent in the static crystal structure. The judicious application of these complementary techniques, guided by a clear understanding of the research objectives, will undoubtedly accelerate the development of new and innovative applications for this versatile class of compounds.

References

  • Bazhin, D. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125.
  • Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Caracelli, I., et al. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1122-o1123.

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A Senior Application Scientist's Guide to Catalytic Transformations of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, Ethyl 2-hydroxybut-3-ynoate stands as a versatile and highly valuable chiral building block. Its structure, featuring a terminal alkyne, a secondary alcohol, and an ethyl ester, offers multiple avenues for catalytic functionalization. The judicious selection of a catalyst is paramount, as it dictates the reaction pathway, yield, and stereochemical outcome. This guide provides a comparative analysis of prominent catalytic systems for the transformation of this compound and structurally related α-hydroxy alkynes, grounded in experimental data and mechanistic insights to empower researchers in their synthetic endeavors.

The Predominant Transformation: Intramolecular Cyclization

The proximate arrangement of the hydroxyl and alkyne functionalities in this compound makes it an ideal substrate for intramolecular cyclization. This transformation, typically a hydroalkoxylation or cycloisomerization, results in the formation of highly valuable γ-butenolide scaffolds, which are core motifs in numerous natural products and pharmaceuticals. The efficiency and selectivity of this cyclization are heavily dependent on the choice of the catalyst, with gold and palladium complexes being the most extensively studied.

Comparative Analysis of Catalytic Systems for Intramolecular Cyclization

Gold Catalysts: The Carbophilic Powerhouse

Cationic gold(I) and gold(III) complexes have emerged as exceptionally potent catalysts for the activation of carbon-carbon multiple bonds.[1][2][3] Their strong carbophilic Lewis acidity allows them to activate the alkyne of this compound, rendering it highly susceptible to nucleophilic attack by the pendant hydroxyl group.[1][4] This process is often highly efficient, proceeding under mild conditions with low catalyst loadings.[3]

The general mechanism for a gold(I)-catalyzed intramolecular hydroalkoxylation involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity.[1] The hydroxyl group then attacks the activated alkyne in an exo-dig or endo-dig fashion, followed by protodeauration to release the cyclic product and regenerate the active catalyst.[4] For a substrate like this compound, a 5-exo-dig cyclization is the favored pathway, leading to a five-membered γ-butenolide ring.

Palladium Catalysts: A Mechanistically Distinct Approach

Palladium complexes are also effective for the cyclization of hydroxy-alkynes, though they often operate through mechanisms distinct from those of gold catalysts.[5] Palladium-catalyzed reactions of enynes, which are structurally related, can proceed through the formation of a palladium hydride species or via π-allyl palladium intermediates.[5][6] In the context of this compound, a palladium(0) catalyst could potentially orchestrate a tandem cyclization/coupling reaction if a suitable coupling partner is present.[5] While direct intramolecular hydroalkoxylation is also possible, palladium catalysis offers a broader scope for tandem reactions, allowing for the introduction of additional complexity in a single step.

Data Presentation: Performance of Catalysts in Analogous Intramolecular Cyclizations

The following table summarizes the performance of various catalysts in the intramolecular cyclization of substrates structurally similar to this compound, highlighting the typical reaction conditions and outcomes.

Catalyst SystemSubstrate TypeProductSolventTemp. (°C)Yield (%)Reference
Gold Catalysts
(p-CF₃C₆H₄)₃PAuCl / AgOTfγ-Hydroxyalkynone3(2H)-FuranoneCH₂Cl₂RT55-94[1]
AuClγ-Hydroxy-α,β-acetylenic esterButenolideCH₃CN8075[7]
AuCl₃ (1 mol%)α,β-Acetylenic OximeIsoxazoleCH₂Cl₂30up to 93[3]
Palladium Catalysts
Pd(OAc)₂ / Ligand1,6-Enyneα-Methylene-γ-butyrolactoneToluene8070-90[5]
Pd(0) / Phosphoramidite Ligand1,4-Pentadiene + α-Angelica Lactoneγ,γ-Disubstituted ButenolideDioxane60High[8]
Other Lewis Acids
BF₃·OEt₂Enyne diesterHalogenated cyclic esterCH₂Cl₂-78 to RTHigh[9]

Exploring Alternative Pathways: Intermolecular Reactions

While intramolecular cyclization is a dominant pathway, the terminal alkyne of this compound is also amenable to a range of intermolecular transformations, allowing for the synthesis of diverse acyclic products.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double or triple bond, is a powerful transformation for installing carbonyl functionality. Rhodium complexes are the catalysts of choice for the hydroformylation of alkynes, which can selectively yield α,β-unsaturated aldehydes.[10][11] For this compound, this reaction would convert the terminal alkyne into a valuable enal moiety, a versatile synthon for further elaboration. The regioselectivity of the hydroformylation can often be controlled by the choice of ligands on the rhodium center.[10]

Copper-Catalyzed Hydroalkylation and Propargylation

Copper-catalyzed reactions offer a mild and efficient means to functionalize terminal alkynes.[12] Copper hydride species, generated in situ, can add across the alkyne (hydrocupration), and the resulting alkenyl copper intermediate can be trapped with an electrophile.[12] This hydroalkylation process allows for the formation of a new carbon-carbon bond at the terminus of the original alkyne. Additionally, copper can catalyze the propargylation of aldehydes, where the alkyne acts as a nucleophile.[13]

Experimental Protocols: A Practical Guide

Representative Protocol for Gold-Catalyzed Intramolecular Cycloisomerization

This protocol is a representative procedure for the cyclization of a γ-hydroxy-α,β-acetylenic ester, analogous to the transformation of this compound to a butenolide.

Materials:

  • γ-Hydroxy-α,β-acetylenic ester (1.0 equiv)

  • Gold(I) chloride (AuCl) (1-5 mol%)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the γ-hydroxy-α,β-acetylenic ester (e.g., 1 mmol).

  • Dissolve the substrate in anhydrous acetonitrile (e.g., 5 mL).

  • To this solution, add Gold(I) chloride (e.g., 0.01-0.05 mmol).

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC or GC-MS analysis (typically 1-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired butenolide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Gold catalysts can be sensitive to moisture, which can lead to competing side reactions or catalyst deactivation. The use of a flame-dried flask and anhydrous solvent is crucial for reproducibility.

  • Inert Atmosphere: While many gold-catalyzed reactions are tolerant to air, an inert atmosphere is good practice to prevent any potential oxidative side reactions, especially with prolonged heating.

  • Catalyst Loading: Gold catalysts are highly efficient, and low loadings (1-5 mol%) are typically sufficient. Higher loadings can sometimes lead to undesired side products or catalyst decomposition.

  • Solvent Choice: Acetonitrile is a common solvent for these reactions as it is polar enough to dissolve the substrate and catalyst, and it is generally non-coordinating enough not to interfere with the catalytic cycle. Dichloromethane is another common choice.[1]

Visualization of Key Processes

Mechanism of Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold_Catalyzed_Cyclization cluster_reactants Overall Reaction A R-OH-Alkyne + [Au]⁺ B π-Alkyne-[Au]⁺ Complex A->B Coordination C Oxonium Intermediate B->C Intramolecular Nucleophilic Attack (5-exo-dig) D Vinyl-Gold Intermediate C->D Deprotonation E Cyclized Product + H⁺ D->E Protodeauration E->A Reactant This compound Product γ-Butenolide Reactant->Product [Au]⁺ Catalyst

Caption: Gold-catalyzed intramolecular hydroalkoxylation of a hydroxy-alkyne.

Workflow for Catalyst Screening

Catalyst_Screening_Workflow Start Define Reaction: Intramolecular Cyclization of This compound Catalyst_Selection Select Catalyst Classes: - Gold (AuCl, AuCl₃, Ligated Au) - Palladium (Pd(OAc)₂, Pd₂(dba)₃) - Other Lewis Acids (BF₃·OEt₂) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions: - Vary Catalyst - Vary Ligand (for Pd/Au) - Vary Solvent (CH₂Cl₂, CH₃CN, Toluene) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress: - Thin Layer Chromatography (TLC) - Gas Chromatography-Mass Spectrometry (GC-MS) Reaction_Setup->Monitoring Analysis Analyze Results: - Calculate Yield - Determine Selectivity Monitoring->Analysis Optimization Optimize Best Hit: - Temperature Screen - Catalyst Loading Screen - Concentration Screen Analysis->Optimization Identify Lead Catalyst Final_Protocol Finalized Protocol Optimization->Final_Protocol

Caption: A systematic workflow for screening catalysts for a target reaction.

Conclusion

The catalytic transformation of this compound is a rich field, with catalyst choice being the critical determinant of the reaction's outcome. For the synthesis of valuable γ-butenolides, cationic gold catalysts offer a mild, efficient, and direct route via intramolecular cyclization. Palladium catalysts, while also capable of effecting cyclization, provide opportunities for more complex tandem reactions. For intermolecular functionalization of the alkyne, rhodium and copper catalysts are the systems of choice for hydroformylation and hydroalkylation, respectively. A thorough understanding of the mechanisms and careful consideration of the desired product will guide the researcher to the optimal catalytic system for their specific synthetic goals.

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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a novel compound's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. The journey from a versatile starting material to a fully characterized molecule with therapeutic potential is paved with meticulous experimentation and insightful data interpretation. This guide provides an in-depth, technically-focused comparison of the essential analytical techniques for validating the structure of novel compounds, using a hypothetical synthesis from Ethyl 2-hydroxybut-3-ynoate as a practical framework.

The Versatile Precursor: this compound

This compound is a valuable and reactive building block in organic synthesis. Its structure features a terminal alkyne, a secondary alcohol, and an ethyl ester, offering multiple sites for chemical modification. The presence of both electrophilic and nucleophilic centers allows for a variety of transformations, including cyclization reactions to form heterocyclic scaffolds of significant interest in medicinal chemistry.

A Case Study: Synthesis of a Novel Pyrazole Derivative

To illustrate the principles of structural validation, we will consider a plausible synthetic route from this compound: the synthesis of a novel pyrazole derivative. The reaction of this compound with a substituted hydrazine, such as 4-methoxyphenylhydrazine, is a known method for constructing pyrazole rings.[1] This reaction proceeds through a condensation and subsequent intramolecular cyclization, yielding a novel heterocyclic compound.

This compound This compound Intermediate Intermediate This compound->Intermediate Condensation 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine->Intermediate Novel Pyrazole Derivative Novel Pyrazole Derivative Intermediate->Novel Pyrazole Derivative Intramolecular Cyclization

Caption: Proposed synthesis of a novel pyrazole derivative.

The resulting hypothetical compound, ethyl 5-methyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, will serve as our analyte for the subsequent structural validation workflow.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation

No single analytical technique can provide a complete picture of a novel compound's structure. Instead, a complementary suite of spectroscopic and spectrometric methods must be employed. Each technique interrogates the molecule in a unique way, and the convergence of data from all methods provides the highest level of confidence in the proposed structure. The relationship between these techniques in a typical workflow is illustrated below.

cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive 3D Structure HRMS High-Resolution Mass Spectrometry (HRMS) 1D_NMR 1D NMR (¹H, ¹³C) HRMS->1D_NMR Provides Molecular Formula FTIR Fourier-Transform Infrared Spectroscopy (FTIR) FTIR->1D_NMR Identifies Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assigns Protons & Carbons X-ray Single-Crystal X-ray Diffraction 2D_NMR->X-ray Confirms Connectivity

Caption: Workflow for novel compound structural validation.

Comparison of Key Analytical Techniques

Technique Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.High sensitivity and accuracy; provides the molecular formula.Does not provide information on connectivity or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment, connectivity, and stereochemistry of atoms.Unparalleled for determining the complete structure of a molecule in solution.Lower sensitivity than MS; can be complex to interpret for large molecules.
Single-Crystal X-ray Diffraction The absolute three-dimensional arrangement of atoms in the solid state.Provides unambiguous proof of structure and stereochemistry.Requires a high-quality single crystal, which can be difficult to obtain.

In-Depth Analysis and Experimental Protocols

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

The first step in characterizing a novel compound is to determine its molecular formula. HRMS provides a highly accurate mass measurement, which can be used to deduce the elemental composition.[2]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the purified novel pyrazole in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[3] Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[3]

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Time-of-Flight (TOF)

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3500 V

    • Nebulizer Pressure: 2.0 bar

    • Drying Gas Flow: 8.0 L/min

    • Drying Gas Temperature: 200 °C

  • Data Analysis: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion. For our hypothetical pyrazole, we would expect a prominent peak for the protonated molecule [M+H]⁺.

Hypothetical HRMS Data for the Novel Pyrazole Derivative

Ion Calculated m/z Observed m/z Mass Error (ppm) Deduced Formula
[M+H]⁺261.1188261.11921.53C₁₄H₁₆N₂O₃

This data strongly supports the proposed molecular formula for our synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the purified solid pyrazole derivative directly onto the ATR crystal.[5]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Hypothetical FTIR Data for the Novel Pyrazole Derivative

Wavenumber (cm⁻¹) Intensity Assignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1610, 1510Medium-StrongC=C and C=N stretch (aromatic and pyrazole ring)
~1250StrongC-O stretch (ester and ether)

The presence of a strong absorption at ~1720 cm⁻¹ is indicative of the ester carbonyl group, and the bands in the 1610-1510 cm⁻¹ region are consistent with the aromatic and pyrazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[6] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, we can piece together the connectivity of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, provide further crucial information about proton-proton and proton-carbon correlations.[7][8]

Experimental Protocol: ¹H, ¹³C, and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a 45° pulse and a relaxation delay of 1-2 seconds.[9]

    • ¹³C NMR: Acquire the proton-decoupled spectrum.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[8]

Hypothetical NMR Data for the Novel Pyrazole Derivative

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
7.45 (d, 2H)Aromatic CH
6.95 (d, 2H)Aromatic CH
6.50 (s, 1H)Pyrazole CH
4.30 (q, 2H)OCH₂
3.85 (s, 3H)OCH₃
2.40 (s, 3H)Pyrazole CH₃
1.35 (t, 3H)CH₂CH₃

Interpreting 2D NMR Data:

  • HSQC: Would show a correlation between the proton at 6.50 ppm and the carbon at 110.0 ppm, confirming it as a CH group in the pyrazole ring.

  • HMBC: A correlation between the methyl protons at 2.40 ppm and the pyrazole carbons at 145.0 ppm and 140.0 ppm would establish the position of the methyl group on the pyrazole ring. A correlation from the OCH₃ protons at 3.85 ppm to the aromatic carbon at 158.0 ppm would confirm the methoxy group's position on the phenyl ring.

Single-Crystal X-ray Diffraction: The Definitive Proof

When a suitable single crystal can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[10] This technique is particularly crucial for confirming stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a high-quality single crystal of the purified pyrazole derivative. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount the crystal on a goniometer and place it in a beam of X-rays. A detector records the diffraction pattern as the crystal is rotated.[2]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

The result of a successful X-ray diffraction experiment is a detailed 3D model of the molecule, confirming the connectivity and providing precise bond lengths and angles.

Conclusion: A Synergistic Approach to Certainty

The structural validation of a novel compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. While HRMS provides the molecular formula and FTIR offers a quick check for functional groups, it is the detailed analysis of 1D and 2D NMR spectra that truly elucidates the molecular architecture. When available, single-crystal X-ray diffraction serves as the ultimate confirmation of the proposed structure. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately characterize the novel compounds they synthesize, paving the way for future discoveries in drug development and materials science.

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A Comparative Guide to the Reactivity of Ethyl 2-hydroxybut-3-ynoate and its Silyl-Protected Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, bifunctional molecules serve as powerful building blocks for the construction of complex molecular architectures. Ethyl 2-hydroxybut-3-ynoate is one such molecule, possessing a secondary propargylic alcohol, a terminal alkyne, and an ethyl ester within a compact four-carbon chain. This trifecta of functional groups offers a rich tapestry of potential chemical transformations. However, the very presence of multiple reactive sites, particularly the acidic protons of the hydroxyl group and the terminal alkyne, often necessitates a strategic approach to achieve desired selectivity in chemical reactions.

This guide provides an in-depth technical comparison of the reactivity of this compound and its silyl-protected analogue. By masking the hydroxyl group as a silyl ether, a common protecting group strategy, the reactivity of the molecule is fundamentally altered, enabling a diverse range of selective transformations that are otherwise challenging to achieve. This comparison is supported by experimental data and mechanistic insights to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical causality behind the choice to protect or not to protect this versatile synthetic intermediate.

The Dichotomy of Reactivity: A Tale of Two Molecules

The reactivity of this compound is dominated by the interplay of its three functional groups. The acidic protons of the hydroxyl and terminal alkyne groups are readily deprotonated by bases and organometallic reagents, while the electrophilic carbonyl of the ester is susceptible to nucleophilic attack. Silyl protection of the hydroxyl group effectively neutralizes its acidic proton and introduces a sterically bulky group, which can influence the accessibility of neighboring reactive sites. This fundamental difference dictates the divergent reaction pathways these two molecules undertake under various conditions.

Reactions with Organometallic Reagents: A Case for Protection

Organometallic reagents, such as Grignard reagents and organolithiums, are potent nucleophiles and strong bases. Their reaction with unprotected this compound is often non-selective. The acidic protons of the hydroxyl and terminal alkyne groups will be preferentially deprotonated, consuming at least two equivalents of the organometallic reagent before any nucleophilic addition to the ester carbonyl can occur. This leads to a mixture of products and poor yields of the desired adduct.

In stark contrast, the silyl-protected analogue, for instance, ethyl 2-(tert-butyldimethylsilyloxy)but-3-ynoate, offers a clean and selective reaction with organometallic reagents. With the acidic hydroxyl proton masked, the reagent can directly engage in nucleophilic addition to the ester carbonyl. This chemoselectivity is crucial for the synthesis of more complex molecules where the propargyl alcohol moiety is to be retained or modified in a subsequent step.

Table 1: Comparison of Reactivity with Grignard Reagents

SubstrateReagentExpected Major Product(s)Experimental Observations & Rationale
This compound2.5 eq. MeMgBrDeprotonation at OH and C≡C-H, followed by some addition to the ester.The Grignard reagent acts as a base first, neutralizing the acidic protons. This is a common challenge when using Grignard reagents with molecules containing acidic functional groups.[1]
Ethyl 2-(tert-butyldimethylsilyloxy)but-3-ynoate1.1 eq. MeMgBr3-(tert-butyldimethylsilyloxy)pent-4-yn-2-oneThe silyl ether is inert to the Grignard reagent, allowing for selective 1,2-addition to the ester carbonyl.[2]

Experimental Protocol: Silylation of this compound

G reactant1 This compound solvent DMF, 0 °C to rt reactant1->solvent reactant2 TBDMSCl, Imidazole reactant2->solvent product Ethyl 2-(tert-butyldimethylsilyloxy)but-3-ynoate solvent->product

Caption: General workflow for the silylation of this compound.

Detailed Steps:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 eq.).

  • The solution is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired silyl-protected product.

Reduction with Hydride Reagents: Directing the Reaction Pathway

The reduction of the ester functionality in this compound presents another scenario where silyl protection is advantageous. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will react with the acidic protons of the unprotected substrate, consuming excess reagent and generating hydrogen gas.[3] While the ester can be reduced, the process is inefficient.

The silyl-protected analogue undergoes a smooth reduction of the ester to the corresponding primary alcohol, 2-(tert-butyldimethylsilyloxy)but-3-yne-1,4-diol, without interference from the protected hydroxyl group or the terminal alkyne. This allows for the selective transformation of the ester group while preserving the other functionalities for subsequent reactions.

Table 2: Comparison of Reactivity with LiAlH₄

SubstrateReagentExpected Major ProductExperimental Observations & Rationale
This compoundExcess LiAlH₄But-3-yne-1,2-diolThe acidic protons react first, consuming two equivalents of LiAlH₄. The ester is then reduced.[4][5]
Ethyl 2-(tert-butyldimethylsilyloxy)but-3-ynoateExcess LiAlH₄2-(tert-butyldimethylsilyloxy)but-3-yn-1-olThe silyl ether is stable to LiAlH₄, allowing for the selective reduction of the ester to the primary alcohol.
The Meyer-Schuster Rearrangement: A Reaction Exclusive to the Unprotected Alcohol

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes.[6][7] This reaction provides a direct pathway to valuable enone synthons. This compound, possessing a secondary propargyl alcohol, is a prime candidate for this rearrangement. Under acidic conditions, it is expected to rearrange to ethyl 2-oxobut-3-enoate.

This rearrangement is entirely contingent on the presence of the free hydroxyl group, which is protonated and eliminated to form an allene intermediate that then tautomerizes to the enone.[8][9] Consequently, the silyl-protected analogue is completely unreactive under these conditions, as the silyloxy group is not a suitable leaving group for the initial step of the rearrangement. This stark difference in reactivity allows for the selective synthesis of either the enone from the unprotected molecule or the preservation of the propargyl alcohol moiety in the protected form for other transformations.

G cluster_0 Unprotected Reactivity cluster_1 Protected Reactivity A This compound -OH -C≡CH -COOEt B Acid Catalyst (H+) A->B Meyer-Schuster Rearrangement C Ethyl 2-oxobut-3-enoate B->C D Ethyl 2-(silyloxy)but-3-ynoate -OSiR3 -C≡CH -COOEt E Acid Catalyst (H+) D->E F No Reaction E->F

Sources

The Synthetic Chemist's Guide to Ethyl 2-hydroxybut-3-ynoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in a synthetic campaign is a critical decision point, balancing reactivity, cost, and efficiency. Ethyl 2-hydroxybut-3-ynoate, a versatile propargylic alcohol derivative, presents an intriguing option for the introduction of a functionalized four-carbon unit. This guide provides an in-depth cost-benefit analysis of utilizing this reagent, comparing it with viable synthetic alternatives and offering supporting experimental data to inform your synthetic strategy.

This compound: A Profile

This compound (CAS 18418-08-1) is a valuable synthetic intermediate, possessing a stereocenter and two reactive functional groups: a secondary alcohol and a terminal alkyne. This combination allows for a diverse range of subsequent transformations, making it an attractive component in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). A notable application is its potential use in the synthesis of butenolides, which are core structures in many biologically active compounds.[1][2]

However, its utility must be weighed against its cost. Commercial availability is limited, and it is positioned as a specialty reagent with a correspondingly high price point. This economic consideration necessitates a thorough evaluation of its synthetic value compared to alternative routes that may yield similar or identical structures.

Cost and Synthesis of this compound

A direct cost analysis reveals the significant expense of purchasing this compound. Prices from major suppliers indicate a cost of over $100 per gram, positioning it as a reagent for high-value applications or small-scale discovery chemistry.

The laboratory-scale synthesis of this compound is typically achieved through the addition of an ethynyl nucleophile to an ethyl glyoxylate electrophile. The most common approach involves the Grignard reaction of ethynylmagnesium bromide with ethyl glyoxylate.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (or a suitable acetylene source)

  • Ethyl glyoxylate (typically as a 50% solution in toluene)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Prepare ethynylmagnesium bromide in situ by bubbling acetylene gas through a solution of ethylmagnesium bromide (prepared from magnesium turnings and ethyl bromide in anhydrous THF).

  • Cool the freshly prepared ethynylmagnesium bromide solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of ethyl glyoxylate in anhydrous THF to the Grignard reagent with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Expected Yield: 50-70%

Comparative Analysis of Synthetic Alternatives

The high cost of pre-synthesized this compound makes the exploration of alternative synthetic strategies a crucial exercise for any cost-conscious research program. Here, we compare the direct synthesis of the target molecule with other routes that provide structurally similar and functionally equivalent building blocks.

Alternative 1: The Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction that couples an activated alkene with an aldehyde.[3] For our purposes, a variation of this reaction using ethyl propiolate as the activated alkyne could, in principle, yield the desired α-hydroxy-β,γ-alkynyl ester framework.

Advantages:

  • Atom Economy: The MBH reaction is highly atom-economical, with all atoms from the reactants being incorporated into the product.

  • Mild Conditions: The reaction is typically catalyzed by nucleophilic amines (e.g., DABCO) or phosphines under mild conditions.[3]

Disadvantages:

  • Slow Reaction Rates: A significant drawback of the MBH reaction is its often sluggish reaction rate, with reaction times extending to several days.[3]

  • Substrate Scope: The reaction can be sensitive to the steric and electronic properties of the substrates.

Alternative 2: Biocatalytic Deracemization

For applications where enantiopurity is critical, such as in pharmaceutical synthesis, biocatalysis offers a compelling alternative to traditional chiral resolutions or asymmetric synthesis. The use of whole-cell biocatalysts, such as Candida parapsilosis ATCC 7330, has been shown to be highly effective in the deracemization of racemic α-hydroxy alkynoates, providing the desired (S)-enantiomer in high enantiomeric excess and good yields.[4]

Advantages:

  • High Enantioselectivity: Biocatalytic methods can provide access to enantiomerically pure compounds with excellent enantiomeric excess (>99% ee).[4]

  • Mild and Sustainable Conditions: These reactions are typically run in aqueous media under mild temperature and pH conditions, aligning with the principles of green chemistry.

Disadvantages:

  • Scalability and Cost: While effective at the lab scale, the scalability and cost-effectiveness of whole-cell biocatalysis for industrial production can be a concern. This includes the cost of the microbial culture, fermentation equipment, and downstream processing. However, strategies for improving efficiency, such as cofactor regeneration, are being actively developed.[5]

  • Substrate Specificity: Enzymes are often highly specific, and the efficiency of the deracemization can vary depending on the substrate structure.[6]

Quantitative Data Summary

Metric Direct Purchase of this compound Grignard Synthesis Morita-Baylis-Hillman (MBH) Reaction (Projected) Biocatalytic Deracemization
Starting Material Cost HighLow to Moderate (Propargyl alcohol and ethyl glyoxylate are relatively inexpensive)Moderate (Ethyl propiolate can be more expensive than propargyl alcohol)Low to Moderate (Racemic substrate is accessible via Grignard)
Typical Yield N/A50-70%Variable, often moderateUp to 81% for the desired enantiomer[4]
Enantioselectivity RacemicRacemicRacemic (unless a chiral catalyst is used)Excellent (>99% ee)[4]
Reaction Time N/A2-4 hoursCan be several days[3]24-48 hours
Scalability Limited by costReadily scalablePotentially scalable, but long reaction times are a drawbackCan be challenging to scale up; requires fermentation expertise
Safety Considerations Standard handling of chemicalsUse of flammable ether and reactive Grignard reagentsGenerally safe, uses common lab reagentsGenerally safe, uses non-pathogenic microorganisms
Green Chemistry Aspects N/AUse of ethereal solventsHigh atom economyAqueous media, mild conditions

Experimental Workflows and Decision Logic

The choice of synthetic route is contingent on the specific requirements of the project, including budget, timeline, required chirality, and scale.

Workflow 1: Small-Scale Discovery Chemistry (Racemic)

For initial, small-scale investigations where cost is less of a concern and a racemic mixture is acceptable, the direct purchase of this compound offers the quickest route to the desired material.

Caption: Decision workflow for small-scale racemic synthesis.

Workflow 2: Cost-Effective, Scalable Synthesis (Racemic)

When larger quantities of the racemic material are required, and cost is a significant factor, the in-house Grignard synthesis is the most logical approach.

Caption: Workflow for cost-effective racemic synthesis.

Workflow 3: Enantiomerically Pure Synthesis

For applications in pharmaceutical development or asymmetric total synthesis, where a single enantiomer is required, the biocatalytic deracemization of the racemic material (prepared via the cost-effective Grignard route) is the most compelling strategy.

Caption: Workflow for enantioselective synthesis.

Conclusion and Recommendations

The cost-benefit analysis of using this compound clearly indicates that for all but the most preliminary, small-scale studies, an in-house synthesis is the most economically viable approach. The Grignard reaction of ethynylmagnesium bromide with ethyl glyoxylate provides a reliable and scalable route to the racemic material.

For researchers in drug development and asymmetric synthesis, the additional step of biocatalytic deracemization presents a highly efficient method for obtaining the enantiomerically pure building block. The high enantioselectivity and environmentally benign nature of this method offset the initial investment in developing the biocatalytic protocol.

The Morita-Baylis-Hillman reaction, while attractive in principle due to its atom economy, is often hampered by slow reaction times, making it a less practical alternative for the synthesis of this specific class of compounds in a time-sensitive research environment.

Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and goals of your project. By carefully considering the factors outlined in this guide, researchers can make an informed decision that balances economic realities with scientific objectives.

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A Researcher's Guide to Triazole Synthesis: A Comparative Analysis of Alternatives to Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry and materials science. Its remarkable stability, rigid planar structure, and capacity for hydrogen bonding have cemented its status as a highly effective pharmacophore and a reliable linking unit in complex molecular architectures.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), transformed the synthesis of these heterocycles from a laborious task into a highly efficient and predictable process.[2][3]

Ethyl 2-hydroxybut-3-ynoate is a functionalized terminal alkyne, a useful building block that introduces a hydroxyl and an ester group into the final triazole product. However, focusing on a single, specialized alkyne overlooks the vast and versatile landscape of reagents and methodologies available to the modern chemist. The choice of alkyne is not merely a matter of substitution but a critical decision that influences reaction kinetics, regioselectivity, and compatibility with other functional groups.

This guide moves beyond the specific case of this compound to provide a comprehensive comparison of the primary catalytic and non-catalytic strategies for triazole synthesis. We will explore the causality behind methodological choices, present comparative experimental data, and provide validated protocols to empower researchers, scientists, and drug development professionals to select the optimal synthetic route for their specific target molecules.

Part 1: The Catalytic Paradigm: Regiocontrol and Substrate Scope

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the foundational reaction for 1,2,3-triazole synthesis. However, the thermal reaction is often slow and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification.[4] The introduction of transition metal catalysts revolutionized this field by offering dramatic rate acceleration and, crucially, exquisite control over the product's regiochemistry.[5]

Section 1.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomers

The CuAAC is the quintessential "click" reaction, delivering 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity.[6] The reaction's power lies in its simplicity, high yields, and tolerance of a wide array of functional groups, which eliminates the need for many protecting group manipulations.[1]

Mechanism and Experimental Rationale

The currently accepted mechanism involves the in situ formation of a copper(I) acetylide intermediate. This species then reacts with the organic azide in a stepwise manner, ultimately leading to the stable 1,4-disubstituted triazole product and regeneration of the Cu(I) catalyst.[1][7] The active Cu(I) catalyst can be introduced directly (e.g., as CuI or CuBr) or, more commonly, generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[7] This latter approach is often preferred as it mitigates the instability of Cu(I) salts and prevents oxidative homocoupling of the alkyne substrate.[5]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Alkyne R1-C≡CH Copper_Acetylide R1-C≡C-Cu(I) Alkyne->Copper_Acetylide + Cu(I) - H⁺ Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + R2-N3 Azide R2-N3 Triazolide Copper(I) Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Triazole Triazolide->Product + H⁺ - Cu(I) Cu_II Cu(II) Source (e.g., CuSO₄) Cu_II->Cu_I Reduction Reductant Reducing Agent (e.g., Na Ascorbate) Reductant->Cu_I

Figure 1: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Alternative Alkyne Substrates

A key strength of CuAAC is its broad tolerance for the electronic nature of the alkyne. Unlike this compound, which is an electron-deficient (or "activated") alkyne, the reaction proceeds efficiently with a diverse range of terminal alkynes. This flexibility allows for the introduction of virtually any desired functionality into the 4-position of the triazole ring.

Alkyne ClassExample ReagentTypical PerformanceRationale
Electron-Poor Ethyl propiolateExcellent yields, often rapid reaction times.The electron-withdrawing ester group activates the alkyne for cycloaddition.
Aromatic PhenylacetyleneExcellent yields, highly reliable.[8]The benchmark substrate for many CuAAC studies, demonstrating the reaction's robustness.
Aliphatic 1-OctyneGood to excellent yields.Demonstrates the reaction's utility for incorporating simple alkyl chains.
Functionalized Propargyl alcoholExcellent yields.The hydroxyl group is well-tolerated and provides a handle for further functionalization.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole [8]

This protocol describes a standard, reliable CuAAC reaction.

  • Reagents & Materials:

    • Benzyl azide (1.0 mmol, 1.0 eq)

    • Phenylacetylene (1.0 mmol, 1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

    • Sodium ascorbate (0.10 mmol, 0.10 eq)

    • tert-Butanol (t-BuOH)

    • Deionized water

    • 1:1 t-BuOH/H₂O solvent mixture

  • Procedure:

    • To a 25 mL round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol).

    • Add 10 mL of a 1:1 mixture of t-BuOH and water. Stir the mixture to create a suspension.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 mmol) in 1 mL of water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in 1 mL of water.

    • Add the sodium ascorbate solution to the reaction flask, followed immediately by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC (Thin Layer Chromatography).

    • Upon completion, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or flash column chromatography. A typical yield for this reaction is >90%.

Section 1.2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers

While CuAAC is the dominant method for 1,4-triazoles, access to the complementary 1,5-disubstituted regioisomer is often crucial for structure-activity relationship (SAR) studies in drug discovery. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) elegantly solves this problem, providing the 1,5-isomer with high selectivity.[9][10]

Mechanism and Key Advantages

The RuAAC reaction proceeds through a distinctly different mechanism than its copper counterpart. It is proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[5][10] This is followed by reductive elimination to yield the 1,5-triazole product. A critical consequence of this mechanism is that the reaction is not limited to terminal alkynes; internal alkynes can also be used, leading to fully substituted (1,4,5-trisubstituted) triazoles.[9][11] This represents a significant expansion of substrate scope compared to CuAAC. The most common and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(COD) or Cp*RuCl(PPh₃)₂.[10]

RuAAC_Mechanism cluster_cycle Catalytic Cycle Ru_II [Cp*RuCl] Catalyst Ruthenacycle Six-membered Ruthenacycle Ru_II->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne R1-C≡C-R3 Azide R2-N3 Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_II Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole [4]

This protocol provides a reliable method for accessing the 1,5-regioisomer.

  • Reagents & Materials:

    • Benzyl azide (0.075 mol, 1.0 eq)

    • Phenylacetylene (0.079 mol, 1.05 eq)

    • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.75 mmol, 0.01 eq)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Argon atmosphere

  • Procedure:

    • To a flame-dried, 500 mL three-necked round-bottom flask equipped with a condenser and magnetic stir bar, add benzyl azide (0.075 mol).

    • Purge the flask with argon. Add 150 mL of anhydrous DCE, followed by phenylacetylene (0.079 mol).

    • Place the flask in a pre-heated oil bath at 45 °C.

    • After 5 minutes of stirring, add a solution of [Cp*RuCl(COD)] (0.75 mmol) in 3 mL of DCE via syringe. Caution: Ruthenium catalysts can be air-sensitive; maintain the argon atmosphere. The reaction can be significantly inhibited by oxygen.[4]

    • Monitor the reaction by TLC or ¹H NMR. The reaction is typically complete within 30-60 minutes, during which the solution turns from orange to dark brown.

    • Cool the reaction mixture to room temperature. Add silica gel (approx. 35 g) and remove the solvent by rotary evaporation.

    • Place the resulting powder on top of a silica gel plug and elute with ethyl acetate.

    • Concentrate the eluent to yield a solid. Triturate the solid with hexanes, filter, and dry under vacuum to afford the 1,5-disubstituted triazole product. A typical yield for this reaction is 90-92%.[4]

Part 2: The Metal-Free Approach: Bioorthogonal Synthesis

For applications in biological systems, such as live-cell imaging or in vivo drug target identification, the potential cytotoxicity of copper is a significant concern.[12] This limitation spurred the development of copper-free click chemistry, with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerging as the leading strategy.

Section 2.1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes highly strained cyclic alkynes, typically based on a cyclooctyne core, as reaction partners for azides. The driving force for the reaction is the release of ring strain (approx. 18 kcal/mol) upon forming the stable, aromatic triazole ring. This inherent reactivity completely obviates the need for a metal catalyst, making the reaction truly bioorthogonal—it proceeds rapidly under physiological conditions without interfering with native biochemical processes.

SPAAC_Workflow cluster_step1 Step 1: Labeling cluster_step2 Step 2: Conjugation Protein Protein-NH₂ Labeled_Protein Protein-DBCO Protein->Labeled_Protein + DBCO-NHS Ester (pH 7.2-8.0) DBCO_Linker DBCO-NHS Ester Conjugate Protein-Triazole-Molecule Labeled_Protein->Conjugate + Azide-Molecule (SPAAC Reaction) Azide_Molecule Azide-Molecule

Figure 3: A typical experimental workflow for protein bioconjugation using SPAAC.

A New Class of Reagents: Comparing Cyclooctynes

The choice of cyclooctyne is critical, as it dictates the reaction kinetics. Over the past decade, several generations of cyclooctynes have been developed, each offering a different balance of reactivity, stability, and hydrophilicity. Dibenzocyclooctyne (DBCO) and its derivatives are among the most popular due to their high reactivity.[11]

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
CyclooctyneOCT~0.002 - 0.004The original strained alkyne; serves as a baseline for reactivity.[2]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.14Smaller and less hydrophobic than DBCO, which can be advantageous.[7]
Difluorinated CyclooctyneDIFO~0.076Fluorination increases strain and reactivity.[2][7]
DibenzocyclooctyneDIBO/DBCO~0.1 - 0.9High ring strain leads to very fast kinetics; widely used in bioconjugation.
DibenzoazacyclooctyneDIBAC~0.31An aza-derivative of DBCO with excellent reactivity.[4][7]

Note: Rate constants can vary depending on the specific derivative, solvent, and temperature. The values presented are for comparison.[2][4][7]

Experimental Protocol: Protein Labeling with DBCO-NHS Ester and Azide Conjugation

This two-step protocol is a standard workflow for bioconjugation.

  • Part A: Labeling a Protein with DBCO

    • Protein Preparation: Prepare the protein of interest (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Reagent Preparation: Immediately before use, dissolve a DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive.

    • Conjugation: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

    • Quenching & Purification: Quench any unreacted NHS ester by adding Tris buffer to a final concentration of 50-100 mM. Remove excess, unreacted DBCO linker using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis. The resulting DBCO-labeled protein is now ready for conjugation.

  • Part B: SPAAC Reaction with an Azide-Modified Molecule

    • Reaction Setup: Mix the purified DBCO-labeled protein with the azide-modified molecule (e.g., an azide-functionalized fluorescent dye or drug molecule) in PBS buffer. A 2- to 4-fold molar excess of the azide molecule is typically used.

    • Incubation: Allow the reaction to proceed at 4°C overnight or at room temperature for 2-4 hours. No catalyst is required.

    • Purification: Purify the final protein conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove the unreacted azide-modified molecule.

Part 3: Specialized Alternatives for Advanced Scaffolds

Beyond the "big three" (CuAAC, RuAAC, SPAAC), other methods exist that use alkyne surrogates to access highly functionalized or complex triazoles that can be difficult to obtain otherwise.

One such powerful method involves the reaction of β-carbonyl phosphonates with azides. In the presence of cesium carbonate (Cs₂CO₃) in DMSO, these reagents act as effective dipolarophiles. This reaction is highly regioselective and proceeds under mild conditions to give excellent yields of 1,5-disubstituted-4-acyl-1,2,3-triazoles or 1,4,5-trisubstituted triazoles, depending on the starting materials. This provides a direct route to triazoles bearing a ketone functionality at the 4-position, a valuable synthon for further elaboration.

Summary & Outlook

The synthesis of 1,2,3-triazoles has evolved far beyond the use of a single activated alkyne. The modern chemist has a powerful and diverse toolkit at their disposal, where the choice of methodology dictates not only the substituents but also the fundamental isomeric structure and biological applicability of the final product.

MethodRegioselectivityAlkyne ScopeCatalystBiocompatibilityKey Advantage
CuAAC 1,4-disubstitutedTerminal OnlyCopper(I)Low (due to Cu toxicity)High efficiency, reliability, broad functional group tolerance.[5]
RuAAC 1,5-disubstitutedTerminal & InternalRuthenium(II)ModerateAccess to 1,5-isomers and fully substituted triazoles.[9]
SPAAC Mixture (usually not an issue)Strained CyclooctynesNone (Metal-Free)HighBioorthogonal; ideal for in vivo and live-cell applications.[12]

The selection of a synthetic strategy is a decision driven by the target molecule's desired properties. For rapid, high-yield synthesis of 1,4-disubstituted triazoles in traditional organic synthesis, CuAAC remains the undisputed champion. When the 1,5-isomer is required or when internal alkynes must be employed, RuAAC provides an essential and powerful alternative. For applications where biological integrity is paramount, the metal-free SPAAC reaction and its ever-growing family of highly reactive cyclooctynes offer a pathway for conjugating molecules in the most complex environments imaginable. By understanding the strengths and rationale behind each of these alternatives, researchers can strategically navigate the synthetic landscape to build the next generation of triazole-containing drugs, materials, and biological probes.

References

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13454–13549. [Link]

  • Chen, Y., et al. (2023). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 88(5), 2946–2957. [Link]

  • DiRocco, D. A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5237–5247. [Link]

  • Rostovtsev, V. V., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(8), 2297-2314. [Link]

  • Oakdale, J. R., & Fokin, V. V. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 90, 204. [Link]

  • Baskin, J. M., et al. (2007). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]

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  • González-Montiel, G. A., et al. (2019). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 24(12), 2294. [Link]

  • Sajisha, V. S., & Haridas, K. R. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters, 3(10), 93-100. [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Debets, M. F., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Accounts of Chemical Research, 49(9), 1909–1918. [Link]

  • Pringle, T. A., & Knight, J. C. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 21(32), 6523-6530. [Link]

  • van der Heijden, K. D., et al. (2015). Synthesis of DIBAC analogues with excellent SPAAC rate constants. Bioorganic & Medicinal Chemistry, 23(13), 2966–2972. [Link]

  • Patterson, D. M., et al. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(37), 7277–7283. [Link]

  • Beilstein Journals. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

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  • Ferrara, F., Beke-Somfai, T., & Kann, N. (2021). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. European Journal of Organic Chemistry, 2021(24), 3466-3479. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]

  • Neochoritis, C. G., et al. (2019). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. RSC Advances, 9(1), 253-258. [Link]

  • O'Brien, A., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. Reaction Chemistry & Engineering, 7(11), 2465-2471. [Link]

  • Oakdale, J. R., & Fokin, V. V. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. Organic Syntheses, 90, 204-214. [Link]

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Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Ethyl 2-hydroxybut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount. It is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, in-depth protocol for the proper disposal of Ethyl 2-hydroxybut-3-ynoate, a compound whose unique structural features—a terminal alkyne and an alpha-hydroxy ester—necessitate a specialized and cautious approach to waste management. Our objective is to equip you with the knowledge to not only handle this reagent safely but to understand the chemical principles that underpin these essential procedures.

The Critical Imperative: Understanding the Hazards of this compound

This compound's functionality presents a dual-natured hazard profile that must be thoroughly understood before any handling or disposal is attempted. The primary concern stems from the terminal alkyne group.

Terminal alkynes possess an acidic proton on the sp-hybridized carbon. In the presence of certain metal ions, particularly heavy metals such as copper, silver, and mercury, this proton can be displaced to form highly unstable and shock-sensitive metal acetylides.[1][2] The formation of these explosive compounds represents a significant and potentially catastrophic risk in a laboratory setting.[1][2][3] Therefore, the cardinal rule for the disposal of any terminal alkyne is the complete quenching of this reactive moiety before it enters the waste stream.

The alpha-hydroxy ester functionality, while less acutely hazardous, also requires consideration. Alpha-hydroxy acids (AHAs) and their esters can be skin and eye irritants.[4][5] While the ester group in this compound is generally stable, it can be hydrolyzed under acidic or basic conditions. This reactivity must be managed to ensure compatibility with other chemicals in the waste container.[6][7]

A summary of the key hazards is presented below:

Functional GroupHazardCausality
Terminal Alkyne High Risk of Explosion Formation of shock-sensitive and explosive metal acetylides with certain metals (e.g., Cu, Ag, Hg).[1][2]
Alpha-Hydroxy Ester Irritant Can cause skin and eye irritation.[4][5]
Ester Incompatibility Susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to unforeseen reactions in a mixed waste stream.[6][7]

A Step-by-Step Protocol for the Safe Disposal of this compound

This protocol is designed to be a self-validating system, ensuring that the primary hazard of the terminal alkyne is neutralized before the material is designated as waste.

Part 1: Pre-Disposal Quenching of the Terminal Alkyne

This is the most critical phase of the disposal process. The objective is to safely react the terminal alkyne to render it non-hazardous.

Materials Required:

  • This compound to be disposed of

  • Anhydrous, inert solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Mildly acidic quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of a non-oxidizing acid like 1 M hydrochloric acid (HCl))

  • Stir plate and magnetic stir bar

  • Ice bath

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol:

  • Preparation: In a fume hood, prepare a reaction vessel of appropriate size, equipped with a magnetic stir bar.

  • Dilution: Dilute the this compound with an equal volume of an anhydrous, inert solvent like THF. This is to control the reaction rate and dissipate any heat generated.

  • Cooling: Place the reaction vessel in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Slow Addition of Quenching Solution: Slowly, and with continuous stirring, add the mildly acidic quenching solution dropwise to the cooled solution of this compound. The slow addition is crucial to prevent any uncontrolled exothermic reaction.[8]

  • Monitoring: Continue the addition of the quenching solution until gas evolution (if any) ceases. The acidic proton of the alkyne will be replaced by a proton from the quenching solution, effectively neutralizing its ability to form acetylides.

  • Warming and Equilibration: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction has gone to completion.

  • Verification (Optional but Recommended): For an added layer of safety, a small, representative sample of the quenched mixture can be tested for the presence of the terminal alkyne using a suitable analytical technique (e.g., IR spectroscopy, looking for the disappearance of the characteristic C-H stretch of the terminal alkyne).

Part 2: Final Disposal of the Quenched Material

Once the terminal alkyne has been successfully quenched, the resulting material can be disposed of as a standard chemical waste, following all institutional and local regulations.

Experimental Protocol:

  • Waste Stream Identification: The quenched mixture is now primarily an aqueous/organic solution containing the neutralized ester. It should be disposed of in a designated halogenated or non-halogenated organic waste container, depending on the solvent used for dilution. Do not mix with incompatible waste streams.[9]

  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible waste container.[10] Ensure the container is not made of materials that could be corroded by the quenched solution.

  • Labeling: The waste container must be clearly and accurately labeled with its contents, including the name of the quenched product, the solvent used, and the approximate concentrations. Use a hazardous waste tag as required by your institution.[11]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.[11] Specifically, keep it away from strong bases which could hydrolyze the ester and strong oxidizing agents.

  • Arranging for Pickup: Follow your institution's procedures for hazardous waste pickup. Do not allow the waste to accumulate in the laboratory.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Hazard Assessment cluster_quench Quenching Protocol (in Fume Hood) cluster_disposal Final Waste Management start Start: this compound for Disposal assess Assess Hazards: - Terminal Alkyne (Explosive Potential) - Alpha-Hydroxy Ester (Irritant) start->assess ppe Don Appropriate PPE assess->ppe dilute Dilute with Inert Solvent (e.g., THF) ppe->dilute cool Cool to 0-5 °C in Ice Bath dilute->cool quench Slowly Add Mildly Acidic Quenching Solution (e.g., aq. NH4Cl) cool->quench equilibrate Warm to Room Temperature and Stir quench->equilibrate identify_waste Identify as Organic Waste Stream equilibrate->identify_waste container Select & Label Appropriate Waste Container identify_waste->container segregate Segregate from Incompatible Wastes container->segregate pickup Arrange for Hazardous Waste Pickup segregate->pickup end End: Safe and Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material into a designated waste container.

    • The collected spill waste, containing the unquenched terminal alkyne, must be treated as highly reactive. Do not cap the container tightly.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is a risk of fire or explosion.

    • Contact your institution's emergency response team and EHS office from a safe location.

    • Provide them with the identity of the spilled material and any other relevant information.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety is the bedrock of scientific excellence.

References

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  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

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  • Wikipedia. (n.d.). Acetylide. Retrieved from [Link]

  • Google Patents. (n.d.). CA2554374C - Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2018). Disposal of Highly Reactive Reagents. [Link]

  • Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863. [Link]

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  • OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Taylor & Francis. (2021). Acetylide – Knowledge and References. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. [Link]

  • ResearchGate. (2022). POTENTIAL TOXICITY OF ALPHA AND BETA HYDROXY ACIDS IN COSMETIC PRODUCTS: A REVIEW. [Link]

  • Google Patents. (n.d.). WO2021046234A1 - Processes for the preparation of alpha-hydroxy esters by esterification.
  • Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Iowa Environmental Health & Safety. (2024). Disposal Protocol for High Level Disinfectants (HLDs). [Link]

  • Chemistry LibreTexts. (2024). 9.7: Alkyne Acidity - Formation of Acetylide Anions. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • New Mexico State University. (n.d.). Safe Use and Disposal of Household Chemicals. [Link]

  • Material Safety Data Sheet AHA FRUIT ACIDS. (2015). [Link]

  • Chad's Prep. (2018, September 13). 9.3 Preparation of Alkynes [Video]. YouTube. [Link]

  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. [Link]

  • Allen. (n.d.). Acetylide: Structure, Synthesis, Reactions and Applications. [Link]

  • Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (2000). SCCNFP Updated position paper concerning consumer safety of alpha hydroxy acids. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Wikipedia. (n.d.). Sodium hydroxide. Retrieved from [Link]

  • Professor Dave Explains. (2019, January 16). Practice Problem: Reaction of a Terminal Alkyne [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.